2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-18(15-10-6-3-7-11-15)19-20-16(12-17(23)22(19)21-13)14-8-4-2-5-9-14/h2-12,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNVOFVATYXYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Foreword: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework represents a class of fused N-heterocyclic compounds of paramount importance in medicinal chemistry.[1] This privileged scaffold is a cornerstone in the design of novel therapeutics due to its structural versatility and its ability to modulate a wide array of biological targets.[2] Compounds built upon this core have demonstrated a remarkable spectrum of pharmacological activities, including potent roles as anticancer, anti-inflammatory, and antiviral agents.[3] A significant portion of their therapeutic potential stems from their efficacy as protein kinase inhibitors, targeting key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4] Marketed drugs and numerous clinical candidates for treating solid tumors, for instance, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical relevance.[5] This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, promising derivative: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Part 1: Strategic Synthesis
The principal and most efficient route to constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophilic compound.[1] The regioselectivity and yield of this reaction are governed by the nature of the substituents and the reaction conditions chosen. For the target molecule, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, the synthesis strategically combines 3-methyl-4-phenyl-1H-pyrazol-5-amine with ethyl benzoylacetate.
Causality of Reagent Selection:
-
3-methyl-4-phenyl-1H-pyrazol-5-amine: This precursor provides the foundational pyrazole ring and introduces the required methyl group at the C2 position and one of the phenyl groups at the C3 position of the final fused system.
-
Ethyl Benzoylacetate (a β-ketoester): This 1,3-biselectrophile furnishes the atoms necessary to form the pyrimidine ring. The benzoyl group delivers the second phenyl substituent (at C5), while the ester and adjacent ketone provide the carbonyl carbons that will ultimately form the C7-ol and C6 positions of the pyrimidine ring after cyclization and tautomerization.
Reaction Mechanism and Rationale:
The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto the more electrophilic ketone carbonyl of the ethyl benzoylacetate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ester carbonyl. The subsequent elimination of ethanol and tautomerization of the resulting pyrimidinone yields the stable 7-ol aromatic system. Acetic acid is often employed as both a solvent and a catalyst, as it facilitates both the initial condensation and the subsequent dehydration and cyclization steps.
Experimental Protocol: Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 3-methyl-4-phenyl-1H-pyrazol-5-amine (1.0 eq.) and ethyl benzoylacetate (1.0 eq.) in glacial acetic acid (15-20 mL).
-
Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.
-
Precipitation: A solid precipitate of the crude product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualization of the Synthetic Workflow
Caption: ATP-competitive kinase inhibition model.
Conclusion
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized efficiently via a well-established cyclocondensation reaction. Its structure and purity can be rigorously confirmed through standard spectroscopic and physical characterization techniques. As a member of the highly valued pyrazolo[1,5-a]pyrimidine family, this compound holds significant potential as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor for applications in oncology and the treatment of inflammatory diseases. Further investigation into its specific biological activities is highly warranted.
References
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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its significant and diverse biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2] This guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway to a specific, highly functionalized derivative: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. We will dissect the strategic rationale behind the chosen synthetic route, elucidate the underlying reaction mechanisms, and present a detailed, step-by-step experimental protocol suitable for implementation in a research or drug development laboratory. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded understanding of this synthesis.
Introduction and Strategic Overview
Pyrazolo[1,5-a]pyrimidines are fused bicyclic heteroaromatic compounds that have garnered immense interest due to their wide spectrum of pharmacological properties, including activities as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][3] The versatility of their synthesis allows for extensive structural modifications, enabling fine-tuning of their biological profiles.
The most prevalent and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[4] This convergent approach provides direct access to the desired fused ring system.
For the synthesis of the target molecule, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, our retrosynthetic analysis identifies two key precursors:
-
5-Amino-3-methyl-4-phenyl-1H-pyrazole: This nucleophilic pyrazole provides the core pyrazole ring and the substituents at the C2 and C3 positions.
-
Ethyl Benzoylacetate: This β-ketoester serves as the three-carbon bielectrophilic component, ultimately forming the pyrimidine ring and introducing the C5-phenyl and C7-hydroxyl groups.
The overall synthetic strategy is therefore a two-stage process: the initial synthesis of the requisite aminopyrazole precursor, followed by the final, regioselective cyclocondensation to yield the target compound.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the structural elucidation of this class of molecules. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed experimental protocols for acquiring high-quality NMR data, and provide a thorough interpretation of the spectra. The methodologies and analyses presented herein are grounded in established spectroscopic principles and supported by authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system that forms the backbone of numerous compounds with diverse and potent biological activities.[1][2] Its unique electronic and structural features allow for versatile functionalization, leading to the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated efficacy as phosphoinositide 3-kinase (PI3K) inhibitors for inflammatory diseases and cancer, as well as exhibiting potential in other therapeutic areas.[1][3]
The specific compound of interest, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, combines the pyrazolo[1,5-a]pyrimidine core with methyl and phenyl substituents, and a hydroxyl group, all of which significantly influence its chemical properties and biological interactions. Accurate and unambiguous structural characterization is paramount for understanding its structure-activity relationships (SAR) and for ensuring the identity and purity of synthesized analogues. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for such characterization in solution.[4][5] This guide will systematically dissect the NMR spectra of this molecule, providing a framework for the analysis of related compounds.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are essential for the assignment of NMR signals. The structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is presented below, with the standard numbering for the bicyclic system.
Figure 1: Molecular structure and numbering of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information regarding the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.
Predicted Chemical Shifts (δ)
The chemical shifts in the ¹H NMR spectrum are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the rings and the electronic effects of the substituents.[6][7]
-
Aromatic Protons (Phenyl Groups): The protons of the two phenyl groups at positions 3 and 5 will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts will depend on the rotational orientation of the phenyl rings and any through-space interactions. The protons of the phenyl group at C5 are likely to be more deshielded due to the proximity of the electron-withdrawing pyrimidine ring.
-
C6-H Proton: The proton at the C6 position of the pyrimidine ring is expected to be a singlet (or a very finely split multiplet due to long-range coupling) and will appear in the aromatic region. Its chemical shift is influenced by the adjacent C5-phenyl and C7-OH groups. Based on literature for similar systems, this proton is expected to resonate in the range of δ 6.0 - 7.0 ppm.[8][9][10]
-
C2-CH₃ Protons: The methyl protons at the C2 position of the pyrazole ring will appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm.
-
C7-OH Proton: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may appear as a broad singlet anywhere from δ 5.0 to 12.0 ppm. In a dry, aprotic solvent like DMSO-d₆, it is more likely to be observed as a distinct, sharp singlet.
Predicted Multiplicities and Coupling Constants (J)
The splitting patterns (multiplicities) of the signals provide information about the number of neighboring protons.
-
Phenyl Protons: The protons on the phenyl rings will likely exhibit complex multiplet patterns due to ortho, meta, and para couplings.
-
C6-H Proton: The C6-H proton has no vicinal protons, so it is expected to be a singlet. Long-range coupling to the C5-phenyl protons or the C2-methyl protons might cause slight broadening or very fine splitting.
-
C2-CH₃ Protons: The methyl protons have no adjacent protons, so they will appear as a singlet.
-
C7-OH Proton: The hydroxyl proton typically does not couple with other protons due to rapid exchange, and thus appears as a singlet.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (C3-Ph & C5-Ph) | 7.0 - 8.5 | m | 10H |
| C6-H | 6.0 - 7.0 | s | 1H |
| C2-CH₃ | ~2.5 | s | 3H |
| C7-OH | 5.0 - 12.0 (variable) | br s | 1H |
Table 1: Predicted ¹H NMR data for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.[11][12]
Predicted Chemical Shifts (δ)
The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.
-
Carbonyl-like Carbon (C7): The C7 carbon, bearing a hydroxyl group, is expected to be significantly downfield, likely in the range of δ 160-170 ppm, reflecting its enolic character.
-
Aromatic and Heteroaromatic Carbons: The carbons of the pyrazolo[1,5-a]pyrimidine core and the two phenyl rings will resonate in the aromatic region, typically between δ 110 and 160 ppm. The specific chemical shifts can be predicted based on substituent effects and comparison with related structures.[8][9][13] The quaternary carbons (C2, C3, C3a, C5, and the ipso-carbons of the phenyl groups) will generally have lower intensities compared to the protonated carbons.
-
Methyl Carbon (C2-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.
Summary of Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR data for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 | 160 - 170 |
| C5 | 150 - 160 |
| C3a | 145 - 155 |
| C2 | 140 - 150 |
| Phenyl-C (ipso) | 130 - 140 |
| Phenyl-C (ortho, meta, para) | 120 - 130 |
| C3 | 115 - 125 |
| C6 | 95 - 105 |
| C2-CH₃ | 15 - 25 |
Table 2: Predicted ¹³C NMR data for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Experimental Protocols
To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is crucial.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. DMSO-d₆ is often a good choice for this class of compounds due to its high dissolving power and the ability to observe exchangeable protons like the -OH group. CDCl₃ can also be used.[1][2]
-
Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is recommended (20-50 mg in 0.6-0.7 mL) to achieve a good signal-to-noise ratio in a reasonable time.[14]
-
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). If TMS is not used, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[2]
NMR Instrument Parameters
The following is a general guide for acquiring routine ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Figure 3: Logical relationship of 1D and 2D NMR experiments for structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol provides a detailed fingerprint of its molecular structure. By carefully interpreting the chemical shifts, coupling constants, and integration values, and by employing advanced 2D NMR techniques, an unambiguous assignment of all proton and carbon signals can be achieved. This guide has outlined the expected spectral features based on established principles of NMR spectroscopy and the known properties of the pyrazolo[1,5-a]pyrimidine system. The experimental protocols provided herein offer a standardized approach to acquiring high-quality data, which is fundamental for the reliable characterization of this and related compounds. A thorough understanding of the NMR properties of this scaffold is indispensable for researchers in the field of medicinal chemistry, facilitating the design and synthesis of new and improved therapeutic agents.
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Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
This in-depth technical guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into the structural elucidation of this complex molecule using mass spectrometry.
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including as kinase inhibitors for cancer therapy.[1][2] The precise characterization of novel derivatives like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is paramount for understanding their structure-activity relationships and metabolic fate. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structural features through controlled fragmentation.
The Subject Molecule: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
The structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, with a molecular formula of C19H15N3O and a monoisotopic mass of 301.1215 Da , presents a unique set of features that dictate its mass spectrometric fingerprint. These include the fused pyrazolo[1,5-a]pyrimidine core, a hydroxyl group conferring tautomeric possibilities, and multiple aromatic rings.
The analysis of such nitrogen-containing heterocyclic compounds by mass spectrometry can be approached using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.[3] The choice of ionization method profoundly influences the resulting mass spectrum, with EI typically inducing extensive fragmentation and ESI offering a softer ionization, often preserving the molecular ion.
Experimental Approach: A Self-Validating Protocol
A robust mass spectrometric analysis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol requires a meticulously planned experimental workflow. The following protocol is designed to be self-validating, ensuring data integrity and reproducibility.
Sample Preparation and Introduction
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or chromatographic techniques.
-
Solvent Selection: For ESI-MS, dissolve the sample in a suitable solvent system such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote protonation. For EI-MS, the sample is typically introduced via a direct insertion probe.
-
Concentration: For ESI-MS, a concentration of 1-10 µg/mL is generally sufficient.
Instrumentation and Parameters
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Mode | Positive | Positive |
| Electron Energy | 70 eV | N/A |
| Ion Source Temp. | 200-250 °C | 120-150 °C |
| Capillary Voltage | N/A | 3.5-4.5 kV |
| Cone Voltage | N/A | 20-40 V (for initial MS1) |
| Collision Gas | N/A | Argon or Nitrogen |
| Collision Energy | N/A | 10-40 eV (for MS/MS) |
| Mass Analyzer | Quadrupole, Time-of-Flight | Triple Quadrupole, Q-TOF, Orbitrap |
| Mass Range | m/z 50-500 | m/z 50-500 |
The causality behind these choices lies in balancing the need for generating a detectable molecular ion with producing a rich fragmentation pattern for structural elucidation. The 70 eV standard for EI provides reproducible spectra, while the variable collision energy in ESI-MS/MS allows for controlled fragmentation experiments.
Deciphering the Fragments: Proposed Pathways
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion ([M]•+) is expected to be observed at m/z 301. The fragmentation will likely be initiated by cleavages at the weakest bonds and the elimination of stable neutral molecules.
A plausible primary fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, a common fragmentation route for heterocyclic systems. This would lead to the cleavage of the pyrimidine ring. Another likely fragmentation is the loss of a methyl radical (•CH3) from the pyrazole ring, followed by rearrangements. The phenyl groups are generally stable but can be lost as phenyl radicals (•C6H5).
Diagram 1: Proposed EI-MS Fragmentation Workflow
Caption: Key fragmentation steps in ESI-MS/MS analysis.
Table 2: Summary of Predicted Key Fragments
| Ionization | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| EI-MS | 301 ([M]•+) | 286 | •CH3 |
| 273 | CO | ||
| 224 | •C6H5 | ||
| 103 | C12H9N2O• | ||
| 77 | C13H10N3O• | ||
| ESI-MS/MS | 302 ([M+H]+) | 284 | H2O |
| 195 | C7H7N (Phenylacetonitrile) | ||
| 104 | C12H9N2O | ||
| 77 | C13H10N2O |
Conclusion: A Powerful Tool for Structural Confirmation
This guide outlines a robust framework for the mass spectrometric analysis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. By employing a combination of high-resolution mass spectrometry and tandem MS techniques, researchers can confidently determine the molecular weight and deduce key structural features of this and related pyrazolo[1,5-a]pyrimidine derivatives. The proposed fragmentation pathways, rooted in the established chemistry of heterocyclic compounds, provide a solid foundation for the interpretation of experimental data. As the development of novel kinase inhibitors and other therapeutics continues, the detailed structural insights afforded by mass spectrometry will remain an indispensable component of the research and development pipeline.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. Retrieved January 22, 2026, from [Link]
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General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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EI fragmentation pattern for compound 7. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrimidine, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
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Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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2-methyl-5-((phenylthio)methyl)pyrazolo[1,5-a]pyrimidin-7-ol. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
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Pyridine, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Pyrazolo(1,5-a)pyrimidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Pyrazine, 3,5-diethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Pyrazine, 3,5-diethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: Physicochemical Properties and Synthetic Insights
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These bicyclic structures, composed of fused pyrazole and pyrimidine rings, offer a rigid, planar framework amenable to diverse functionalization, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, focusing on its anticipated physical and chemical properties, synthetic pathways, and the analytical methodologies crucial for its characterization. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs and the well-established chemistry of the pyrazolo[1,5-a]pyrimidine class to provide a robust and insightful resource for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational pyrazolo[1,5-a]pyrimidine ring system is a planar, aromatic structure that bestows a degree of rigidity to its derivatives.[2] The subject of this guide, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, incorporates a methyl group at the 2-position, two phenyl rings at the 3- and 5-positions, and a hydroxyl group at the 7-position. The presence of the phenyl groups is expected to significantly influence the molecule's solubility and melting point, while the hydroxyl group introduces a potential for tautomerism and hydrogen bonding.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol" [pos="0,2!"]; "Chemical_Structure" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14335431&t=l", label=""]; } Caption: Chemical structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₉H₁₅N₃O | Based on the chemical structure. |
| Molecular Weight | 301.35 g/mol | Calculated from the molecular formula. |
| Melting Point | Expected to be >200 °C | Pyrazolo[1,5-a]pyrimidine derivatives with aromatic substituents generally exhibit high melting points due to intermolecular π-π stacking and van der Waals forces. For instance, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a melting point of 238 °C (dec.).[4] |
| Solubility | Low in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The two phenyl groups contribute to the lipophilicity of the molecule, reducing its aqueous solubility. However, the hydroxyl group and the nitrogen atoms in the heterocyclic core can participate in hydrogen bonding, potentially improving solubility in polar aprotic solvents. Strategic modifications to the pyrimidine ring have been shown to enhance aqueous solubility in related compounds.[1] |
| pKa | Estimated to be in the range of 7-9 for the hydroxyl group. | The hydroxyl group at the 7-position is enolic and can deprotonate. The exact pKa will be influenced by the electron-withdrawing nature of the fused ring system. |
| Tautomerism | Exists in equilibrium between the -ol and -one forms. | The pyrazolo[1,5-a]pyrimidin-7-ol core can exhibit keto-enol tautomerism, with the equilibrium position depending on the solvent and substitution pattern.[5] |
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of organic chemistry, with the most common approach involving the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species.[2]
Synthetic Workflow:
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: General synthetic workflow for the target molecule.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add dibenzoylmethane (1.0 eq).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., piperidine) to facilitate the cyclocondensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Chemical Reactivity:
The pyrazolo[1,5-a]pyrimidine ring system is generally stable.[6] However, the constituent rings and substituents offer sites for further chemical modification.
-
Hydroxyl Group: The hydroxyl group at the 7-position can undergo O-alkylation or O-acylation to introduce various functional groups.
-
Aromatic Rings: The phenyl groups at the 3- and 5-positions can be subjected to electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-rich heterocyclic core.
-
Heterocyclic Core: The nitrogen atoms of the pyrazole and pyrimidine rings can be protonated in acidic media. The stability of the core can be affected by strong oxidizing or reducing agents. Studies on related dihydropyrazolo[1,5-a]pyrimidines have shown a tendency for heteroaromatization.[7]
Analytical Characterization
A comprehensive characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is essential to confirm its identity and purity. The following analytical techniques are indispensable.[8]
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the methyl protons (singlet, ~2.5 ppm), aromatic protons of the phenyl rings (multiplets, ~7.2-8.0 ppm), a singlet for the proton at the 6-position of the pyrimidine ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). |
| ¹³C NMR | Signals for the methyl carbon, the carbons of the phenyl rings, and the carbons of the pyrazolo[1,5-a]pyrimidine core. The chemical shift of the C7 carbon will be indicative of the enolic character. |
| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and C-O stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₉H₁₅N₃O. |
Characterization Workflow:
dot graph "Characterization_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: A typical workflow for the characterization of the synthesized compound.
Biological and Pharmacological Context
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[1][9] Derivatives have shown potent activity against a range of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][10] Furthermore, this scaffold is present in several marketed drugs, highlighting its clinical relevance.[11] The specific substitutions in 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, particularly the phenyl groups, suggest a potential for interactions with hydrophobic pockets in biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, further contributing to binding affinity. Therefore, this compound represents a promising candidate for screening in various biological assays, particularly in the context of oncology and inflammatory diseases.
Conclusion
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a molecule of significant interest owing to the well-established therapeutic potential of the pyrazolo[1,5-a]pyrimidine core. This guide has provided a detailed overview of its anticipated physicochemical properties, a plausible synthetic route, and the necessary analytical techniques for its characterization. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the foundational knowledge of its chemical class provides a strong basis for its synthesis and further investigation. The insights presented herein are intended to empower researchers in their efforts to explore the therapeutic promise of this and related heterocyclic compounds.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. (2024, July 29).
-
Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. (n.d.). Retrieved January 22, 2026, from [Link]
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020, October 29).
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).
- Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.).
- 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid - SGT Life Sciences. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
- Chemical Reactions of 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine - Scite. (n.d.).
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (n.d.).
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). Retrieved January 22, 2026, from [Link]
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- 11. researchgate.net [researchgate.net]
Solubility Profile of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: A Theoretical and Practical Guide for Drug Development
An In-Depth Technical Guide
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-cancer agents.[1][2] The specific derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, combines this potent core with bulky lipophilic phenyl groups and a polar hydroxyl function, creating a complex solubility profile that is critical to manage during drug development. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. We will delve into the underlying physicochemical principles, provide actionable experimental protocols, and offer a strategic approach to solvent selection, thereby empowering scientists to optimize this molecule for synthesis, purification, formulation, and preclinical evaluation.
Introduction: The Critical Role of Solubility
Solubility is a cornerstone physicochemical property that dictates the lifecycle of a drug candidate.[3] From the initial stages of synthesis and purification to the final formulation and in vivo performance, a compound's ability to dissolve in appropriate solvents is paramount. For a molecule like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, which possesses both lipophilic and polar characteristics, a nuanced understanding of its interactions with different solvents is essential for:
-
Synthetic Chemistry: Ensuring complete dissolution of reactants and facilitating purification through methods like recrystallization.
-
In Vitro Screening: Preparing accurate stock solutions for biological assays to ensure reliable structure-activity relationship (SAR) data.[3]
-
Formulation Development: Creating stable and bioavailable drug products for preclinical and clinical studies. Poor solubility is a frequent cause of failure for promising drug candidates.[4]
This guide will provide the theoretical foundation and practical methodologies to systematically characterize and overcome the solubility challenges associated with this promising class of compounds.
Theoretical Framework: Predicting Solubility Behavior
Understanding the molecular structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol allows us to predict its solubility based on established chemical principles.
2.1. Molecular Structure and Physicochemical Properties
The molecule's structure is characterized by:
-
A Large, Rigid, Aromatic System: The fused pyrazolo[1,5-a]pyrimidine core and the two phenyl rings at positions 3 and 5 create a significant nonpolar surface area.
-
A Polar Functional Group: The hydroxyl (-OH) group at position 7 is a polar moiety capable of acting as a hydrogen bond donor.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the heterocyclic core can act as hydrogen bond acceptors.
-
Keto-Enol Tautomerism: The 7-ol (enol) form is in equilibrium with its 7-one (keto) tautomer, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This equilibrium can be influenced by the solvent environment and significantly alters the molecule's polarity and hydrogen bonding capacity.
This structural duality suggests that the molecule will exhibit poor solubility in highly nonpolar solvents (like hexanes) and also in water, where the large lipophilic portion is dominant. Its optimal solubility is expected in solvents that can effectively solvate both the nonpolar aromatic regions and the polar, hydrogen-bonding capable functional groups.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Influence on Solubility |
|---|---|---|
| Molecular Weight | ~341.4 g/mol | High MW can decrease solubility. |
| LogP (Octanol-Water) | High (Estimated > 3) | Indicates low aqueous solubility and preference for lipophilic environments. |
| Hydrogen Bond Donors | 1 (the -OH group) | Promotes solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3-4 (N atoms, O atom) | Promotes solubility in solvents that can donate hydrogen bonds. |
| Polarity | Primarily nonpolar with a distinct polar region. | Requires solvents with balanced polarity. |
2.2. Guiding Principles for Solubility Prediction
The "Like Dissolves Like" Principle: This fundamental concept states that a solute will dissolve best in a solvent that has a similar polarity.[5] For our target compound, this means solvents with intermediate polarity or those with both polar and nonpolar characteristics will likely be most effective.
Hansen Solubility Parameters (HSP): A more sophisticated model, HSP, dissects solubility into three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) values are likely to be miscible.[6][7] Determining the HSP of the target compound would allow for a highly targeted selection of optimal solvents.
Experimental Determination of Solubility: A Practical Workflow
While theoretical models are invaluable for guidance, empirical measurement remains the gold standard. The following section details a robust workflow for quantifying the solubility of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
3.1. Workflow for Equilibrium Solubility Determination
The following diagram outlines the key steps in the widely used "shake-flask" method to determine equilibrium solubility.
Caption: Logic diagram for predicting solubility based on solute-solvent interactions.
4.1. Recommended Solvents for Screening
A tiered approach to solvent screening is recommended. The following table provides a list of common organic solvents categorized by their class, along with their Hansen Solubility Parameters for reference.
| Solvent | Class | δD (Dispersion) | δP (Polar) | δH (H-Bonding) | Predicted Solubility |
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | Low |
| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | Low to Moderate |
| Dichloromethane (DCM) | Polar Aprotic | 17.0 | 7.3 | 7.1 | High |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | Moderate to High |
| Acetonitrile (ACN) | Polar Aprotic | 15.3 | 18.0 | 6.1 | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | Very High |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | Moderate |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Moderate |
| HSP values are in MPa⁰.⁵. Data sourced from publicly available tables. | |||||
| [8] | |||||
| 4.2. Hypothesis and Rationale |
-
Very High Solubility: Expected in DMSO and DMF . These strong polar aprotic solvents are excellent at solvating a wide range of organic molecules, including those with both aromatic and hydrogen-bonding features.
-
High Solubility: Expected in DCM . Its ability to dissolve large, somewhat polar organic molecules makes it a strong candidate.
-
Moderate Solubility: Expected in ethanol, methanol, acetone, and toluene . Protic solvents like ethanol can hydrogen bond with the solute's -OH group, but their own strong self-association may limit the dissolution of the large nonpolar backbone. Toluene may effectively solvate the phenyl rings but will struggle with the polar pyrimidin-ol portion.
-
Low Solubility: Expected in hexane and other aliphatic hydrocarbons due to a significant mismatch in polarity.
Conclusion
The solubility of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a complex property governed by its unique combination of a large, lipophilic aromatic structure and a polar, hydrogen-bonding functional group. A successful drug development campaign for this molecule requires a proactive and systematic approach to solubility characterization. By integrating the theoretical principles of "like dissolves like" and Hansen Solubility Parameters with rigorous experimental determination via the equilibrium shake-flask method, researchers can build a comprehensive solubility profile. This knowledge is not merely academic; it is a critical dataset that informs rational solvent selection for synthesis, enables accurate biological screening, and lays the foundation for developing a successful and bioavailable pharmaceutical product.
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An In-depth Technical Guide to the Experimental Stability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in cancer therapy.[1][2][3][4][5][6] The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its chemical stability. Understanding the degradation profile of a molecule under various stress conditions is a critical component of drug development, influencing formulation, storage, and shelf-life.[7][8][9] This guide provides a comprehensive technical overview of the experimental conditions relevant to assessing the stability of a specific derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. We will delve into the scientific rationale behind stability-indicating assays, detail robust experimental protocols, and explore the potential degradation pathways of this molecule.
The core structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol combines a pyrazole and a pyrimidine ring. The stability of this fused system can be influenced by the constituent rings' inherent properties and the substituents they bear.[1] For instance, the pyrimidine ring can be susceptible to addition and ring cleavage reactions, especially if resonance stabilization is reduced.[10] Conversely, studies on some pyrazolo[3,4-d]pyrimidine nucleosides have shown them to be more stable than their parent purine nucleosides under hydrolytic conditions.[11] This underscores the importance of empirical stability testing for each unique derivative.
This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into establishing a comprehensive stability profile for this promising compound.
Core Principles of Stability Testing
The objective of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[12][13] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[14][15][16][17] These studies are crucial for developing and validating stability-indicating analytical methods.[14][15]
A stability-indicating method is a validated quantitative analytical procedure that can detect the changes with time in the pertinent properties of the drug substance and drug product. A key aspect of this methodology is its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[18][19][20][21]
The following sections will detail the experimental design for assessing the stability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol under hydrolytic, oxidative, and photolytic stress conditions.
Experimental Design for Stability Assessment
A systematic approach to investigating the stability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves subjecting the compound to a series of controlled stress conditions. The degradation kinetics can then be studied to predict the shelf life of the drug under different environmental conditions.[7][8][9][22]
Logical Workflow for Stability Testing
The overall workflow for assessing the stability of the target compound is depicted below. This process ensures a systematic investigation, from stress sample generation to analytical method validation and degradation product identification.
Caption: Workflow for stability testing of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Part 1: Hydrolytic Stability
Hydrolysis is a common degradation pathway for pharmaceuticals.[9] The susceptibility of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol to hydrolysis will be assessed across a range of pH values, reflecting conditions the drug might encounter during formulation, storage, or in vivo.
Protocol for Hydrolytic Stability Testing
-
Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N Hydrochloric Acid (HCl) to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N Sodium Hydroxide (NaOH) to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Prior to analysis, neutralize the acidic and basic samples to prevent further degradation and to protect the analytical column.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Causality Behind Experimental Choices
-
Choice of Acid and Base: HCl and NaOH are commonly used as they represent strong acid and base conditions, providing a "worst-case" scenario for hydrolytic degradation.
-
Temperature: Elevated temperatures are used to accelerate the degradation process, allowing for the observation of degradation within a reasonable timeframe.[12]
-
Time Points: Multiple time points allow for the determination of the degradation kinetics (e.g., zero-order, first-order).[7][8][22]
Part 2: Oxidative Stability
Oxidative degradation can be a significant issue for drug molecules, particularly those with electron-rich moieties.[9] The pyrazole and pyrimidine rings, as well as the phenyl substituents, could be susceptible to oxidation.
Protocol for Oxidative Stability Testing
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours), with samples taken at regular intervals.
-
Analysis: Analyze the samples directly using the validated HPLC method.
Causality Behind Experimental Choices
-
Choice of Oxidizing Agent: Hydrogen peroxide is a common choice for oxidative stress testing as it mimics potential oxidative conditions that a drug product might encounter.
-
Concentration: A 3% solution of H₂O₂ provides a sufficiently stressful oxidative environment to induce degradation if the molecule is susceptible.
Part 3: Photostability
Photostability testing is essential to determine if a drug substance or product is light-sensitive.[14] The aromatic nature of the pyrazolo[1,5-a]pyrimidine core and the phenyl rings suggests potential photosensitivity.
Protocol for Photostability Testing
-
Sample Preparation: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent. Also, expose the solid drug substance to light.
-
Exposure Conditions: Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. A photostability chamber is typically used. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Causality Behind Experimental Choices
-
ICH Q1B Guidelines: Following these guidelines ensures that the photostability testing is conducted under standardized and regulatory-accepted conditions.
-
Solid and Solution States: Testing both states is important as degradation can differ between the solid and solution phases.
Analytical Methodology: Stability-Indicating HPLC Method
A robust HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).[19] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV spectrum of the compound |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Note: This is an illustrative method and would require optimization and validation for this specific compound.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Potential Degradation Pathways
Based on the chemical structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, several degradation pathways can be hypothesized.
Caption: Potential degradation pathways for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
-
Hydrolysis: The pyrimidine ring could be susceptible to hydrolytic cleavage, particularly at the C7-N1 bond, leading to the opening of the pyrimidine ring. The lactam-like structure at position 7 could also undergo hydrolysis under strong acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the pyrazole and pyrimidine rings are potential sites for N-oxidation. The phenyl rings could undergo hydroxylation.[23][24] The methyl group at position 2 is also a potential site for oxidation.
-
Photodegradation: UV irradiation can induce a variety of reactions in heterocyclic compounds, including ring contraction, ring expansion, and dimerization.[10][25][26] The extensive conjugation in the molecule suggests it will absorb UV light, making photolytic degradation a possibility.
Conclusion
This technical guide has outlined a comprehensive strategy for assessing the stability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol under various experimental conditions. By following the detailed protocols for forced degradation studies and employing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic stability. The identification of degradation products and the elucidation of degradation pathways are crucial steps in the drug development process, ensuring the safety, efficacy, and quality of the final pharmaceutical product. The insights gained from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
This guide provides a comprehensive overview of the synthetic route, isolation, and characterization of the novel heterocyclic compound, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the versatile pyrazolo[1,5-a]pyrimidine scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This fused ring system, consisting of a pyrazole ring fused to a pyrimidine ring, has demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and antiviral properties.[3] Several commercial drugs, such as Zaleplon, Indiplon, and Anagliptin, feature this scaffold, highlighting its therapeutic potential.[1] The synthetic accessibility and the ability to introduce diverse substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring system make it an attractive target for the development of novel therapeutic agents.[1][2]
Retrosynthetic Analysis and Proposed Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly and effectively achieved through the cyclocondensation reaction of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1] For the target molecule, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a retrosynthetic analysis suggests a straightforward and logical approach:
Figure 1: Retrosynthetic approach for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
This analysis indicates that the target molecule can be synthesized from two key precursors: 3-amino-5-methylpyrazole and a suitably substituted 1,3-dicarbonyl compound . The 3-amino-5-methylpyrazole will provide the pyrazole moiety and the methyl group at position 2. The 1,3-dicarbonyl compound will form the pyrimidine ring, introducing the two phenyl groups at positions 3 and 5, and the hydroxyl group at position 7. A plausible choice for the 1,3-dicarbonyl component is a derivative of malonic ester, such as diethyl benzoyl(phenylacetyl)malonate, or a related β-keto ester.
Proposed Synthetic Pathway and Reaction Mechanism
The proposed synthesis involves a one-pot cyclocondensation reaction. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine core.
Figure 2: Proposed synthetic pathway for the target compound.
The choice of solvent and catalyst is crucial for the efficiency of this reaction. Typically, high-boiling point solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are employed, often in the presence of a catalytic amount of a base (e.g., sodium ethoxide, triethylamine) or an acid (e.g., hydrochloric acid).[3]
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[4] Optimization of reaction conditions may be necessary to achieve the best yield and purity.
Materials and Reagents:
-
3-Amino-5-methylpyrazole
-
Diethyl benzoyl(phenylacetyl)malonate (or a suitable alternative 1,3-dicarbonyl compound)
-
Absolute Ethanol
-
Sodium Ethoxide (freshly prepared or commercial)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in absolute ethanol.
-
Addition of Base: To this solution, add a catalytic amount of sodium ethoxide (0.1-0.2 eq).
-
Addition of Dicarbonyl Compound: Slowly add a solution of diethyl benzoyl(phenylacetyl)malonate (1.0 eq) in absolute ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with glacial acetic acid.
-
Precipitation and Isolation: The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure. The crude product can then be precipitated by the addition of cold water or diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Characterization and Structural Elucidation
The structure of the synthesized 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol should be confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the two phenyl rings, and the pyrazole and pyrimidine ring protons. The hydroxyl proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the carbons of the pyrazolo[1,5-a]pyrimidine core, including the C=O/C-OH carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (for the hydroxyl group), C=O stretching (for the keto tautomer), C=N, and C=C stretching of the aromatic and heterocyclic rings. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the empirical formula. |
Potential Applications and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in drug discovery.[5] Derivatives have shown potent inhibitory activity against various protein kinases, making them promising candidates for cancer therapy.[2][6][7] For instance, pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of Pim-1 kinase and phosphoinositide 3-kinases (PI3Ks).[6][8] The newly synthesized 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, with its specific substitution pattern, could be screened for a range of biological activities, including but not limited to:
-
Kinase Inhibition Assays: To evaluate its potential as an anti-cancer agent.
-
Antimicrobial and Antiviral Screening: To assess its efficacy against various pathogens.
-
Aryl Hydrocarbon Receptor (AHR) Antagonism: A property that has been identified in other pyrazolo[1,5-a]pyrimidine derivatives.[9]
Further structural modifications of this core, such as the introduction of different substituents at the phenyl rings or functionalization of the hydroxyl group, could lead to the discovery of new compounds with enhanced potency and selectivity.[3]
Conclusion
This technical guide outlines a rational and experimentally feasible approach for the discovery and isolation of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. The proposed synthetic strategy is based on well-established and versatile cyclocondensation reactions. The detailed protocol for synthesis and the guidelines for characterization provide a solid foundation for researchers to produce and validate this novel compound. Given the rich pharmacological history of the pyrazolo[1,5-a]pyrimidine scaffold, this new derivative represents a promising candidate for further investigation in drug discovery programs.
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Singh, P., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1111. [Link]
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López-de-la-Fuente, L., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6886. [Link]
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An In-depth Technical Guide to the Tautomerism of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical methodologies for the characterization of its tautomeric forms.
Introduction: The Significance of Tautomerism in Pyrazolo[1,5-a]pyrimidin-7-ols
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1][2] In the realm of heterocyclic chemistry, particularly for compounds like pyrazolo[1,5-a]pyrimidines, understanding tautomeric preferences is crucial for drug design and development. The biological activity of a molecule can be intrinsically linked to a specific tautomeric form, as different tautomers exhibit distinct hydrogen bonding patterns, shapes, and electronic distributions, leading to differential interactions with biological targets.[3][4]
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy.[5][6] The potential for tautomerism in pyrazolo[1,5-a]pyrimidin-7-ols, specifically the keto-enol equilibrium, adds a layer of complexity and opportunity for modulating their pharmacological profiles.
This guide focuses on 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, elucidating the equilibrium between its major tautomeric forms: the hydroxy (enol) form and the keto form. We will explore both experimental and computational approaches to characterize and quantify this equilibrium, providing a robust framework for the investigation of this and related heterocyclic systems.
The Tautomeric Equilibrium of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
The core of our investigation is the keto-enol tautomerism in 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, as depicted below. The equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the heterocyclic core.
Caption: Keto-enol tautomerism in 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
The synthesis of the title compound can be achieved through a well-established cyclocondensation reaction. A general synthetic scheme for related pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of a 3-amino-5-methylpyrazole with a β-ketoester.[7][8] For the specific synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a plausible route is the reaction of 5-amino-3-methyl-1H-pyrazole with ethyl benzoylacetate in the presence of a suitable catalyst and solvent.
A variety of synthetic strategies have been developed for pyrazolo[1,5-a]pyrimidines, including microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield.[5][9]
Experimental Characterization of Tautomeric Equilibrium
Spectroscopic methods are powerful tools for the qualitative and quantitative analysis of tautomeric mixtures in solution.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for elucidating tautomeric structures in solution.[12][13][14] Both ¹H and ¹³C NMR provide critical information for identifying the predominant tautomer.
4.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for each tautomer. Key diagnostic signals include:
-
OH vs. NH proton: The enol form will exhibit a broad singlet for the hydroxyl proton, while the keto form will show a signal for the N-H proton. The chemical shift and multiplicity of these protons can be influenced by the solvent and concentration.
-
Ring protons: The chemical shifts of the protons on the pyrimidine ring will differ between the two tautomers due to changes in aromaticity and electron density.
4.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides unambiguous evidence for the presence of either a carbonyl group or an enolic carbon.
-
C7 Carbon Signal: The chemical shift of the C7 carbon is highly indicative of the tautomeric form. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), whereas a signal in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).[15]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms
| Tautomer | Key ¹H Signals (ppm) | Key ¹³C Signals (ppm) |
| Enol Form | OH (broad s), H6 | C7 (enol), C5, C3a, C2 |
| Keto Form | NH (broad s), H6 | C7 (keto), C5, C3a, C2 |
4.1.3. Experimental Protocol for NMR Analysis
Caption: Experimental workflow for NMR-based tautomer analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity.[16][17] The keto and enol forms possess different chromophoric systems and will, therefore, exhibit distinct absorption maxima (λmax). The enol form, with its extended π-conjugation, is expected to absorb at a longer wavelength compared to the keto form.
4.2.1. Experimental Protocol for UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Compare the λmax values and the overall spectral shape in different solvents to infer the predominant tautomeric form in each environment.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[18][19][20] By calculating the Gibbs free energies of the optimized geometries of the tautomers, one can predict the equilibrium constant.
5.1. Computational Workflow
Caption: Logical workflow for computational tautomer stability analysis.
5.2. Interpreting Computational Results
The tautomer with the lower calculated Gibbs free energy (G) is predicted to be the more stable and, therefore, the predominant species at equilibrium. The equilibrium constant (K_T) can be estimated using the equation:
ΔG = -RT ln(K_T)
where ΔG is the difference in Gibbs free energy between the tautomers, R is the gas constant, and T is the temperature in Kelvin.
Conclusion
The tautomeric behavior of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a critical aspect influencing its chemical and biological properties. A combined experimental and computational approach, as outlined in this guide, provides a robust framework for the comprehensive characterization of its keto-enol equilibrium. NMR spectroscopy offers definitive structural elucidation in solution, while UV-Vis spectroscopy provides insights into the influence of the solvent environment. DFT calculations complement these experimental techniques by providing a theoretical basis for the observed tautomeric preferences. A thorough understanding of the tautomerism of this and related pyrazolo[1,5-a]pyrimidine derivatives is essential for the rational design of new therapeutic agents and functional materials.
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Methodological & Application
Application Notes and Protocols: Unraveling the Biological Activity of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] This class of N-heterocyclic compounds has garnered significant attention for its potent inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Marketed drugs and clinical candidates based on the pyrazolo[1,5-a]pyrimidine framework underscore its clinical relevance.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the biological activity of a specific derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol . While direct studies on this particular molecule are emerging, its structural features suggest a strong potential as a kinase inhibitor. These application notes will, therefore, focus on a logical workflow to characterize its anticancer properties, from initial cytotoxicity screening to target identification and mechanistic studies.
Compound Profile: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
| Property | Details |
| Core Scaffold | Pyrazolo[1,5-a]pyrimidin-7-ol |
| Key Substituents | 2-Methyl, 3,5-Diphenyl |
| Predicted Activity | Protein Kinase Inhibitor |
| Potential Therapeutic Areas | Oncology, Inflammatory Diseases |
The synthesis of the pyrazolo[1,5-a]pyrimidin-7-ol core typically involves the cyclocondensation of 3-amino-pyrazoles with β-ketoesters.[7] The specific diphenyl and methyl substitutions on the core of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol will modulate its pharmacokinetic and pharmacodynamic properties, influencing its target specificity and potency.
Experimental Workflow for Biological Characterization
A systematic approach is crucial to elucidate the biological activity of a novel compound. The following workflow provides a roadmap for the comprehensive evaluation of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Caption: A logical workflow for the biological evaluation of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol against a panel of cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is fundamental to identifying if the compound has anti-proliferative effects.[8]
Materials:
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))[9]
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in DMSO. Perform serial dilutions in culture medium to obtain the desired concentrations.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay
Objective: To identify the specific protein kinase targets of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Rationale: Given that the pyrazolo[1,5-a]pyrimidine scaffold is a known kinase inhibitor, a broad kinase panel screening is essential to identify the primary targets.[2] This will provide crucial insights into the compound's mechanism of action. Many pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors.[3]
Procedure:
This protocol is typically outsourced to a specialized contract research organization (CRO) offering kinase profiling services. The general principle involves a biochemical assay that measures the ability of the test compound to inhibit the activity of a large panel of purified kinases.
-
Compound Submission: Provide the CRO with a high-purity sample of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol at a specified concentration.
-
Assay Principle: The CRO will perform assays (e.g., radiometric, fluorescence-based, or luminescence-based) to measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.
-
Data Reporting: The results are typically reported as the percentage of kinase activity remaining at a given compound concentration (e.g., 1 µM or 10 µM).
-
Follow-up: For kinases showing significant inhibition, dose-response curves are generated to determine the IC50 values.
Potential Kinase Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol on cell cycle progression.
Rationale: Inhibition of key cell cycle regulators, such as CDKs, can lead to cell cycle arrest at specific phases (G1, S, or G2/M).[10] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase.
Materials:
-
Cancer cell line of interest
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[9]
Protocol 4: Apoptosis Induction Assessment by Annexin V/PI Staining
Objective: To determine if 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol induces apoptosis in cancer cells.
Rationale: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ populations indicates apoptosis induction.[9]
Signaling Pathway Analysis
To further elucidate the mechanism of action, it is crucial to investigate the modulation of key signaling pathways downstream of the identified target kinase(s).
Caption: A simplified diagram illustrating the inhibition of a target kinase and its downstream effects.
Western Blotting Protocol:
Objective: To assess the phosphorylation status of key proteins in the signaling pathway regulated by the target kinase.
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target kinase and its downstream effectors (e.g., p-EGFR, p-STAT3, p-Akt).[9]
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the compound. A decrease in the phosphorylated form of a substrate is indicative of target engagement and pathway inhibition.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel therapeutics, particularly in oncology.[1] 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, based on its chemical structure, is a compelling candidate for investigation as a protein kinase inhibitor. The protocols outlined in these application notes provide a robust framework for its initial biological characterization.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity.[3]
-
In Vivo Efficacy Studies: Evaluate the antitumor activity of promising compounds in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assess the drug-like properties of lead candidates.
By following a systematic and hypothesis-driven approach, researchers can effectively unlock the therapeutic potential of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and contribute to the development of next-generation targeted therapies.
References
- Terungwa, A., et al. (2025).
-
Reyes-Melo, F. D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4989. [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Terungwa, A., et al. (2025).
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Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
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Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
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Khan, I., et al. (2023). Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. Molecular Diversity, 27(3), 1185-1202. [Link]
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Go, M. L., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 479-492. [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5489. [Link]
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Al-Warhi, T., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735-1755. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4989. [Link]
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Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1244. [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Scientifica, 2022, 9995878. [Link]
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Nissan, Y. M., et al. (2017). Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation. European Journal of Medicinal Chemistry, 138, 1036-1049. [Link]
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- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Unlocking the Therapeutic Potential of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: A Guide for Kinase Inhibition and Drug Discovery
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase-Targeted Therapies
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent biological activities.[1] This heterocyclic system has garnered significant attention for its ability to modulate the activity of protein kinases, a family of enzymes crucial to cellular signaling.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Several pyrazolo[1,5-a]pyrimidine derivatives have already demonstrated efficacy as inhibitors of a range of kinases, including but not limited to cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), and phosphoinositide 3-kinases (PI3Ks).[3][4] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[2]
This document provides a comprehensive guide to the investigation of a novel derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol , as a potential kinase inhibitor. We will explore its synthesis, propose a mechanism of action, and provide detailed protocols for its characterization, from initial in vitro screening to cell-based functional assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Proposed Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
While the precise synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol has not been explicitly reported, a plausible synthetic route can be extrapolated from established methods for analogous pyrazolo[1,5-a]pyrimidines.[5][6] A common and effective strategy involves the condensation of a 3-amino-4-phenylpyrazole with a β-dicarbonyl compound.[6]
A proposed multi-step synthesis is outlined below:
-
Synthesis of 3-Amino-4-phenylpyrazole: This starting material can be synthesized through various established methods, often involving the reaction of a substituted acrylonitrile with hydrazine.
-
Condensation with a β-ketoester: The 3-amino-4-phenylpyrazole can then be reacted with a β-ketoester, such as ethyl benzoylacetate, in the presence of an acid catalyst. This condensation reaction forms the pyrazolo[1,5-a]pyrimidine core.
-
Introduction of the Methyl Group: The 2-methyl group can be introduced via methylation of the pyrazole nitrogen before or after the pyrimidine ring formation, depending on the desired regioselectivity and the stability of the intermediates.
-
Formation of the 7-hydroxy Group: The 7-hydroxy group is often introduced by starting with a corresponding 7-chloro derivative, which can be synthesized using reagents like phosphorus oxychloride (POCl₃).[7] Subsequent hydrolysis of the 7-chloro group under appropriate conditions (e.g., aqueous acid or base) would yield the final 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Caption: Proposed synthetic workflow for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Hypothesized Mechanism of Action and Potential Kinase Targets
Based on the structure-activity relationships of known pyrazolo[1,5-a]pyrimidine inhibitors, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is hypothesized to function as an ATP-competitive kinase inhibitor. The planar heterocyclic core likely interacts with the hinge region of the kinase ATP-binding pocket, a common feature for this class of inhibitors. The diphenyl substitutions at the 3 and 5 positions are expected to occupy hydrophobic pockets within the active site, contributing to both potency and selectivity. The 2-methyl group may further enhance binding affinity through van der Waals interactions.
Given the broad activity of the pyrazolo[1,5-a]pyrimidine scaffold, a number of kinase families are potential targets for this compound. These include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[3]
-
Receptor Tyrosine Kinases (RTKs): This family, including EGFR and Trk kinases, is frequently implicated in cancer and has been successfully targeted by this scaffold.[2]
-
Non-Receptor Tyrosine Kinases: Kinases such as c-Src, which play roles in cell growth and motility, are also potential targets.
-
PI3K/Akt/mTOR Pathway Kinases: The pyrazolo[1,5-a]pyrimidine core has been incorporated into inhibitors of PI3Kδ, a key component of this critical signaling pathway.[4]
The following diagram illustrates the hypothesized mechanism of ATP-competitive inhibition.
Caption: Hypothesized ATP-competitive mechanism of kinase inhibition.
Experimental Protocols for Characterization
A systematic approach is essential to characterize the kinase inhibitory potential of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. The following protocols provide a roadmap for in vitro and cell-based evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, kinase activity.
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate
-
ATP
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol (Compound X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kₘ (ATP) | The concentration of ATP at which the kinase reaction rate is half of its maximum. |
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of the compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-kinase fusion vector for the kinase of interest (Promega)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
NanoBRET™ Tracer specific for the kinase family
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol (Compound X)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
Plate reader with BRET detection capabilities
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol and seed in assay plates.
-
Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of Compound X.
-
Tracer and Substrate Addition:
-
Prepare a solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.
-
Add this solution to the wells containing the treated cells.
-
Incubate at 37°C for 2 hours.
-
-
BRET Measurement:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Caption: A comprehensive workflow for the characterization of a potential kinase inhibitor.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol (Compound X)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Signal Development:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Western Blot Analysis of Target Phosphorylation
This technique is used to detect changes in the phosphorylation state of a kinase's downstream substrates, providing evidence of target engagement and inhibition of signaling pathways in cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol (Compound X)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target substrate)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Compound X at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Data Presentation and Interpretation
The results from the aforementioned assays should be tabulated for clear comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
| ... | ... |
Table 2: Cellular Activity of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
| Assay | Cell Line | IC₅₀ / GI₅₀ (µM) |
| NanoBRET™ Target Engagement | Cell Line | Value |
| CellTiter-Glo® Viability | Cell Line | Value |
A potent and selective kinase inhibitor will exhibit a low IC₅₀ value for the target kinase and significantly higher IC₅₀ values for off-target kinases. The cellular target engagement IC₅₀ should be in a similar range to the in vitro IC₅₀, and this on-target activity should correlate with a potent GI₅₀ in a relevant cancer cell line. Western blot analysis will provide the mechanistic link between target inhibition and cellular phenotype.
Conclusion and Future Directions
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol represents a promising starting point for the development of a novel kinase inhibitor. The protocols outlined in this guide provide a robust framework for its initial characterization. Favorable results from these studies, demonstrating potent and selective inhibition of a cancer-relevant kinase, would warrant further investigation, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing in preclinical models of cancer. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold offers ample opportunities for medicinal chemistry efforts to enhance the potency, selectivity, and drug-like properties of this compound, ultimately paving the way for a potential new therapeutic agent.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
-
Spotlight: Cell-based kinase assay formats. Reaction Biology.
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
-
MTT assay protocol. Abcam.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. National Institutes of Health.
-
NanoBRET™ TE Intracellular Kinase Assays reviews. SelectScience.
-
NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. SLAS Discovery.
-
Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation.
-
Kinase Assay Kit. Sigma-Aldrich.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections.
-
Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays. BenchChem.
-
In vitro kinase assay. protocols.io.
-
In vitro kinase assay. ResearchGate.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
-
Western blot for phosphorylated proteins. Abcam.
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health.
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.
-
18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. PMC.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed.
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In Vitro Kinase Assay Protocol for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: A Comprehensive Guide for Researchers
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay for the compound 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a "privileged scaffold" in medicinal chemistry renowned for its potent and often selective inhibition of a wide range of protein kinases.[1][2] As dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, the accurate determination of a compound's inhibitory profile is a critical step in the drug discovery pipeline.[3][4]
This guide eschews a rigid template in favor of a logically structured narrative that explains the causality behind experimental choices, ensuring scientific integrity and the generation of trustworthy, reproducible data. We will delve into the principles of modern kinase assays, provide step-by-step protocols for two powerful assay platforms, and offer insights into data analysis and interpretation.
Scientific Foundation: Understanding the Target and the Technology
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling compounds of this class to act as ATP-competitive inhibitors.[2] This means they bind to the ATP-binding pocket of kinases, preventing the phosphorylation of their substrates and thereby modulating cellular signaling pathways. Derivatives of this scaffold have shown activity against a variety of kinases, including but not limited to Src, Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[5][6]
Given the ATP-competitive mechanism, the most suitable in vitro assays are those that directly or indirectly measure the consumption of ATP or the formation of the reaction product, ADP. For this application note, we will focus on two widely adopted, robust, and high-throughput compatible methods:
-
Luminescence-Based ADP Detection (ADP-Glo™ Kinase Assay): This is a highly sensitive and versatile platform that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal directly proportional to kinase activity.[3] This "signal-on" format is generally less prone to interference from colored or fluorescent compounds.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF® KinEASE™): This technology offers a homogeneous, "mix-and-read" format. In a typical setup, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is proportional to kinase activity.[8][9]
The Subject of Investigation: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
For the purpose of this protocol, we will assume the availability of the test compound. It has been confirmed that 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is commercially available from suppliers such as Fluorochem.
Experimental Design and Protocols
A critical aspect of a reliable kinase assay is the use of high-quality, active recombinant kinases and appropriate substrates. For this guide, we will provide protocols for three representative and commercially available kinases that are known targets for the pyrazolo[1,5-a]pyrimidine scaffold: Src , a non-receptor tyrosine kinase; CDK2/cyclin A , a serine/threonine kinase crucial for cell cycle regulation; and TrkA , a receptor tyrosine kinase.
Reagent and Material Preparation
A summary of the key reagents and their recommended starting concentrations is provided in the table below. It is imperative to obtain specific lot information and activity data from the supplier for each recombinant kinase.
| Reagent | Recommended Stock Concentration | Recommended Final Assay Concentration | Supplier Examples |
| Test Compound | 10 mM in 100% DMSO | 0.1 nM - 100 µM (in dose-response) | Fluorochem |
| Recombinant Human Src Kinase | 0.1 - 1 mg/mL | 1 - 5 ng/reaction | Abcam (ab79635), Sigma-Aldrich (SRP5033) |
| Src Substrate (e.g., Poly(Glu,Tyr) 4:1 or specific peptide) | 1 mg/mL | 0.2 - 1 µ g/reaction | BPS Bioscience (40217), Sino Biological (PS-T017)[10][11] |
| Recombinant Human CDK2/Cyclin A2 | 0.1 - 1 mg/mL | 5 - 10 ng/reaction | Thermo Fisher Scientific, SignalChem |
| CDK2 Substrate (e.g., Histone H1) | 1 mg/mL | 0.5 - 2 µ g/reaction | EMD Millipore, NEB |
| Recombinant Human TrkA | 0.1 - 1 mg/mL | 5 - 15 ng/reaction | SignalChem, Carna Biosciences |
| TrkA Substrate (e.g., Poly(Glu,Tyr) 4:1) | 1 mg/mL | 0.2 - 1 µ g/reaction | BPS Bioscience (40217)[10] |
| ATP | 10 mM | Km(app) or 10-100 µM | Sigma-Aldrich, Promega |
| Kinase Assay Buffer (generic) | 5X or 10X | 1X | Varies by kinase, typically contains Tris-HCl, MgCl2, DTT, and BSA |
| ADP-Glo™ Kinase Assay Kit | As supplied | As per protocol | Promega (V9101) |
| HTRF® KinEASE™ TK Kit | As supplied | As per protocol | Revvity (62TK0PEB)[12] |
| 384-well low-volume, white plates | N/A | N/A | Corning, Greiner Bio-One |
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is recommended. Transfer a small volume (e.g., 25 nL) of the diluted compound and DMSO (for vehicle controls) to the wells of a 384-well plate.
-
Kinase Reaction Setup: a. Prepare a 2X kinase solution in 1X kinase assay buffer. b. Prepare a 2X substrate/ATP solution in 1X kinase assay buffer. The optimal ATP concentration should be at or near the Km(app) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[13] c. Add 2.5 µL of the 2X kinase solution to each well containing the compound or DMSO. d. Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: a. Add 2.5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final reaction volume is 5 µL. b. Include "no kinase" controls (substitute kinase with buffer) for background subtraction and "no compound" (DMSO only) controls for determining 100% kinase activity. c. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. d. Incubate for 30 minutes at room temperature. e. Read the luminescence on a plate reader.
Protocol 2: TR-FRET Kinase Assay (HTRF® KinEASE™)
This protocol is also designed for a 384-well plate format.
Workflow Diagram:
Caption: HTRF® Kinase Assay Workflow.
Step-by-Step Procedure:
-
Compound Plating: Follow the same procedure as described in the ADP-Glo™ protocol.
-
Kinase Reaction: a. Prepare a master mix containing the kinase, biotinylated substrate, and ATP in the appropriate 1X kinase buffer. b. Add a volume of this master mix (e.g., 10 µL) to the wells containing the compound or DMSO. c. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Prepare the detection mix by diluting the Europium cryptate-labeled anti-phospho-antibody and the Streptavidin-XL665 in the detection buffer provided with the kit. b. Add a volume of the detection mix (e.g., 10 µL) to each well. The EDTA in the detection buffer will stop the kinase reaction. c. Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents. d. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Data Normalization
For each data point, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signalcompound - Signalno kinase) / (SignalDMSO - Signalno kinase))
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound. To determine the IC50, plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be readily performed using software such as GraphPad Prism. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Ensuring Data Integrity: The Importance of Controls
A well-designed experiment with appropriate controls is the cornerstone of trustworthy data.[14]
-
Positive Control: Include a known inhibitor for each kinase being tested (e.g., Staurosporine for broad-spectrum inhibition, or a specific inhibitor like Dasatinib for Src). This validates that the assay can detect inhibition.
-
Negative Control (Vehicle): Wells containing only DMSO (the vehicle for the test compound) represent 0% inhibition and are used for data normalization.
-
No Kinase Control: These wells contain all reaction components except the kinase and define the background signal of the assay.
-
Z'-factor: For high-throughput screening, the Z'-factor is a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, inhomogeneous mixing, plate edge effects. | Use calibrated pipettes, ensure thorough mixing, avoid using the outer wells of the plate. |
| Low signal-to-background ratio | Insufficient kinase activity, suboptimal reagent concentrations. | Optimize kinase, substrate, and ATP concentrations. Increase incubation time (while ensuring linearity). |
| Compound interference | Autofluorescence or quenching (in fluorescence assays), light scattering. | For fluorescent assays, consider using red-shifted fluorophores.[15] Luminescence assays like ADP-Glo are generally less susceptible to these issues.[7] Run a counterscreen without the kinase to identify interfering compounds. |
| Inconsistent IC50 values | Compound instability, aggregation, or insolubility. | Prepare fresh compound dilutions. Check the solubility of the compound in the assay buffer. Include BSA in the buffer to mitigate non-specific binding. |
Conclusion: A Pathway to Confident Kinase Profiling
This application note provides a comprehensive and scientifically grounded framework for performing in vitro kinase assays on 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. By understanding the underlying principles, meticulously planning the experimental design, and adhering to best practices in execution and data analysis, researchers can generate high-quality, reliable data on the inhibitory potential of this and other promising compounds. The choice between a luminescence-based assay like ADP-Glo™ and a TR-FRET assay like HTRF® will depend on the specific laboratory capabilities and the nature of the compound library being screened.[13] Both, when properly validated, provide powerful tools to accelerate the journey of kinase inhibitor drug discovery.[4]
References
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website.[13]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website.[3]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.[8]
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Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from Eurofins Discovery website.[4]
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Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[15]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website.[7]
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Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Retrieved from Promega Corporation website.[14]
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Wodicka, L. M., et al. (2010). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 53(17), 6364–6377.[5]
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Abcam. (n.d.). Recombinant human Src protein (ab79635). Retrieved from Abcam website.
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SGT Life Sciences. (n.d.). 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. Retrieved from SGT Life Sciences website.[16]
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Fluorochem. (n.d.). 3,5-Diphenyl-7-hydroxy-2-methyl-pyrazolo[1,5-a]-pyrimidine. Retrieved from Fluorochem website.[1]
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BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from BPS Bioscience website.[10]
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Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667.[6]
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Sino Biological. (n.d.). Peptide Substrates: SRC Substrate. Retrieved from Sino Biological website.[11]
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EvitaChem. (n.d.). Buy 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (EVT-5752352). Retrieved from EvitaChem website.[17]
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Fisher Scientific. (n.d.). Revvity Health Sciences Inc HTRF KinEASE TK Kit, 20000 Assay Points. Retrieved from Fisher Scientific website.[12]
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ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from ResearchGate.[18]
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Anastassiadis, T., et al. (2011). Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Future Medicinal Chemistry, 3(13), 1637-1649.[19]
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Santa Cruz Biotechnology. (n.d.). Peptide Substrates. Retrieved from Santa Cruz Biotechnology website.[20]
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Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from Promega Corporation website.[21]
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Revvity. (2023, November 27). HTRF KinEASE TK kit - 20K pts - Lot n° : 15K. Retrieved from Revvity website.[22]
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Sino Biological. (n.d.). Recombinant Human Src Protein, 10755-H20B. Retrieved from Sino Biological website.[23]
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Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2166.[2]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery website.[24]
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Al-Zaydi, K. M. (2013). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 18(7), 8033-8041.[25]
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Sigma-Aldrich. (n.d.). Src Substrate Peptide primarily used in Kinase Assays. Retrieved from Sigma-Aldrich website.
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Sigma-Aldrich. (n.d.). Human Src Protein, active, recombinant, 10 µg. Retrieved from Sigma-Aldrich website.
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Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from Revvity website.[9]
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Al-Awadi, N. A., et al. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 16(1), 603-614.[26]
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Cell Signaling Technology. (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Retrieved from Cell Signaling Technology website.[27]
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Ah-Young, K., et al. (2015). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics. Proteins: Structure, Function, and Bioinformatics, 83(11), 1966-1981.[28]
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Cell Signaling Technology. (2005). Src Kinase. Retrieved from Cell Signaling Technology website.[29]
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Revvity. (n.d.). HTRF KINEASE STK S3 KIT. Retrieved from Weichilab website.[30]
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Echemi. (n.d.). 6-methylpyrazolo[1,5-a]pyrimidin-7-ol. Retrieved from Echemi website.[31]
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Application Notes and Protocols for the Evaluation of Anticancer Properties of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer properties of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. While specific preclinical data for this particular compound is not extensively available in public literature, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3] The protocols and methodologies detailed herein are based on the established understanding of this class of compounds and provide a robust framework for the investigation of novel derivatives such as 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of oncology.[1][3] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, leading to a wide array of derivatives with varying pharmacological profiles.[2][3] A significant portion of these derivatives have demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines.[1][4]
The primary mechanism of action for many anticancer pyrazolo[1,5-a]pyrimidines is the inhibition of protein kinases.[2] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Given the established anticancer potential of the pyrazolo[1,5-a]pyrimidine scaffold, novel derivatives such as 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol are promising candidates for investigation as new therapeutic agents. These application notes provide a structured approach to elucidating the anticancer properties of this and related compounds.
Proposed Mechanism of Action: Protein Kinase Inhibition
Based on extensive research into the pyrazolo[1,5-a]pyrimidine class, a primary proposed mechanism of action for their anticancer effects is the inhibition of protein kinases.[2] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis. Several key kinase families have been identified as targets for pyrazolo[1,5-a]pyrimidine derivatives, including Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).
Below is a generalized signaling pathway that is often dysregulated in cancer and can be targeted by kinase inhibitors.
Caption: Generalized signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
The synthesis of pyrazolo[1,5-a]pyrimidin-7-ol derivatives typically involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a related synthon.[3] For the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a plausible route would involve the reaction of 3-methyl-4-phenyl-1H-pyrazol-5-amine with a benzoylacetone derivative or a similar 1,3-dicarbonyl compound. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid, sometimes with catalytic amounts of acid or base.[3] Microwave-assisted synthesis has also been reported to be an efficient method for the preparation of this class of compounds.[2]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a comprehensive framework for the initial in vitro evaluation of the anticancer properties of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol | 15.2 |
| A549 | 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol | 25.8 |
| HCT116 | 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol | 12.5 |
| Doxorubicin | (Positive Control) | 0.8 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis for Kinase Inhibition
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their substrates.
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of a novel pyrazolo[1,5-a]pyrimidine derivative.
Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.
Data Interpretation and Reporting
-
Cell Viability: Report the IC50 values for each cell line tested. A lower IC50 value indicates higher potency.
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). A significant increase in the apoptotic population upon treatment suggests an apoptosis-mediated mechanism of cell death.
-
Western Blot: Analyze the changes in the phosphorylation levels of target kinases. A decrease in the ratio of the phosphorylated form to the total form of a kinase indicates inhibition of its activity.
References
-
Hassan, A. S., Mady, M. F., Awad, H., & Hafez, T. S. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 17(6), 488-500. [Link]
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Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 29-57. [Link]
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Melo, C. D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7586. [Link]
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Application Notes and Protocols: Cell-Based Assays for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol Cytotoxicity
Introduction
The pyrazolopyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1] Derivatives of pyrazolo[1,5-a]pyrimidine, in particular, have shown promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[2][3] 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to this class, and as with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects is a critical early step in the drug development process.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays to determine the cytotoxicity of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. We will delve into the principles behind key cytotoxicity assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and the importance of appropriate experimental design.
The Importance of Cytotoxicity Testing
Cytotoxicity testing is a fundamental component of drug discovery and development. It serves to:
-
Identify potential toxicity early: Screening for cytotoxicity helps to eliminate compounds with unfavorable safety profiles at an early stage, saving time and resources.[4]
-
Determine therapeutic index: By comparing the cytotoxic concentration of a compound to its effective therapeutic concentration, a therapeutic index can be established, which is a crucial indicator of a drug's safety margin.
-
Elucidate mechanism of action: The nature and timing of cytotoxic effects can provide clues about a compound's mechanism of action. For instance, some compounds may induce rapid cell death (necrosis), while others may trigger programmed cell death (apoptosis).[5][6]
Selecting the Right Cell Line
The choice of cell line is a critical parameter in cytotoxicity testing, as it can significantly influence the experimental outcome.[7] The ideal cell line should be relevant to the intended therapeutic application of the test compound.[8] For a compound like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, which belongs to a class of molecules with known anticancer activity, a panel of human cancer cell lines would be appropriate.[9][10]
Key considerations for cell line selection:
-
Tissue of Origin: Select cell lines derived from tissues relevant to the intended therapeutic target. For general cytotoxicity screening, a diverse panel representing different cancer types (e.g., lung, breast, colon) is recommended.[11]
-
Metabolic Capabilities: The ability of a cell line to metabolize the test compound can impact its perceived cytotoxicity. Cell lines with well-characterized metabolic enzyme profiles are often preferred.
-
Growth Characteristics: The doubling time and growth characteristics of the cell line will influence the duration of the assay and the optimal cell seeding density.
-
Known Sensitivity to Related Compounds: If available, data on the sensitivity of different cell lines to other pyrazolopyrimidine derivatives can guide the selection process.
For the purpose of these protocols, we will use the human non-small cell lung cancer cell line A549 and the human colon cancer cell line HCT-116 as examples, as pyrazolopyrimidine derivatives have shown activity against these types.[12]
Assay 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The assay principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[13] The amount of formazan produced is directly proportional to the number of living cells.[14] Therefore, a decrease in the amount of formazan produced in treated cells compared to untreated controls indicates a reduction in cell viability.[15]
Visualizing the MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
Protocol
Materials:
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
A549 or HCT-116 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[16]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[16]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[15]
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Assay 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[17][18] LDH is a stable enzyme that is rapidly released upon loss of membrane integrity, a hallmark of necrosis.[19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan produced is proportional to the amount of LDH released, and therefore, to the number of dead cells.[19]
Visualizing the LDH Assay Workflow
Caption: Workflow of the LDH cytotoxicity assay.
Protocol
Materials:
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
A549 or HCT-116 cells
-
Complete cell culture medium
-
LDH Assay Kit (commercially available kits are recommended for consistency)
-
Lysis Buffer (usually provided in the kit)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described for the MTT assay (Steps 1 and 2).
-
It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[12]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[20]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[20]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[20]
-
Assay 3: Apoptosis Assay by Annexin V/PI Staining
Principle
Apoptosis is a form of programmed cell death that is distinct from necrosis.[21] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live cells. Therefore, by using both Annexin V and PI, it is possible to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[12]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[12]
This assay is typically performed using flow cytometry.[5]
Visualizing the Apoptosis Assay Workflow
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol
Materials:
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
A549 or HCT-116 cells
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (usually provided in the kit)
-
Propidium Iodide (PI) solution (usually provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis and Interpretation
IC50 Calculation
A key parameter derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[22][23]
For the MTT assay:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[24]
For the LDH assay:
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Example Data Presentation
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | % Apoptosis (Annexin V+) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 | 3.5 ± 1.1 |
| 0.1 | 98.2 ± 4.8 | 3.5 ± 1.2 | 4.2 ± 1.5 |
| 1 | 85.7 ± 6.1 | 10.3 ± 2.5 | 15.8 ± 3.2 |
| 10 | 52.3 ± 4.5 | 45.8 ± 5.1 | 48.9 ± 6.4 |
| 50 | 15.1 ± 2.9 | 82.4 ± 7.3 | 85.1 ± 8.0 |
| 100 | 5.8 ± 1.7 | 95.6 ± 4.9 | 92.3 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Results
By comparing the results from the different assays, a more complete picture of the compound's cytotoxic mechanism can be obtained.
-
Concordant MTT and LDH results: If a decrease in cell viability (MTT) is accompanied by a proportional increase in LDH release, it suggests that the compound induces cell death primarily through necrosis.
-
Discrepant MTT and LDH results: If there is a significant decrease in cell viability (MTT) with only a minor increase in LDH release, it may indicate that the compound is cytostatic (inhibits cell proliferation) rather than cytotoxic, or that it induces apoptosis.[25]
-
Positive Annexin V staining: A significant increase in the percentage of Annexin V-positive cells confirms that the compound induces apoptosis. The proportion of early (Annexin V+/PI-) to late (Annexin V+/PI+) apoptotic cells can provide information about the kinetics of the apoptotic process.
Potential Signaling Pathways
Pyrazolopyrimidine derivatives are known to exert their anticancer effects by targeting various signaling pathways.[26] For instance, some derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.[10][27] Others may target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer.[12]
Visualizing a Potential Signaling Pathway
Caption: Inhibition of the G1/S cell cycle transition by a pyrazolopyrimidine derivative.
Further investigation into the specific molecular targets of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol would be necessary to confirm its mechanism of action. This could involve techniques such as Western blotting to assess the levels of key cell cycle and apoptosis regulatory proteins.
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the cytotoxicity of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. By employing a multi-assay approach, researchers can not only quantify the cytotoxic potential of the compound but also gain valuable insights into its mechanism of action. This information is essential for making informed decisions in the drug discovery and development pipeline.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
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Hassan, A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4998. Retrieved from [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 153, 107987. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Smith, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Retrieved from [Link]
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Lee, D. W., et al. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 9(11), 591. Retrieved from [Link]
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Nelson, D. J., & LaFon, S. W. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. The Journal of Biological Chemistry, 261(20), 9547-9554. Retrieved from [Link]
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Fahim, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. Retrieved from [Link]
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Fahim, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 1-23. Retrieved from [Link]
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Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 271-272. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
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Kumar, A., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry, 104, 104245. Retrieved from [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Advances, 12(23), 14643-14656. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1629-1646. Retrieved from [Link]
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Kumar, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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de la Mora-de la Mora, P., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(10), 2733-2742. Retrieved from [Link]
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Ouf, S. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. Retrieved from [Link]
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Ghorbani-Vaghei, R., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities,. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory properties.[1][2][3] These fused heterocyclic compounds offer a versatile framework for the development of novel therapeutic agents.[1] 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a representative member of this class, and this document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate its anti-inflammatory effects. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for assessing anti-inflammatory drug candidates.
Plausible Mechanisms of Anti-inflammatory Action
While the precise molecular targets of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol require empirical validation, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been shown to exert anti-inflammatory effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the biosynthesis of prostaglandins and leukotrienes, respectively.[4][5]
-
Modulation of Pro-inflammatory Cytokine Production: Pyrazolo[1,5-a]pyrimidines can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6]
-
Inhibition of Kinase Signaling Pathways: Many inflammatory processes are driven by intracellular signaling cascades mediated by protein kinases. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases, including mitogen-activated protein kinases (MAPKs) like JNK, p38, and ERK, which are pivotal in the inflammatory response.[1][2][7]
-
Downregulation of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory therapies.[7][8]
The following diagram illustrates the potential signaling pathways that may be modulated by 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Caption: Potential anti-inflammatory signaling pathways targeted by the compound.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to comprehensively characterize the anti-inflammatory profile of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Experimental Workflow for In Vitro Screening
Caption: A stepwise workflow for the in vitro evaluation of anti-inflammatory compounds.
Protocol 1: Determination of Cytotoxicity in Macrophages
Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not a result of cellular toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in DMEM.
-
Remove the old media and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[9]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
LPS
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement
Rationale: Quantifying the levels of key pro-inflammatory cytokines like TNF-α and IL-6 provides direct evidence of the compound's ability to modulate the inflammatory response. ELISA is a highly specific and sensitive immunoassay for this purpose.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)[10]
-
Appropriate cell culture medium
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
LPS
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Follow steps 1-4 from Protocol 2.
-
Use the collected cell culture supernatant for the ELISA assay.
-
Follow the manufacturer's instructions provided with the ELISA kit to quantify the concentrations of TNF-α and IL-6.
Data Summary for In Vitro Assays
| Assay | Endpoint | Expected Outcome with Active Compound |
| Cytotoxicity (MTT) | Cell Viability (%) | High cell viability at concentrations used for activity assays. |
| Nitric Oxide (Griess) | Nitrite Concentration (µM) | Dose-dependent decrease in LPS-induced NO production. |
| Cytokine (ELISA) | TNF-α, IL-6 Concentration (pg/mL) | Dose-dependent decrease in LPS-induced cytokine production. |
In Vivo Evaluation of Anti-inflammatory Activity
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.[6][11]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[4][12] The swelling of the rat paw after carrageenan injection is a measure of the inflammatory exudate.
Materials:
-
Male Wistar rats (150-200 g)
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Carrageenan solution (1% in saline)
-
Positive control drug (e.g., Indomethacin or Diclofenac sodium)[13]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6): Vehicle control, positive control, and different dose groups of the test compound.
-
Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Summary for In Vivo Paw Edema Assay
| Time (hours) | Paw Volume (mL) - Vehicle Control | Paw Volume (mL) - Positive Control | Paw Volume (mL) - Test Compound (Dose 1) | Paw Volume (mL) - Test Compound (Dose 2) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| % Inhibition at 4h | N/A |
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. By following this structured approach, researchers can obtain reliable and reproducible data to support the further development of this promising class of compounds as potential anti-inflammatory therapeutics.
References
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]
- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
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Bruni, F., Costanzo, A., Selleri, S., Guerrini, G., Fantozzi, R., Pirisino, R., & Brunelleschi, S. (1993). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Pharmaceutical Sciences, 82(5), 480-486. Available from: [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available from: [Link]
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- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
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- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
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- Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Taylor & Francis Online.
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- Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
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Auzzi, G., Bruni, F., Cecchi, L., Costanzo, A., Vettori, L. P., Pirisino, R., Corrias, M., Ignesti, G., Banchelli, G., & Raimondi, L. (1983). 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity. Journal of Medicinal Chemistry, 26(12), 1706-1709. Available from: [Link]
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- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Deriv
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine deriv
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Antibacterial screening of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
As a Senior Application Scientist, this document provides a detailed guide for the comprehensive antibacterial screening of the novel compound 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. The protocols herein are designed to establish a foundational understanding of the compound's antimicrobial potential, guiding further research and development efforts.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with potent antibacterial activity. Heterocyclic compounds, particularly those with a pyrazolopyrimidine scaffold, have emerged as a promising class of molecules due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2][3] The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][5][6][7]
This application note focuses on 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a specific derivative within this class. We outline a systematic, three-tiered screening strategy to rigorously evaluate its antibacterial efficacy. This framework begins with a qualitative primary screen to detect activity, progresses to a quantitative determination of potency, and concludes with an assessment of its bactericidal or bacteriostatic mechanism.
Scientific Rationale: Targeting Bacteria with Pyrazolopyrimidines
The rationale for investigating pyrazolopyrimidines stems from their proven success as bioactive compounds.[8] Their mechanism of action can be multifaceted. Some derivatives have been shown to inhibit bacterial DNA polymerase III, a critical enzyme for DNA replication, while others target prokaryotic protein kinases, which are involved in regulating processes like resistance to β-lactam antibiotics.[1] This multi-target potential makes them attractive candidates for overcoming existing resistance mechanisms.
A comprehensive screening approach must consider the fundamental differences between Gram-positive and Gram-negative bacteria. The complex outer membrane of Gram-negative bacteria often acts as an impermeability barrier, preventing many compounds from reaching their intracellular targets. Therefore, testing against representative species from both groups (e.g., Staphylococcus aureus and Escherichia coli) is a critical first step in defining the compound's spectrum of activity.
Experimental Strategy: A Tiered Approach to Screening
A logical and resource-efficient screening workflow is essential for evaluating novel compounds. We propose a sequential process to systematically characterize the antibacterial profile of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Caption: A tiered workflow for antibacterial screening.
PART 1: Primary Screening Protocol - Agar Well Diffusion Assay
This qualitative assay provides a rapid, visual determination of a compound's ability to inhibit bacterial growth. The principle relies on the diffusion of the test compound from a well through an agar medium inoculated with a target bacterium. The presence of a clear "zone of inhibition" around the well indicates antibacterial activity.[9][10]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors that might interfere with the results.[11]
-
Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland turbidity standard ensures a uniform and reproducible bacterial lawn, making the zone of inhibition measurements comparable across experiments.[9]
-
Controls: A solvent control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the compound does not possess its own antibacterial activity. A positive control with a known antibiotic (e.g., Gentamicin) validates that the bacteria are susceptible and the assay is performing correctly.[12]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium (S. aureus, E. coli, etc.) from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees after each streaking) to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Creation and Sample Application:
-
Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, punch uniform wells into the inoculated agar.[10][13]
-
Prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.
-
In separate wells, add the same volume of the solvent (Negative Control) and a standard antibiotic solution (Positive Control).
-
-
Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A zone of inhibition around the test compound well indicates activity.
-
Data Presentation:
| Test Compound | Test Organism | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol | S. aureus ATCC 29213 | 500 | Record Value |
| 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol | E. coli ATCC 25922 | 500 | Record Value |
| Gentamicin (Positive Control) | S. aureus ATCC 29213 | 10 | Record Value |
| Gentamicin (Positive Control) | E. coli ATCC 25922 | 10 | Record Value |
| DMSO (Negative Control) | S. aureus ATCC 29213 | N/A | 0 |
| DMSO (Negative Control) | E. coli ATCC 25922 | N/A | 0 |
PART 2: Secondary Screening Protocol - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[14][15] This quantitative assay is the gold standard for determining the potency of a novel compound. We describe the broth microdilution method, which is efficient and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Causality Behind Experimental Choices:
-
Method: The broth microdilution method is highly standardized, uses a small volume of reagents, and is suitable for testing multiple compounds in a 96-well plate format, making it ideal for secondary screening.[18]
-
Serial Dilution: A two-fold serial dilution series allows for the precise determination of the MIC across a wide concentration range.
-
Final Inoculum Concentration: The final concentration of ~5 x 10⁵ CFU/mL is a CLSI-recommended standard that ensures sufficient bacterial numbers for reliable growth detection without being overly dense, which could artificially elevate the MIC.[15][18]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in MHB at twice the highest desired final concentration.
-
Add 100 µL of this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound). Well 12 will be the Sterility Control (no compound, no bacteria).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the agar well diffusion protocol.
-
Dilute this suspension 1:150 in sterile MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[18]
-
-
Inoculation of the Plate:
-
Within 15 minutes of its preparation, add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) is now 100 µL. This step dilutes both the compound and the inoculum by a factor of two, achieving the final desired test concentrations and a final bacterial density of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, visually inspect the plate for turbidity. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).[15]
-
PART 3: Tertiary Screening Protocol - Minimum Bactericidal Concentration (MBC) Determination
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20]
Causality Behind Experimental Choices:
-
Subculturing: By transferring an aliquot from the clear wells of the MIC plate to fresh, antibiotic-free agar, we can determine if the bacteria were merely inhibited or were killed. Growth on the agar plate indicates a bacteriostatic effect at that concentration, while no growth indicates a bactericidal effect.
-
99.9% Kill Threshold: This is the standardized definition for bactericidal activity, providing a clear and reproducible endpoint for the assay.[20][21]
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations (more dilute).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spot-plate or spread-plate it onto a fresh MHA plate.
-
Also, plate an aliquot from the Growth Control well (after appropriate dilution) to establish the initial inoculum count.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
-
Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20]
-
The MBC/MIC ratio can be calculated to classify the compound's activity. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[19][20]
-
Data Presentation:
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Record Value | Record Value | Calculate Ratio | Bactericidal/Bacteriostatic |
| E. coli ATCC 25922 | Record Value | Record Value | Calculate Ratio | Bactericidal/Bacteriostatic |
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Abdel-Wahab, B. F., et al. (n.d.). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC - NIH. Retrieved from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Fallacara, A. L., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. Retrieved from [Link]
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- 9. chemistnotes.com [chemistnotes.com]
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- 11. files.core.ac.uk [files.core.ac.uk]
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Application Notes & Protocols for the In Vitro Antiviral Evaluation of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a comprehensive framework for the initial in vitro antiviral evaluation of a novel derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. We present a phased experimental strategy, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by a primary antiviral efficacy assessment using the gold-standard plaque reduction assay.[3] Finally, we detail a time-of-addition assay to elucidate the compound's potential mechanism of action by identifying the specific stage of the viral life cycle it inhibits. These protocols are designed to be self-validating, incorporating necessary controls and detailed rationales to ensure data integrity and reproducibility for researchers in virology and drug development.
Introduction: The Rationale for a Phased Evaluation
The discovery of novel antiviral agents is a critical endeavor to combat emerging and drug-resistant viral pathogens.[4][5] The pyrazolo[1,5-a]pyrimidine core represents a promising starting point for drug design due to its synthetic tractability and proven pharmacological relevance.[6][7][8] The subject of this guide, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol (herein referred to as "Compound P1"), is a novel analogue whose antiviral potential is yet to be characterized.
A rigorous and logical evaluation is paramount. A compound's antiviral activity is meaningless without understanding its effect on the host cell. Therefore, our evaluation process is sequential:
-
Assess Safety: Determine the compound's toxicity profile in the host cell line to identify concentrations suitable for antiviral testing.
-
Confirm Efficacy: Quantify the compound's ability to inhibit viral replication at non-toxic concentrations.
-
Elucidate Mechanism: Investigate how the compound works by pinpointing the stage of the viral lifecycle it disrupts.
This structured approach ensures that resources are spent on promising candidates and provides a comprehensive initial dataset for further development.
Figure 1: Overall workflow for the in vitro antiviral evaluation of Compound P1.
Phase 1 Protocol: Cytotoxicity Assessment (MTT Assay)
Scientific Rationale
Before assessing antiviral activity, it is imperative to determine the cytotoxicity of Compound P1 on the host cell line.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells. This allows for the calculation of the 50% cytotoxic concentration (CC50) , the concentration of the compound that reduces cell viability by 50%.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count a confluent monolayer of the desired host cells (e.g., Vero E6, A549).
-
Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Causality Insight: Seeding density must be optimized to ensure cells are in the logarithmic growth phase and form a near-confluent monolayer after 24 hours, preventing overgrowth which can skew results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 2X working stock of Compound P1 in assay medium (growth medium with reduced serum, e.g., 2% FBS). Create a serial dilution series (e.g., eight half-log dilutions starting from 200 µM to cover a broad concentration range).
-
Carefully remove the growth medium from the cells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.
-
Controls: Include "cells only" wells (untreated control, 100% viability) and "media only" wells (background control). If the compound is dissolved in DMSO, include a vehicle control with the highest concentration of DMSO used.
-
-
Incubation:
-
Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Reagent Addition & Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[12]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Presentation
-
Subtract the average OD of the "media only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated (cells only) control: % Viability = (OD_treated / OD_untreated_control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the CC50 value.
Table 1: Example Cytotoxicity Data for Compound P1
| Compound P1 (µM) | Mean Absorbance (570nm) | % Viability |
|---|---|---|
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.210 | 96.8% |
| 10 | 1.050 | 84.0% |
| 30 | 0.630 | 50.4% |
| 50 | 0.250 | 20.0% |
| 100 | 0.080 | 6.4% |
| Calculated CC50 | | ~30 µM |
Phase 2 Protocol: Plaque Reduction Assay (PRA)
Scientific Rationale
The plaque reduction assay is the "gold standard" for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[3] The principle is that a single infectious viral particle will infect a cell, replicate, and lyse it, spreading to adjacent cells. In a semi-solid overlay medium, this spread is restricted, creating a localized zone of cell death called a "plaque," which can be visualized by staining.[13] An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.[3] This assay allows for the determination of the 50% effective concentration (EC50) , the compound concentration that reduces the plaque number by 50%.
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed host cells in 12-well or 24-well plates to form a confluent monolayer within 24 hours. A confluent monolayer is critical for uniform plaque development.[13]
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of Compound P1 in assay medium at 2X the final desired concentrations (well below the calculated CC50).
-
Prepare a virus dilution calculated to produce 50-100 plaques per well.
-
In separate tubes, mix equal volumes of the 2X compound dilutions and the virus dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Wash the cell monolayers with sterile PBS.
-
Inoculate the cells with 200 µL (for a 24-well plate) of the virus-compound mixture.
-
Controls: Include a "virus only" control (no compound, 0% inhibition), "cells only" control (no virus, for monolayer integrity), and a vehicle control. A positive control drug with known activity against the virus should also be included.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[14]
-
-
Semi-Solid Overlay:
-
After the adsorption period, aspirate the inoculum.
-
Overlay the cell monolayer with 1 mL of overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% methylcellulose or low-melting-point agarose) containing the corresponding final concentration of Compound P1.
-
Causality Insight: The overlay is the most critical step. It provides nutrients while its viscosity prevents the non-specific spread of progeny virions, ensuring that each plaque originates from a single infectious event.[15]
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Aspirate the overlay medium.
-
Fix the cells with 10% formaldehyde for 30 minutes.
-
Stain the cell monolayer with a 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis and Selectivity Index
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration relative to the virus control: % Inhibition = (1 - (Plaque_Count_treated / Plaque_Count_virus_control)) * 100
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Calculate the Selectivity Index (SI) , a critical measure of the compound's therapeutic window: SI = CC50 / EC50 A higher SI value (ideally >10) indicates greater antiviral specificity and a more promising candidate.
Table 2: Example Antiviral Data and Selectivity Index for Compound P1
| Compound P1 (µM) | Mean Plaque Count | % Inhibition |
|---|---|---|
| 0 (Virus Control) | 80 | 0% |
| 0.1 | 75 | 6.3% |
| 0.3 | 62 | 22.5% |
| 1.0 | 41 | 48.8% |
| 3.0 | 15 | 81.3% |
| 10.0 | 2 | 97.5% |
| Calculated EC50 | ~1.0 µM |
| Selectivity Index (SI) | | 30 / 1.0 = 30 |
Phase 3 Protocol: Time-of-Addition (ToA) Assay
Scientific Rationale
With antiviral efficacy confirmed (SI = 30), the next step is to probe the mechanism of action (MoA). The Time-of-Addition (ToA) assay is an elegant method to determine which stage of the viral replication cycle is targeted by an inhibitor.[16][17] The principle is to add the compound at different time points relative to the initial viral infection.[18][19] By comparing the compound's activity profile to that of reference drugs with known mechanisms, one can infer its target stage.[16] For example, an entry inhibitor will only be effective if added at the very beginning of the infection, whereas a replication inhibitor can be added several hours post-infection and still retain its activity.[16]
Figure 2: Principle of the Time-of-Addition assay.
Detailed Protocol: Time-of-Addition Assay
-
Synchronized Infection:
-
Seed host cells in a multi-well plate to achieve confluence.
-
Pre-chill the plate and virus inoculum at 4°C to allow binding but prevent internalization.
-
Infect the cells with a high multiplicity of infection (MOI) for 1-2 hours at 4°C to synchronize the infection.
-
Wash the cells thoroughly with cold PBS to remove unbound virus.
-
Add pre-warmed (37°C) culture medium and place the plate in a 37°C incubator. This is defined as time zero (T=0).
-
-
Staggered Compound Addition:
-
At various time points post-infection (e.g., T=0h, 1h, 2h, 4h, 6h, 8h), add Compound P1 to a set of wells at a concentration of 5-10 times its EC50.
-
Simultaneously, add reference inhibitors to parallel sets of wells:
-
Entry Inhibitor: Add at T=0h.
-
Replication Inhibitor: Add at T=0h, 2h, 4h.
-
Late-Stage Inhibitor (e.g., Protease): Add at T=0h, 4h, 6h, 8h.
-
-
-
Endpoint Analysis:
-
At the end of a single replication cycle (e.g., 12, 24, or 48 hours, virus-dependent), collect the cell supernatant or cell lysate.
-
Quantify the viral yield using an appropriate method, such as quantitative PCR (qPCR) to measure viral genomes or a yield reduction assay (plaque assay on the supernatant).
-
Data Interpretation
Plot the viral yield (or % inhibition) as a function of the time of compound addition.
-
If Compound P1 loses its activity when added after T=0h (similar to the entry inhibitor), it likely targets viral attachment or entry .
-
If Compound P1 remains effective when added up to 2-4 hours post-infection but then loses activity (similar to the replication inhibitor), it likely targets viral genome replication or transcription .
-
If Compound P1 retains its activity even when added late in the cycle (similar to the protease inhibitor), it likely targets viral protein processing, assembly, or release .
References
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Use of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in cell signaling studies
Application Notes & Protocols: Utilizing SGC-GAK-1 for Cell Signaling Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-associated kinase (GAK). This guide details the mechanism of action, key applications, and detailed protocols for investigating GAK's role in various cell signaling pathways.
Introduction to SGC-GAK-1: A Selective Probe for a Key Serine/Threonine Kinase
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which has been explored for various therapeutic applications, including as kinase inhibitors[1][2]. A prominent and well-characterized member of this family is SGC-GAK-1 , a potent, selective, and cell-active inhibitor of Cyclin G-associated kinase (GAK)[3][4]. GAK is a 160 kDa serine/threonine kinase involved in diverse cellular processes, making SGC-GAK-1 an invaluable tool for dissecting its biological functions[3][5][6].
GAK was initially identified as a direct binding partner of cyclin G.[3][6][7]. It is a member of the numb-associated kinase (NAK) family, which also includes AAK1 (adaptor protein 2-associated kinase), STK16/MPSK1, and BMP2K/BIKE[3][5][6]. The ubiquitous expression of GAK in the Golgi complex, cytoplasm, and nucleus underscores its importance in fundamental cellular functions[3][6].
The Cellular Roles of GAK: A Multifaceted Kinase
Understanding the cellular functions of GAK is crucial for designing and interpreting experiments using SGC-GAK-1. Key roles of GAK include:
-
Membrane Trafficking: GAK is an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles, a critical step in endocytosis and protein sorting[3][6][]. It regulates receptor trafficking and signaling, for instance, by influencing the epidermal growth factor receptor (EGFR) signaling pathway[5][9]. GAK phosphorylates the μ2 subunit of the AP2 adaptor complex, which promotes the recruitment of cargo to clathrin-coated pits[7][9][10].
-
Cell Cycle Regulation: GAK is required for the maintenance of centrosome maturation and proper progression through mitosis[3][6][7].
-
Oncology: GAK is overexpressed in certain cancers, such as osteosarcoma and prostate cancer, where it contributes to proliferation and survival[3][5][6]. Its expression levels have been positively correlated with the Gleason score in prostate cancer patients[3][5].
-
Neurological Functions: Genome-wide association studies have linked single nucleotide polymorphisms in the GAK gene to an increased susceptibility to Parkinson's disease[3][6]. Recent studies using SGC-GAK-1 have also implicated GAK in neurite outgrowth and synapse formation[11].
GAK's Role in Clathrin-Mediated Endocytosis
The following diagram illustrates the critical function of GAK in the uncoating of clathrin vesicles, a process that can be effectively studied using SGC-GAK-1.
Caption: Role of GAK in clathrin vesicle uncoating.
Quantitative Data and Selectivity of SGC-GAK-1
SGC-GAK-1 is a high-affinity inhibitor of GAK. Its selectivity is a key feature that makes it a valuable chemical probe. However, it's important to be aware of its off-target effects, most notably on RIPK2[3].
| Parameter | Value | Reference |
| GAK Ki | 3.1 nM | [12][4] |
| GAK KD | 1.9 nM | [12][13] |
| Cellular GAK IC50 (NanoBRET) | 110 - 120 nM | [3][13] |
| RIPK2 KD | 110 nM | [12] |
| Cellular RIPK2 IC50 (NanoBRET) | 360 nM | [3] |
| Selectivity vs. AAK1 (Ki) | >17,000-fold | [12] |
| Selectivity vs. STK16 (Ki) | >16,000-fold | [12] |
Experimental Protocols
Protocol 1: Cell Viability/Anti-proliferative Assay
This protocol is designed to assess the effect of SGC-GAK-1 on the proliferation of cancer cell lines, such as the prostate cancer cell lines LNCaP and 22Rv1, where it has shown potent activity[12].
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)[12]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SGC-GAK-1 (dissolved in DMSO)[13]
-
SGC-GAK-1N (negative control, dissolved in DMSO)[3]
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of SGC-GAK-1 and the negative control SGC-GAK-1N in culture medium. A suggested concentration range is from 10 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2[12].
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Expected Results: SGC-GAK-1 is expected to show potent anti-proliferative activity in sensitive cell lines like LNCaP and 22Rv1, with IC50 values in the nanomolar range (e.g., 50 nM for LNCaP and 170 nM for 22Rv1)[12]. The negative control, SGC-GAK-1N, should not exhibit significant effects on cell viability[3].
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol investigates how GAK inhibition by SGC-GAK-1 affects downstream signaling pathways, such as the EGFR pathway, by analyzing the phosphorylation status of key signaling proteins[9].
Materials:
-
HeLa or other suitable cells
-
SGC-GAK-1
-
SGC-GAK-1N
-
EGF (Epidermal Growth Factor)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK, anti-GAK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow Diagram:
Caption: Western Blot experimental workflow.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with the desired concentration of SGC-GAK-1 (e.g., 1 µM), SGC-GAK-1N, or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes)[9].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Data Interpretation: Inhibition of GAK by SGC-GAK-1 may lead to altered EGFR signaling. For example, GAK down-regulation has been shown to enhance and prolong EGF-dependent signaling, such as ERK phosphorylation[9]. Compare the phosphorylation levels of EGFR and ERK in SGC-GAK-1 treated cells versus control cells at different time points after EGF stimulation.
Best Practices and Use of Controls
To ensure the scientific rigor of your experiments, it is imperative to use appropriate controls:
-
Negative Control: Always run parallel experiments with SGC-GAK-1N, the structurally related but inactive control compound[3]. This helps to confirm that the observed phenotype is due to GAK inhibition and not off-target effects of the chemical scaffold.
-
Off-Target Control: Since SGC-GAK-1 shows activity against RIPK2, for certain pathways it may be necessary to use a selective RIPK2 inhibitor to deconvolute the effects of GAK and RIPK2 inhibition[3].
-
Dose-Response: Perform dose-response experiments to establish the optimal concentration of SGC-GAK-1 for your specific cell type and assay.
-
Target Engagement: If possible, confirm target engagement in your cellular system, for example by using a NanoBRET assay or by observing a downstream phosphorylation event known to be GAK-dependent.
By following these guidelines and protocols, researchers can effectively utilize SGC-GAK-1 to explore the multifaceted roles of GAK in cell signaling and disease.
References
-
Asquith, C. R. M., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830–2836. [Link]
-
Structural Genomics Consortium. (n.d.). SGC-GAK-1 A chemical probe for GAK. [Link]
-
Kim, J. H., et al. (2022). The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation. Molecular Brain, 15(1), 63. [Link]
-
Shimizu, H., et al. (2009). The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. Proceedings of the National Academy of Sciences, 106(39), 16691–16695. [Link]
-
Neveu, C., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. ACS Infectious Diseases, 1(10), 480–492. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
National Center for Biotechnology Information. (2015). Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. [Link]
-
ACS Publications. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
ResearchGate. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. [Link]
-
PubMed. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. [Link]
-
National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
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- 13. SGC GAK 1 | Other Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
Application Notes and Protocols for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives as Advanced Fluorescent Probes
Introduction: A New Frontier in Fluorescent Probe Technology
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of novel fluorophores, offering a unique combination of synthetic accessibility, structural versatility, and tunable photophysical properties.[1][2][3] These N-heterocyclic compounds are gaining significant attention in materials science and biological research due to their potential applications in chemosensors, bioimaging, and organic light-emitting devices.[2][4] Derivatives of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, in particular, exhibit compelling fluorescent characteristics, including high quantum yields, significant Stokes shifts, and sensitivity to their local environment, making them excellent candidates for advanced molecular probes.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fluorescent properties and applications of this promising class of compounds. We will delve into their key photophysical characteristics, provide detailed protocols for their characterization, and outline their application in areas such as pH sensing and cellular imaging. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively harness the potential of these versatile fluorophores.
Photophysical Properties: Understanding the Luminescent Behavior
The fluorescence of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives is governed by intramolecular charge transfer (ICT) processes, which can be finely tuned by strategic chemical modifications.[1][2] The nature and position of substituent groups on the pyrazolo[1,5-a]pyrimidine core significantly influence the absorption and emission maxima, molar extinction coefficients (ε), and fluorescence quantum yields (ΦF).[1][2][3]
Electron-donating groups (EDGs) at position 7 of the fused ring system have been shown to enhance both absorption and emission intensities, leading to brighter fluorophores.[1][2] Conversely, electron-withdrawing groups (EWGs) tend to decrease these properties.[2] This tunability allows for the rational design of probes with specific spectral characteristics tailored for various applications. The photophysical properties of several exemplary derivatives are summarized in the table below.
| Compound ID | R1 | R2 | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF | Solvent |
| PP-1 | H | H | 350 | 15,000 | 450 | 5102 | 0.65 | Toluene |
| PP-2 | OCH3 | H | 365 | 18,500 | 480 | 5488 | 0.82 | Toluene |
| PP-3 | N(CH3)2 | H | 380 | 20,593 | 510 | 5831 | 0.97 | Toluene |
| PP-4 | H | NO2 | 410 | 3,320 | 550 | 5450 | 0.01 | Toluene |
Table 1: Photophysical data of representative 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives with varying substituents at the R1 (position 7) and R2 (position 3) locations. Data is synthesized from multiple sources for illustrative purposes.[1][2][3]
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter for characterizing the efficiency of a fluorophore. The comparative method, using a well-characterized standard, is a widely accepted and accessible technique.
Workflow for Quantum Yield Determination
Caption: Workflow for studying the solvatochromic properties of a fluorophore.
Step-by-Step Methodology:
-
Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol).
-
Solution Preparation: Prepare solutions of the pyrazolo[1,5-a]pyrimidine derivative in each solvent at a consistent, low concentration (e.g., 10 µM).
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption and fluorescence emission spectra for the fluorophore in each solvent.
-
Determine the absorption maximum (λabs) and emission maximum (λem) in each solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift (in cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) * 107.
-
Construct a Lippert-Mataga plot by graphing the Stokes shift (Δν) against the solvent polarity function (Δf), where Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)], with ε being the dielectric constant and n the refractive index of the solvent.
-
A linear correlation in the Lippert-Mataga plot indicates a significant change in the dipole moment upon excitation, confirming the ICT character of the excited state.
-
Protocol 3: Application as a Fluorescent pH Probe
Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit pH-dependent fluorescence, making them suitable for monitoring pH changes in biological systems. [5] Workflow for pH Titration
Caption: Workflow for pH titration using a fluorescent probe.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Probe Solution: Prepare a stock solution of the pH-sensitive pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent like DMSO.
-
pH Titration:
-
In a series of cuvettes, add a small, constant aliquot of the probe stock solution to each buffer solution.
-
Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the buffer pH.
-
Incubate the solutions for a short period to allow for equilibration.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each pH point at a fixed excitation wavelength.
-
Note the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve to determine the pKa of the probe, which corresponds to the pH at the inflection point of the curve.
-
Application in Live-Cell Imaging
The excellent photophysical properties and solvatochromism of some pyrazolo[1,5-a]pyrimidine derivatives make them suitable for bioimaging applications, such as visualizing lipid droplets in living cells. [4][6] Protocol 4: Staining of Lipid Droplets in Live Cells
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the lipophilic pyrazolo[1,5-a]pyrimidine derivative (e.g., 1 mM in DMSO).
-
Cell Staining:
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the dish.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or FITC channel, depending on the probe's excitation and emission wavelengths).
-
Conclusion
The 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives represent a highly versatile and promising class of fluorophores. Their tunable photophysical properties, coupled with their synthetic tractability, provide a robust platform for the development of next-generation fluorescent probes for a wide array of applications in chemistry, biology, and materials science. The protocols outlined in this document offer a solid foundation for researchers to explore and exploit the full potential of these remarkable compounds.
References
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. National Center for Biotechnology Information. [Link]
-
Kim, H., et al. (2021). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 57(84), 11015-11018. [Link]
-
Li, Y., et al. (2015). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 5(10), 7130-7133. [Link]
-
Various Authors. (2021). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. [Link]
-
Various Authors. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]
-
Al-Etaibi, A. M., et al. (2012). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 17(10), 11684-11696. [Link]
-
Various Authors. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
Various Authors. (2021). Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition. ResearchGate. [Link]
-
Omagari, Y., et al. (2022). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Scientific Reports, 12, 19875. [Link]
-
Various Authors. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(48), 35058-35078. [Link]
-
Mata, G., & Luedtke, N. W. (2013). Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides. Organic Letters, 15(10), 2462-2465. [Link]
-
Ramirez-Prada, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7306. [Link]
-
Various Authors. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Sources
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- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 6. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support guide for the synthesis and optimization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, a class of heterocyclic compounds with significant potential as protein kinase inhibitors in targeted cancer therapy.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
Core Synthetic Strategy
The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent.[3][4] For the target molecule, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, the logical and established approach is the reaction between 5-amino-3-methyl-4-phenylpyrazole and ethyl benzoylacetate under acidic conditions, typically in a high-boiling point solvent like acetic acid.[5]
Caption: Proposed reaction pathway for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A1: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot:
-
Reagent Quality: Ensure the 5-aminopyrazole starting material is pure and dry. Aminopyrazoles can degrade upon prolonged exposure to air and light. Similarly, verify the purity of your ethyl benzoylacetate, as contaminants can lead to side reactions.
-
Reaction Temperature & Time: The cyclocondensation reaction often requires high temperatures to drive the reaction to completion through the efficient removal of water and ethanol.[5] If you are refluxing in acetic acid, ensure a consistent temperature of ~118°C is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while excessively long times at high temperatures can lead to product degradation.
-
Water Scavenging: The initial condensation step releases water. If not effectively removed, this water can hydrolyze the intermediate enamine or imine, shifting the equilibrium back towards the reactants. While refluxing in acetic acid usually suffices, in lower boiling point solvents, the use of a Dean-Stark apparatus could be beneficial.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents are sensitive to air at high temperatures.
Q2: My TLC plate shows multiple spots, including a persistent streak. What are the likely impurities?
A2: The presence of multiple spots indicates a mixture of products and unreacted materials.
-
Unreacted Starting Materials: The most common "impurities" are your starting materials. Compare the spots on your reaction TLC with the starting material spots.
-
Side Products: A potential side reaction is the self-condensation of ethyl benzoylacetate, especially under strong basic or acidic conditions, although this is less common in this specific synthesis.
-
Isomer Formation: Depending on the precise nature of the β-dicarbonyl compound used, there can be a risk of forming regioisomers.[4] However, with ethyl benzoylacetate, the regioselectivity is generally high for the desired 7-ol product.
-
Degradation Products: The streak on the TLC often points to highly polar or polymeric degradation products, which can result from excessive heating.
-
Hydrolyzed Starting Material: If your ethyl benzoylacetate has hydrolyzed to benzoylacetic acid, it may react differently or not at all, leading to impurities.
Q3: The reaction stalls and does not proceed to completion, even after extended refluxing. What should I check?
A3: A stalled reaction points to a fundamental issue with the reaction conditions or reagents.
-
Catalyst Activity: Acetic acid acts as both the solvent and the acid catalyst. Ensure you are using glacial acetic acid. The presence of significant water can impede the reaction. You can add a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TSA), but this should be done cautiously as it can also promote side reactions.
-
Solvent Volume: The reaction may be too dilute. An overly dilute solution can slow down this bimolecular reaction. Try concentrating the reaction mixture slightly, but be mindful of solubility.
-
Mixing: Ensure efficient stirring. In a heterogeneous or viscous reaction mixture, poor mixing can lead to localized concentration gradients and prevent reactants from interacting.
Q4: I'm struggling with the purification of the final product. What is the most effective method?
A4: The target compound is a relatively polar heterocyclic system.
-
Crystallization: This should be your first choice. After the reaction, cooling the acetic acid solution often causes the product to precipitate. The crude solid can then be collected by filtration and recrystallized from a suitable solvent system like ethanol, isopropanol, or a mixture of DMF/water.
-
Column Chromatography: If crystallization fails to yield a pure product, column chromatography is the next step.
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is typically effective.[6]
-
Mobile Phase: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane. The exact ratio will need to be determined by TLC analysis.
-
Troubleshooting: If the product streaks on the silica column, adding a small amount of acetic acid (0.5-1%) to the eluent can sometimes improve the peak shape by suppressing interactions between the polar product and the acidic silica surface.
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this cyclocondensation reaction?
A: The reaction proceeds in several steps:
-
Protonation: The carbonyl oxygen of the ethyl benzoylacetate ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The primary amino group of the 5-aminopyrazole acts as a nucleophile and attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form a conjugated enamine or imine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring (at position 2) then performs a nucleophilic attack on the ester carbonyl carbon.
-
Elimination: The ethoxide group is eliminated (as ethanol), forming the pyrimidine ring.
-
Tautomerization: The resulting pyrimidinone tautomerizes to the more stable aromatic 7-ol final product.
Q: How critical is the choice of solvent? Can I use something other than acetic acid?
A: The solvent plays a dual role: it dissolves the reactants and often acts as the catalyst.
-
Acetic Acid: It is an excellent choice because it is acidic enough to catalyze the reaction and has a high boiling point, facilitating the removal of volatile byproducts like water and ethanol.[5]
-
Ethanol/Methanol: Refluxing in alcohols can work but is often slower and may require a stronger acid catalyst (like HCl or p-TSA). The equilibrium may be less favorable as ethanol is also a product of the reaction.
-
Toluene/Xylene: These are good for azeotropic removal of water using a Dean-Stark apparatus but require an acid catalyst. They are a good choice if your starting materials are sensitive to strong acids.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing efficient and uniform heating.[1][7] This is a modern approach worth considering for optimization.
Q: What are the key analytical techniques for characterizing the final product?
A: To confirm the structure and purity of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, you should use:
-
¹H and ¹³C NMR: This will confirm the chemical structure by showing the expected proton and carbon signals and their couplings. Key signals to look for include the methyl group singlet, aromatic protons, and the absence of the ethoxy group from the starting material.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the elemental composition.[9]
-
FT-IR Spectroscopy: This can identify key functional groups, such as the O-H stretch of the hydroxyl group and C=N/C=C stretches within the aromatic system.[8]
-
Melting Point: A sharp melting point is a good indicator of purity.
Optimized Experimental Protocol
This protocol is a starting point for optimization. Adjustments may be necessary based on your specific laboratory conditions and observations.
Table 1: Key Parameters for Optimization
| Parameter | Recommended Range | Rationale & Key Insight |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst; high boiling point is advantageous.[5] |
| Temperature | 110 - 120 °C (Reflux) | Ensures sufficient energy for dehydration and cyclization steps. |
| Reactant Ratio | 1.0 : 1.05 - 1.1 | A slight excess of the less expensive reagent (ethyl benzoylacetate) can drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | Monitor by TLC. Over-refluxing can lead to degradation. |
| Work-up | Cool & Precipitate | The product often precipitates from the cooled acetic acid solution, simplifying initial purification. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methyl-4-phenylpyrazole (1.0 eq).
-
Add glacial acetic acid (approx. 10 mL per gram of aminopyrazole).
-
Add ethyl benzoylacetate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitor the reaction's progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the aminopyrazole spot has been consumed.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30-60 minutes.
-
A precipitate should form. Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent (e.g., ethanol) or purify by flash column chromatography on silica gel.[6]
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.
- Orłowska, N., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Stypik, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949.
- Terungwa, S. U., Eneji, O. A., Opi, O. A., Laryl, A. S., Don, M. T., & Asogwa, C. N. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(52), 36501-36521.
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization to improve biological activity and selectivity for the target. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Qadhi, M., Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Sanea, M. M., & Al-Anazi, M. R. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 12. Retrieved from [Link]
-
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... (n.d.). ResearchGate. Retrieved from [Link]
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). Benchchem.
-
Orozco-Díaz, F., Galiano-Díaz, V., Sánchez, A., & Portilla, J. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 960. Retrieved from [Link]
-
Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., Turowski, P., Gunerka, P., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 941. Retrieved from [Link]
-
Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., Turowski, P., Gunerka, P., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 941. Retrieved from [Link]
-
Terungwa, S. U., Eneji, O. A., Opi, O. A., Laryl, A. S., Don, M. T., & Asogwa, C. N. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(52), 36501-36521. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved from [Link]
-
Gomaa, A. M., & Ali, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). National Institutes of Health. Retrieved from [Link]
-
Kumar, A., & Sharma, S. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1545-1575. Retrieved from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (n.d.). AWS. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1109. Retrieved from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. Retrieved from [Link]
-
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Technical Support Center: Purification of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support guide for the purification of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This document is designed for researchers, scientists, and drug development professionals who are working with this and similar pyrazolo[1,5-a]pyrimidine scaffolds. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving high purity of your target compound is paramount for reliable downstream biological assays and clinical development.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, grounded in fundamental chemical principles and field-proven laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification workflow.
Q1: I have just completed the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. What is the first purification method I should attempt?
A1: Your initial choice depends on the state of your crude product.
-
If your crude material is a solid and appears relatively clean by TLC (one major spot), recrystallization is the most efficient first choice. It is a cost-effective and scalable method that can significantly enhance purity by removing minor, structurally different impurities.
-
If your crude product is an oil, or if TLC analysis shows multiple spots of comparable intensity, you should proceed directly to silica gel column chromatography. This technique offers superior resolving power for complex mixtures.
The following diagram illustrates a logical decision-making process for selecting your primary purification method.
Caption: Initial Purification Method Selection Workflow.
Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?
A2: Impurities typically arise from the synthetic route. The construction of the pyrazolo[1,5-a]pyrimidine ring system often involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a similar 1,3-bielectrophile.[1][3] Therefore, you should anticipate:
-
Unreacted Starting Materials: Residual 5-methyl-3-aminopyrazole or the phenyl-substituted β-dicarbonyl precursor. These often have very different polarities from the final product, making them relatively easy to separate.
-
Isomeric Byproducts: Depending on the specific precursors and reaction conditions, regioisomers can sometimes form.[4][5] These can be challenging to separate due to their similar chemical properties.
-
Side-Reaction Products: Dehydration or rearrangement products.
-
Residual Catalysts or Reagents: If your synthesis involved steps like palladium-catalyzed cross-coupling, residual palladium can be a critical impurity to remove for biological applications.[6]
Q3: My compound is a pale yellow powder. Is this color indicative of an impurity?
A3: Not necessarily. While a perfectly pure, crystalline solid is often white, many complex heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, can exhibit a pale yellow or off-white color due to their extended conjugated π-system.[7] However, a dark brown or tarry appearance is a strong indicator of significant impurities. The definitive test of purity is not color, but analytical data (NMR, LC-MS, melting point).
Part 2: Troubleshooting Guide for Common Purification Techniques
This section provides detailed, step-by-step protocols and troubleshooting advice for the most common purification methods.
Recrystallization
Recrystallization is an equilibrium-based process that purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.
Problem: I am struggling to find a suitable recrystallization solvent.
Solution: A systematic solvent screening process is required. The "like dissolves like" principle is a good starting point. Your molecule has non-polar phenyl groups and a polar pyrimidinol core, suggesting that solvents of intermediate polarity like alcohols or esters may work well. Dioxane has been successfully used for similar scaffolds.[4]
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude, dry compound into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Dioxane) dropwise at room temperature, swirling after each drop.
-
Initial Observation: Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.
-
Heating: Gently heat the candidate test tubes in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.
-
Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Analysis: A successful solvent will produce a high yield of crystalline solid. An unsuccessful solvent will result in no precipitation or the compound "oiling out."
Data Summary: Example Solvent Screening Results
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Outcome on Cooling | Assessment |
|---|---|---|---|---|
| Hexane | Insoluble | Insoluble | N/A | Poor |
| Ethanol | Sparingly Soluble | Soluble | Crystalline Solid | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Low Recovery | Poor (Good for co-solvent) |
| Dichloromethane | Very Soluble | Very Soluble | No Crystals | Poor |
| Toluene | Sparingly Soluble | Soluble | Oiled Out | Poor (try slower cooling) |
| Dioxane | Sparingly Soluble | Soluble | Crystalline Solid | Good Candidate [4] |
Problem: My compound "oils out" during cooling instead of forming crystals.
Solution: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can organize into a crystal lattice. This is often caused by:
-
High concentration of impurities: Impurities disrupt crystal lattice formation.
-
Cooling the solution too quickly.
-
A solvent in which the compound is excessively soluble.
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add more hot solvent (10-20% additional volume) to lower the concentration.
-
Cool the solution very slowly. Allow it to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Add a seed crystal (a tiny amount of pure compound) to initiate crystallization.
Silica Gel Column Chromatography
This is the workhorse technique for purifying moderately polar organic compounds. The key to success is developing an appropriate mobile phase (eluent) that provides good separation between your target compound and its impurities.
Problem: I'm not sure where to start with choosing a solvent system for TLC and column chromatography.
Solution: For pyrazolo[1,5-a]pyrimidine derivatives, gradients of ethyl acetate in a non-polar solvent like hexane or heptane are the most common and effective choice.[6][8][9] The hydroxyl group on your compound increases its polarity, so you will likely need a higher percentage of ethyl acetate than for analogs lacking this group.
Recommended Starting Conditions for TLC Analysis:
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase Trial 1: 70:30 Hexane:Ethyl Acetate
-
Mobile Phase Trial 2: 50:50 Hexane:Ethyl Acetate
-
Mobile Phase Trial 3: 30:70 Hexane:Ethyl Acetate
The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate. [8] This Rf provides the best balance for good separation and a reasonable elution time on the column.
Problem: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column.
Solution: Streaking (or tailing) is often caused by the acidic nature of the silica gel interacting with basic sites on the molecule, or by the polar hydroxyl group interacting too strongly. The pyrimidine ring system contains basic nitrogen atoms.
Troubleshooting Steps:
-
Add a Modifier to the Eluent: Add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper bands and improved separation of basic compounds.
-
Consider an Alternative Solvent System: Sometimes, a different solvent system provides better selectivity. Try a gradient of methanol (0-10%) in dichloromethane.[8] This can alter the interactions between your compound, the impurities, and the stationary phase.
The workflow for optimizing your chromatography is summarized in the diagram below.
Caption: Workflow for Column Chromatography Method Development.
Part 3: Advanced Purification Strategies
Q4: My compound is still not pure enough (>95%) after column chromatography. What should I do next?
A4: If you are dealing with very persistent impurities, such as regioisomers, or require exceptionally high purity (>99%) for sensitive assays, you should consider Preparative High-Performance Liquid Chromatography (Prep HPLC).
-
Principle: Prep HPLC operates on the same principles as analytical HPLC but uses a larger column to handle larger quantities of material. It offers much higher resolution than standard flash chromatography.
-
Common Conditions: For a molecule like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a reverse-phase C18 column is the standard choice. The mobile phase would typically be a gradient of acetonitrile in water, often with a small amount of formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Consideration: While highly effective, Prep HPLC is more resource-intensive and less scalable than recrystallization or flash chromatography. It is best reserved for final polishing of high-value material or for separating nearly identical compounds.[1]
References
- BenchChem Technical Support Team. (n.d.).
-
Stypik, M., Zagozda, M., Michałek, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(17), 5462. Available at: [Link]
-
Shawali, A. S., Abdel-Galil, F. M., & Abdel-Hamid, H. A. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(7), 8092–8101. Available at: [Link]
-
Claerhout, S., Cijsouw, T., Kesteleyn, B., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor with a macrocyclic scaffold. bioRxiv. Available at: [Link]
-
Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4995. Available at: [Link]
-
Rojas-Le-Fort, M., Tiznado, W., & Oyarzún, D. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1083. Available at: [Link]
-
Wieczorek, M., et al. (2022). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... ResearchGate. Available at: [Link]
-
Al-Qadhi, A. A., Singh, P., & Afzal, O. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1143. Available at: [Link]
-
Rauf, A., Al-Awady, M. J., & Al-Karmalawy, A. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-28. Available at: [Link]
-
Gholamzadeh, M., Ziarati, A., & Eskandari, K. (2023). Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. Chemistry & Biodiversity, 20(10), e202301146. Available at: [Link]
-
ChemBK. (n.d.). 2-methyl-5-((phenylthio)methyl)pyrazolo[1,5-a]pyrimidin-7-ol. Available at: [Link]
-
Desenko, S. M., Orlov, V. D., & Lipson, V. V. (2005). Chemical Reactions of 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine. Chemistry of Heterocyclic Compounds, 41(4), 492-496. Available at: [https://www.researchgate.net/publication/226065609_Chemical_Reactions_of_2-Methyl-57-diphenyl-67-dihydropyrazolo15-a]pyrimidine]([Link])
-
Gorobets, N. Y., et al. (2010). 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. ResearchGate. Available at: [Link]
-
Lautre, F. A., et al. (2000). Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 11-17. Available at: [Link]
-
Gholamzadeh, M., Ziarati, A., & Eskandari, K. (2023). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. ResearchGate. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the dedicated technical support guide for researchers working with 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This resource is designed to provide expert guidance and practical solutions to one of the most common hurdles in preclinical research: compound solubility. As a molecule with a complex aromatic structure, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is likely to exhibit poor aqueous solubility, a characteristic that can significantly impact the accuracy and reproducibility of your in vitro and in vivo assays.
This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into the underlying causes of poor solubility and provide a systematic approach to overcoming these issues, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol?
A1: Absolutely. Inconsistent assay results are a classic sign of compound precipitation. When a compound is not fully dissolved in the assay medium, its effective concentration at the site of action (e.g., the cell membrane or an intracellular target) will be lower and more variable than the nominal concentration you prepared. This can lead to a high degree of variability in your data and an underestimation of the compound's true potency.
Key Indicators of Solubility-Related Assay Problems:
-
High variability between replicate wells.
-
Poor dose-response curves with shallow slopes or no clear sigmoidal shape.
-
Lower than expected potency (higher IC50 or EC50 values).
-
Visible precipitate in the stock solution or in the assay plate after incubation.
Q2: What is the best way to prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol?
A2: The initial preparation of a high-concentration stock solution is a critical step. For many poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules.
Recommended Stock Solution Protocol:
-
Initial Solvent Selection: Start with 100% DMSO.
-
Concentration: Aim for a high, but fully dissolved, concentration (e.g., 10-50 mM). It is easier to dilute a high-concentration stock than to work with a low-concentration one that may still have solubility issues in the final assay medium.
-
Solubilization Technique:
-
Add the DMSO to the vial containing the pre-weighed compound.
-
Vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.
Q3: My compound is soluble in the DMSO stock, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a very common problem known as "aqueous humor." The dramatic change in solvent polarity when a DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Aqueous Precipitation:
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.
Detailed Explanation of the Workflow:
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration in your assay of ≤ 0.5%. If your compound precipitates at this concentration, you will need to explore other options.
-
Incorporate Co-solvents and Surfactants: These agents can help to keep hydrophobic compounds in solution. It is crucial to test a panel of these excipients to find the one that works best for your compound and is compatible with your assay.
Excipient Typical Starting Concentration Mechanism of Action Pluronic® F-68 0.01 - 0.1% (w/v) A non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds. Cremophor® EL 0.01 - 0.1% (v/v) A non-ionic surfactant that is effective at solubilizing highly lipophilic molecules. Tween®-80 0.01 - 0.1% (v/v) A non-ionic surfactant commonly used in biological assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 10 mM A cyclic oligosaccharide with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with hydrophobic compounds. -
pH Modification: The pyrazolo[1,5-a]pyrimidin-7-ol scaffold contains a hydroxyl group and nitrogen atoms, suggesting that the molecule's overall charge may be pH-dependent. If the compound is ionizable, adjusting the pH of the assay buffer can significantly increase its solubility. You will need to determine the pKa of your compound to guide this optimization.
Q4: How can I be sure that the solubility-enhancing agents are not interfering with my assay?
A4: This is a critical validation step. Any excipient you add to your assay buffer must be tested in a vehicle control experiment to ensure it does not affect the biological system you are studying.
Protocol for Vehicle Control Experiment:
-
Prepare a Vehicle Control Solution: This solution should contain the same concentration of DMSO and any other solubility-enhancing agent (e.g., Tween-80, HP-β-CD) as your final compound-containing solution, but without the compound itself.
-
Run the Assay with the Vehicle Control: Treat your cells or perform your biochemical assay with the vehicle control solution in parallel with your untreated control and your compound-treated samples.
-
Analyze the Results: Compare the results from the vehicle control group to the untreated control group. There should be no statistically significant difference between these two groups. If there is a difference, it indicates that the vehicle itself is having an effect on the assay, and you may need to try a different solubility enhancer or a lower concentration.
Experimental Protocol: Kinetic Solubility Assay
To proactively address solubility issues, it is highly recommended to determine the kinetic solubility of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in your specific assay buffer before proceeding with extensive biological testing.
Objective: To determine the concentration at which the compound begins to precipitate from a supersaturated solution, mimicking the conditions of diluting a DMSO stock into an aqueous buffer.
Materials:
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
100% DMSO
-
Assay buffer (e.g., PBS, HBSS, cell culture medium)
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer.
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Create a Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO.
-
Transfer to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing your assay buffer (e.g., 98 µL). This will create a range of final compound concentrations in a constant final DMSO concentration (e.g., 2%).
-
Incubate: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours), allowing time for any potential precipitation to occur.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly is the kinetic solubility limit.
References
Technical Support Center: Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support center for the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and ultimately improve your product yield and purity.
Introduction to the Synthesis
The synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid the formation of unwanted byproducts. The core of this synthesis lies in the cyclocondensation reaction between a substituted 5-aminopyrazole and a β-dicarbonyl compound. Understanding the nuances of this reaction is critical for success. This guide provides practical, field-tested insights to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: I am getting a low yield of the final product. What are the most likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 5-amino-3-methyl-4-phenylpyrazole and 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). Impurities can lead to side reactions and inhibit the desired cyclocondensation. Recrystallize or purify the starting materials if necessary.
-
Reaction Conditions for Cyclocondensation: The cyclocondensation step is critical. Several parameters can be optimized:
-
Catalyst: The choice of catalyst is crucial. While acidic catalysts like sulfuric acid or acetic acid are commonly used, the concentration and type can significantly impact the yield.[1] Consider screening different acid catalysts (e.g., p-toluenesulfonic acid) or using a Lewis acid catalyst to enhance the reaction rate and selectivity.[2]
-
Solvent: The solvent plays a key role in the reaction kinetics and solubility of reactants. High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, but require careful temperature control to prevent degradation.[1] Ethanol or acetic acid are also commonly employed.
-
Temperature and Reaction Time: These two parameters are interdependent. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in similar pyrazolo[1,5-a]pyrimidine syntheses.[1][3]
-
-
Work-up and Purification: Product loss can occur during the work-up and purification stages. Ensure that the pH is carefully adjusted during precipitation of the product. For purification, column chromatography is often necessary. Select an appropriate solvent system to achieve good separation from byproducts.
Question 2: I have identified a significant amount of a byproduct in my reaction mixture. How can I identify and minimize its formation?
Answer:
Byproduct formation is a common challenge. The most likely byproduct is an isomeric form of the desired pyrazolo[1,5-a]pyrimidine.
-
Isomer Formation: The cyclocondensation of an unsymmetrical β-diketone with a 5-aminopyrazole can lead to the formation of two regioisomers. The regioselectivity of the reaction is influenced by the reaction conditions.[1][4]
-
Identification: Characterize the byproduct using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
-
Minimization: To favor the formation of the desired isomer, you can try the following:
-
Modify the Catalyst: The nature of the acid or base catalyst can influence the regioselectivity. Experiment with different catalysts to find the optimal conditions for your desired product.
-
Change the Solvent: The polarity of the solvent can affect the transition state of the cyclization, thereby influencing the isomeric ratio.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable isomer.
-
-
-
Side Reactions of Starting Materials: Self-condensation of the β-diketone or decomposition of the aminopyrazole can also lead to byproducts. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation.
Question 3: The purification of the final product is proving to be very difficult. What strategies can I use to improve the purity?
Answer:
Purification can be challenging due to the similar polarities of the product and byproducts.
-
Recrystallization: This is often the first method to try. Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A gradient elution is often more effective than an isocratic elution. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.
-
-
Preparative TLC or HPLC: For small-scale purifications or if high purity is required, preparative TLC or HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol?
A1: The synthesis proceeds via a cyclocondensation reaction. The initial step is the reaction of the exocyclic amino group of 5-amino-3-methyl-4-phenylpyrazole with one of the carbonyl groups of 1,3-diphenyl-1,3-propanedione to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, leading to the formation of the pyrimidine ring. Subsequent dehydration yields the final pyrazolo[1,5-a]pyrimidine core.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, while the cyclocondensation of a 5-aminopyrazole with a β-diketone is the most common approach, other methods exist for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[1] These can include multi-component reactions or starting from different precursors. However, for this specific substitution pattern, the described route is generally the most direct.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting materials and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents, such as strong acids and organic solvents, are corrosive and/or flammable. Handle them with care and refer to the Safety Data Sheets (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
This protocol provides a general procedure. Optimization of reaction conditions may be necessary to improve the yield.
Materials:
-
5-amino-3-methyl-4-phenylpyrazole
-
1,3-diphenyl-1,3-propanedione (dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-4-phenylpyrazole (1 equivalent) and 1,3-diphenyl-1,3-propanedione (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Condition | Expected Yield Range |
| Catalyst | Glacial Acetic Acid | 60-75% |
| Solvent | Glacial Acetic Acid | - |
| Temperature | Reflux | - |
| Reaction Time | 4-6 hours | - |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield issues in the synthesis.
References
-
El Harras, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
-
Agboola, B., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 279-307. [Link]
-
Cybulski, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3349. [Link]
-
Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 26(1), 133-140. [Link]
-
Valverde, M. G., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5726. [Link]
-
Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. [Link]
-
Seliem, I. A., et al. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(4), 457. [Link]
-
He, H., et al. (2022). Design, Synthesis and Biological Evaluation of[1][3][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6289. [Link]
-
Cybulski, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3349. [Link]
-
Cybulski, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4833. [Link]
-
de la Torre, M. C., et al. (2009). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. The Journal of Organic Chemistry, 74(15), 5584-5591. [Link]
-
da Silva, A. C. A., et al. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 7(1), 1-10. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Gontard, G., et al. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. European Journal of Organic Chemistry, 2016(18), 2995-3008. [Link]
-
El-Shehry, M. F., et al. (2019). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Polycyclic Aromatic Compounds, 41(5), 1010-1033. [Link]
-
Gladkov, E. S., et al. (2007). Multicomponent Cyclocondensations of β-Ketosulfones with Aldehydes and Aminoazole Building Blocks. Heterocycles, 73(1), 469-481. [Link]
-
Zia-ur-Rehman, M., et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4081. [Link]
-
Kappe, C. O., et al. (2014). ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. ChemInform, 45(15). [Link]
-
DR. Raghu Prasad. (2023, March 1). Pinner Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2698-2720. [Link]
-
Patel, R., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Pharmaceutical Negative Results, 14(3), 456-466. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ols
A Guide to Troubleshooting Side Reactions in the Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support guide for the synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-ols. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting for common side reactions and experimental challenges encountered during the synthesis of compounds like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its potent activity as a protein kinase inhibitor in targeted cancer therapies.[1][2][3]
The primary synthetic route involves the acid-catalyzed condensation of a 5-aminopyrazole with a β-ketoester.[4][5] While robust, this reaction is sensitive to various parameters that can lead to undesired byproducts and diminished yields. This guide will walk you through identifying, understanding, and mitigating these issues.
Core Reaction Pathway
The synthesis of the pyrazolo[1,5-a]pyrimidin-7-ol core is typically achieved via the cyclocondensation of 5-amino-3-methylpyrazole with a substituted β-ketoester, such as ethyl benzoylacetate, in a refluxing acidic medium like glacial acetic acid.[6] The accepted mechanism proceeds through an initial, regioselective nucleophilic attack of the exocyclic amino group of the pyrazole onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ester carbonyl, ultimately leading to the fused heterocyclic system after dehydration.
Note on Substitution: The synthesis of the specifically named 2-Methyl-3,5-diphenyl pyrazolo[1,5-a]pyrimidin-7-ol via this standard one-pot method is challenging, as the C3-position originates from the pyrazole ring and is not typically substituted in this reaction. The following guide focuses on the synthesis of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol (the expected product from 5-amino-3-methylpyrazole and ethyl benzoylacetate) and addresses side reactions common to this entire class of syntheses.
Caption: Main reaction pathway for pyrazolo[1,5-a]pyrimidin-7-ol synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address specific experimental issues.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted starting materials. What's going wrong?
A1: Low conversion is a common issue stemming from suboptimal reaction conditions or reagent quality. The acid catalyst and temperature are critical for driving the reaction to completion.
Root Causes and Solutions:
-
Catalyst Inefficiency: The condensation requires an acid catalyst, with glacial acetic acid often serving as both the catalyst and solvent.[4]
-
Causality: The acid protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.
-
Troubleshooting:
-
Ensure you are using glacial acetic acid (anhydrous) to prevent water-related side reactions.
-
If using other solvents, ensure an adequate amount of a strong acid catalyst (e.g., p-TsOH) is present and active.
-
-
-
Suboptimal Temperature/Time: The reaction typically requires elevated temperatures (reflux) to overcome the activation energy for both the initial condensation and the final dehydration step.
-
Troubleshooting:
-
Confirm the reaction is being maintained at a steady reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time (typically 12-14 hours), consider extending the reflux period.[4]
-
-
-
Reagent Purity:
-
5-Amino-3-methylpyrazole: This reactant can degrade over time, especially if exposed to air and light. Impurities can inhibit the reaction. Use freshly prepared or purified aminopyrazole for best results.
-
Ethyl Benzoylacetate: This β-ketoester can hydrolyze if exposed to moisture, forming benzoylacetic acid, which readily decarboxylates to acetophenone.[7] Acetophenone will not participate in the cyclization, thus reducing the yield. Use anhydrous reagents and solvents.
-
Caption: Workflow for troubleshooting low reaction yields.
Q2: I've isolated a product, but my characterization (NMR, MS) suggests I have a mixture of isomers. How is this possible?
A2: The formation of a regioisomeric byproduct is the most probable cause. This occurs when the initial nucleophilic attack happens at the "wrong" carbonyl group, leading to a different arrangement of substituents on the pyrimidine ring.
Mechanistic Insight:
-
Desired Pathway: The more nucleophilic exocyclic 5-amino group attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate. This places the phenyl group at the C5 position of the final product.
-
Side Reaction Pathway: Under certain conditions, the 5-amino group may attack the less electrophilic ester carbonyl. Subsequent cyclization of the endocyclic nitrogen onto the ketone carbonyl results in the regioisomer, 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol .
Prevention Strategies:
-
Strict pH Control: The reaction is highly regioselective in acidic media like acetic acid. Deviations from this can alter the relative electrophilicity of the two carbonyls.
-
Temperature Management: While high temperatures are needed, excessive heat can sometimes lower the selectivity, allowing the reaction to proceed via the higher activation energy pathway to the undesired isomer.
-
Purification: If an isomeric mixture is formed, careful column chromatography is typically required for separation, as the isomers often have very similar polarities.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established chemical principles and data on related heterocyclic systems to ensure technical accuracy and practical utility.
I. Introduction to the Stability of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other therapeutic agents.[1][2] The stability of these compounds in solution is a critical parameter that influences experimental outcomes, formulation development, and ultimately, therapeutic efficacy. Understanding the potential degradation pathways of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is essential for accurate data interpretation and the development of robust analytical methods. This guide will address common stability-related issues and provide protocols for investigating the degradation of this molecule.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in solution?
A1: The degradation of this compound is primarily influenced by pH, exposure to oxidizing agents, light, and elevated temperatures. The fused pyrimidine and pyrazole ring system, along with its substituents, has several reactive sites susceptible to hydrolytic, oxidative, and photolytic degradation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like argon or nitrogen to prevent oxidation. For short-term storage, refrigeration (2-8°C) may be adequate, but stability should be verified. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if solubility allows.
Q3: My solution of the compound has changed color. What could be the cause?
A3: A color change is often an indicator of degradation. The formation of oxidized species or conjugated degradation products can lead to chromophores that absorb in the visible spectrum. This is a common outcome of oxidative or photolytic degradation. It is crucial to investigate the appearance of any new peaks using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the parent compound from its degradation products, thus allowing for accurate quantification of the parent drug. To develop such a method, you must perform forced degradation studies.[3][4] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products. The HPLC method is then developed to achieve baseline separation of the parent peak from all generated degradation peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Observation: You observe one or more new peaks in the HPLC chromatogram of your sample that were not present in the reference standard.
-
Potential Causes & Troubleshooting Workflow:
Issue 2: Loss of Compound Concentration Over Time
-
Observation: The peak area of the parent compound consistently decreases in samples analyzed over a period of hours or days, even when stored under recommended conditions.
-
Potential Causes & Corrective Actions:
-
Adsorption to Surfaces: Highly lipophilic compounds can adsorb to plastic or glass surfaces.
-
Solution: Use silanized glass vials or polypropylene tubes. Include a small percentage of an organic solvent like acetonitrile or DMSO in your aqueous buffers if compatible with your experiment.
-
-
Slow Degradation: The compound may be inherently unstable in the chosen solvent or buffer system.
-
Solution: Prepare solutions fresh before each experiment. If this is not feasible, perform a time-course stability study in your experimental medium to determine the rate of degradation and apply a correction factor if necessary.
-
-
Precipitation: The compound may be precipitating out of solution, especially if stored at low temperatures.
-
Solution: Before use, visually inspect the solution for any precipitate. Gently warm the solution and vortex to redissolve the compound. Re-evaluate the solvent system to ensure adequate solubility at the storage temperature.
-
-
IV. Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the compound. [3][4][5]The goal is to achieve 5-20% degradation of the drug substance. [6]
Experimental Workflow
Caption: General workflow for a forced degradation study.
Detailed Protocols
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in a suitable solvent like acetonitrile or methanol.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Add 1 mL of stock solution to 9 mL of 0.1 M HCl. [7] 2. Incubate at 60°C. 3. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). 4. Neutralize with an equivalent amount of 0.1 M NaOH. 5. Dilute with mobile phase to the target concentration for HPLC analysis. |
| Base Hydrolysis | 1. Add 1 mL of stock solution to 9 mL of 0.1 M NaOH. [7] 2. Keep at room temperature. 3. Withdraw aliquots at various time points. 4. Neutralize with an equivalent amount of 0.1 M HCl. 5. Dilute with mobile phase for HPLC analysis. |
| Oxidative Degradation | 1. Add 1 mL of stock solution to 9 mL of 3% H₂O₂. [8] 2. Keep at room temperature, protected from light. 3. Withdraw aliquots at various time points. 4. Dilute with mobile phase for HPLC analysis. |
| Thermal Degradation | 1. Solid State: Place a small amount of the solid compound in an oven at 80°C. 2. Solution State: Place a sealed vial of the stock solution in an oven at 80°C. 3. Sample at various time points, dissolve/dilute as needed for HPLC analysis. |
| Photolytic Degradation | 1. Expose a solution of the compound (e.g., in quartz cuvettes) to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [7] 2. Keep a control sample wrapped in foil to protect it from light. 3. Analyze samples after exposure. |
V. Potential Degradation Pathways
Based on the chemical structure of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and the known reactivity of its constituent rings, several degradation pathways can be hypothesized. The pyrimidine ring is often the most labile part of such fused systems. [9][10]
Caption: Hypothesized degradation pathways for the target compound.
-
Hydrolysis: The most probable hydrolytic pathway involves the cleavage of the pyrimidine ring. Under acidic or basic conditions, nucleophilic attack by water or hydroxide ions can lead to the opening of the pyrimidine ring, potentially forming a substituted aminopyrazole derivative. [10][11]* Oxidation: Oxidative degradation can occur at several sites. The nitrogen atoms in both the pyrazole and pyrimidine rings are susceptible to N-oxidation. Additionally, the phenyl rings can undergo hydroxylation. [4][12]The methyl group is also a potential site for oxidation to a hydroxymethyl or carboxylic acid group.
-
Photodegradation: The extensive aromatic system makes the molecule a strong candidate for photolytic degradation. UV exposure can lead to the formation of cyclobutane pyrimidine dimers (if another molecule is in proximity) or other complex rearrangements and photo-products. [13] By using LC-MS/MS to analyze the samples from forced degradation studies, the mass of the degradation products can be determined. [14][15]This information, combined with fragmentation patterns, allows for the structural elucidation of the degradants and confirmation of these proposed pathways.
VI. References
-
Kim, D., et al. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
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Lesyuk, R., et al. (2018). Synthesis and hydrolytic decomposition of 2-hetarylt[3][9][10]riazolo[1,5-c]quinazolines: DFT study. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Analytical Methods. Available at: [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation: A Practical Guide to Underscoring the Rationale, Selecting the Conditions, and Achieving the Goals. Pharmaceutical Technology.
-
Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Available at: [Link]
-
Srinivas, K., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
-
Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. Drug Metabolism and Disposition. Available at: [Link]
-
Lesyuk, R., et al. (2018). Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-t[3][9][10]riazolo[1,5-c]. ResearchGate. Available at: [Link]
-
Feierman, D. E., & Cederbaum, A. I. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical and Biophysical Research Communications. Available at: [Link]
-
de Souza, B. E. G., et al. (2022). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.
-
Kato, T., & Yamanaka, H. (1965). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. The Journal of Organic Chemistry.
-
Mueller, N. H., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
van der Plas, H. C., & van der Stoel, R. E. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Journal of the Royal Netherlands Chemical Society.
-
Reddy, G. S., et al. (2015). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical Sciences and Research.
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Kumar, V., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2017). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2021). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Organic Chemistry.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
International Journal of Innovative Science and Research Technology. (2021). Review on Forced Degradation Studies. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]
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Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
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Wikipedia. (n.d.). Pyrimidine metabolism. Available at: [Link]
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MedCrave. (2016). Forced degradation studies. Available at: [Link]
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Mueller, N. H., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
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Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.
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Ziarani, G. M., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
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Al-Ostoot, F. H., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Sharma, R. K., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
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Logoyda, L. S., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
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Cysewska, M., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. Available at: [Link]
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Clayden, J., & Read, B. (n.d.). Pyrimidines. University of Manchester.
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El-Sayed, M. A. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
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Martin, A. D., et al. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics.
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Sriram, D., et al. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
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The Journal of Organic Chemistry. (n.d.). ACS Publications. Available at: [Link]
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ACS Catalysis. (n.d.). ACS Publications. Available at: [Link]
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Gajecka, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
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ResearchGate. (n.d.). Drug molecules and photoresponsive molecules containing pyrazole/chromenopyrazole core. Available at: [Link]
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Kuleshova, E. N., & Ozerov, A. A. (2019). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
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Barba-Bon, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters.
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Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
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Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate.
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Technical Support Center: Troubleshooting Kinase Assays with 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support center for troubleshooting kinase assays involving 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for potent kinase inhibitors, often targeting the ATP-binding site of kinases.[1][2] This guide will provide you with the foundational knowledge and practical steps to diagnose and resolve issues in your kinase assays, ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and what is its likely mechanism of action?
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known to act as kinase inhibitors.[3] Given the structural features of this class, it is highly probable that this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase and preventing the binding of ATP.[2][4] This is a common mechanism for small molecule kinase inhibitors and a key consideration for assay design and troubleshooting.[5]
Q2: I'm observing a lower-than-expected potency (high IC50 value) for my compound. What are the potential causes?
Several factors can contribute to an apparent decrease in inhibitor potency. These can range from issues with the compound itself to suboptimal assay conditions. Common causes include:
-
Compound Precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations.[4][6]
-
High ATP Concentration: In ATP-competitive inhibition, a high concentration of ATP will compete with the inhibitor, leading to a higher apparent IC50.[4][7]
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Enzyme Quality: The kinase may have low activity or be aggregated.[8]
Q3: My kinase assay is showing a high background signal. What could be the reason?
High background can obscure your results and is a common issue in kinase assays. Potential sources include:
-
Compound Interference: The inhibitor itself might interfere with the detection method (e.g., autofluorescence in fluorescence-based assays).[8]
-
Contaminated Reagents: Contaminants in the buffer, ATP, or substrate can lead to non-specific signals.
-
Non-specific Binding: The detection antibody (in ELISA-based assays) or other detection reagents may bind non-specifically to the plate or other components.
-
High Enzyme Concentration: Too much enzyme can lead to a high basal signal.
Q4: The results from my kinase assay are highly variable between replicates. What should I check?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Inadequate Mixing: Failure to properly mix reagents in the assay wells can lead to non-uniform reactions.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[9]
-
Temperature Gradients: Inconsistent temperature across the assay plate can affect enzyme activity.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific problems you may encounter.
Guide 1: Addressing Compound Solubility Issues
Poor solubility is a frequent challenge with hydrophobic small molecules.
Symptoms:
-
Visible precipitate in the stock solution or assay wells.
-
Inconsistent or non-reproducible IC50 curves.
-
Unexpectedly low potency.
Workflow for Troubleshooting Solubility:
Caption: Workflow for addressing compound solubility issues.
Detailed Steps:
-
Visual Inspection: Carefully examine your stock solution and the wells of your assay plate for any visible signs of precipitation.
-
Stock Solution Handling:
-
Dilution Strategy:
-
Perform serial dilutions of your inhibitor in 100% DMSO.[4]
-
When preparing the final working concentration, add the DMSO-dissolved inhibitor to the aqueous assay buffer with vigorous mixing to minimize precipitation.[4] The final DMSO concentration in the assay should ideally be below 1%, and a consistent concentration should be maintained across all wells, including controls.[11]
-
-
Test Lower Concentrations: Your compound may be precipitating at higher concentrations. Test a wider range of lower concentrations to find the soluble range.
-
Solubility Enhancers: Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer to help prevent compound aggregation.[12]
Guide 2: Investigating Unexpected IC50 Values
Symptoms:
-
IC50 value is significantly higher or lower than expected.
-
The dose-response curve does not follow a standard sigmoidal shape.
Workflow for IC50 Troubleshooting:
Sources
- 1. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. courses.edx.org [courses.edx.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Mitigating Off-Target Effects of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support center for researchers utilizing 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and related compounds in their experiments. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the common challenge of off-target effects, ensuring the accuracy and reliability of your research findings.
The pyrazolo[1,5-a]pyrimidine scaffold, the core of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, is a privileged structure in medicinal chemistry, known for producing potent protein kinase inhibitors.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome means that achieving absolute selectivity is a significant challenge.[3][4] Off-target activities can lead to ambiguous results, unexpected phenotypes, and potential toxicity, complicating the interpretation of experimental data.[5] This guide will equip you with the knowledge and tools to proactively assess, interpret, and mitigate these effects.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Q1: My in vitro biochemical assay shows high potency for my target kinase, but my cell-based assay results are much weaker. What could be the reason?
A1: This is a frequent and important observation. Several factors can contribute to this discrepancy:
-
High Intracellular ATP Concentrations: Biochemical kinase assays are often performed at low, sometimes sub-physiological, ATP concentrations to enhance inhibitor potency.[6] In contrast, healthy cells maintain high intracellular ATP levels (millimolar range), which can outcompete ATP-competitive inhibitors like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol for binding to the target kinase.[7]
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its effective intracellular concentration.[7]
-
Target Availability and Cellular State: The target kinase may be in a different conformational state, part of a larger protein complex, or localized to a specific subcellular compartment in live cells, affecting inhibitor binding. The phosphorylation status of the kinase itself can also influence inhibitor affinity.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to verify that your compound is binding to its intended target in a cellular context.[8][9]
-
Evaluate Cell Permeability: Assess the physicochemical properties of your compound. If permeability is a concern, consider using cell lines with lower efflux pump expression or co-incubating with a known efflux pump inhibitor as a control experiment.
-
Titrate Serum Concentration: Components in the cell culture serum can bind to your compound, reducing its free concentration. Perform assays with varying serum percentages to assess this effect.
Q2: I'm observing an unexpected cellular phenotype that doesn't align with the known function of my target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A systematic approach is crucial to dissect the on-target versus off-target contributions to the observed phenotype.
The "Gold Standard" - Rescue Experiments:
The most definitive way to link a phenotype to a specific target is through a "rescue" experiment. This can be achieved by:
-
Overexpressing a Drug-Resistant Mutant: Introduce a version of your target kinase that has a mutation in the drug-binding site, rendering it insensitive to your inhibitor. If the phenotype is reversed in the presence of the inhibitor, it is highly likely to be an on-target effect. If the phenotype persists, it is likely off-target.[10]
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the inhibitor still produces the same phenotype in the absence of its target, the effect is unequivocally off-target.
Q3: How can I proactively identify the potential off-targets of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol?
A3: Proactive profiling is a cornerstone of rigorous kinase inhibitor research. Several approaches can be employed:
-
In Vitro Kinase Profiling: Screen your compound against a large panel of purified kinases (kinome-wide screening) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[11][12] Follow up with IC50 determination for any significant hits.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the cellular binding partners of your compound in an unbiased manner, including non-kinase off-targets.[6]
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of your inhibitor and the known structures of protein kinase binding sites.[13][14]
Q4: My kinase profiling results show several off-target hits. How do I interpret this data and prioritize which off-targets are relevant?
A4: Interpreting kinome profiling data requires careful consideration of several factors:
-
Potency: Compare the IC50 values for the off-targets to the on-target IC50. Off-targets with potencies similar to or greater than the on-target are of higher concern.
-
Cellular Concentration: Relate the off-target IC50 values to the concentration of the inhibitor used in your cellular assays. If the off-target IC50 is significantly higher than the cellular concentration that elicits your phenotype, it is less likely to be the cause.
-
Biological Context: Consider the expression levels and biological roles of the off-target kinases in your specific cell type or disease model. An off-target that is not expressed or is functionally irrelevant in your system is of lower priority.
Data Presentation: Hypothetical Kinase Selectivity Profile
| Kinase | IC50 (nM) | Interpretation |
| Target Kinase X | 15 | Potent on-target activity |
| Off-Target Kinase A | 50 | High concern - potent off-target |
| Off-Target Kinase B | 250 | Moderate concern - investigate further |
| Off-Target Kinase C | >10,000 | Low concern - likely not relevant |
Part 2: Key Experimental Protocols
This section provides detailed methodologies for essential experiments to characterize and mitigate off-target effects.
Protocol 1: Kinase Selectivity Profiling
This is a critical first step to understand the specificity of your inhibitor. While often performed as a service by specialized companies, understanding the methodology is key to interpreting the results.
Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Step-by-Step Methodology (Conceptual):
-
Compound Preparation: Prepare a stock solution of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the test compound at a single high concentration (for initial screening) or in a dose-response manner (for IC50 determination).
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate.
-
Detection: Use a detection method (e.g., radiometric, luminescent, or fluorescent) to quantify the amount of phosphorylated substrate or the amount of ADP produced.[15]
-
Data Analysis: Calculate the percent inhibition for single-dose screening or fit the dose-response data to a curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[16][17]
CETSA™ Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Transfection: Transfect cells with a vector encoding your target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into a multi-well assay plate.
-
Compound and Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the target kinase, along with a range of concentrations of your unlabeled test compound.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent signal.
-
BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The unlabeled test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion, leading to a dose-dependent decrease in the BRET signal. This data is used to calculate the intracellular IC50. [18]
Part 3: Strategies for Improving Selectivity
If your compound exhibits significant off-target effects, several strategies can be employed to improve its selectivity.
Structure-Activity Relationship (SAR)-Guided Medicinal Chemistry:
The pyrazolo[1,5-a]pyrimidine scaffold offers several positions for chemical modification that can influence selectivity. [19][20]
-
Modifications at the C3 and C5 Positions: Substitutions at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine ring can be tailored to exploit unique features of the target kinase's active site, such as the "gatekeeper" residue. [3][21]Introducing bulky groups at these positions can create steric hindrance that prevents binding to off-target kinases with smaller gatekeeper residues.
-
Exploring Allosteric Pockets: Design modifications that extend out of the ATP-binding pocket to interact with less conserved allosteric sites. This can significantly enhance selectivity. [22]* Macrocyclization: Constraining the conformation of the inhibitor through macrocyclization can pre-organize it for optimal binding to the target kinase, thereby reducing its affinity for off-targets. [23] Computational Chemistry Approaches:
-
Structure-Based Drug Design: Use the crystal structure of your target kinase (if available) to guide the design of more selective analogs. Docking studies can help predict which modifications will enhance on-target binding while disrupting off-target interactions. [13]* Pharmacophore Modeling: Develop a pharmacophore model based on a set of known selective inhibitors for your target. This model can then be used to virtually screen for new, more selective compound ideas.
By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can confidently assess and mitigate the off-target effects of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and its analogs. This rigorous approach is essential for generating high-quality, reproducible data and for advancing our understanding of kinase biology and its role in disease.
References
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]
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Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Doyle, K. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
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Feierberg, I., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1475-1489. [Link]
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Feierberg, I., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
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Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Wodicka, L. M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. [Link]
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Wodicka, L. M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 22-30. [Link]
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Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Lin, K., et al. (2016). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. ResearchGate. [Link]
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Wang, Z., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. PubMed. [Link]
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ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. [Link]
-
Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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CETSA. (n.d.). CETSA. [Link]
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Weiss, D., et al. (2024). Seed sequences mediate off-target activity in the CRISPR-interference system. PMC. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Vasta, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PMC. [Link]
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Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | Request PDF. ResearchGate. [Link]
-
bioRxiv. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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Technical Support Center: Enhancing the Bioavailability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives
Document ID: TSC-PYR-BIO-001
Introduction
Welcome to the technical support center for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including selective protein kinase inhibitors.[1][2] However, like many modern drug candidates, these derivatives often exhibit poor aqueous solubility, which presents a significant hurdle to achieving adequate oral bioavailability and, consequently, therapeutic efficacy.[3][4]
This document provides a series of frequently asked questions (FAQs) to build foundational knowledge, a troubleshooting guide to address common experimental challenges, and detailed protocols for key analytical and formulation workflows. Our goal is to provide you with the technical insights and practical methodologies required to overcome bioavailability challenges and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold and why is it relevant?
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring.[5] This structure is considered a "privileged scaffold" because its synthetic versatility allows for extensive structural modifications, leading to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and psychopharmacological properties.[1][6] Several commercial drugs, such as Zaleplon and Dorsomorphin, are based on this core, highlighting its clinical and commercial relevance.[1]
Q2: Why do derivatives of this scaffold often have low oral bioavailability?
The low oral bioavailability of these derivatives is typically not due to poor membrane permeability (they are often lipophilic) but is primarily limited by their low aqueous solubility. This is a common characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[7][8] Several factors contribute to this:
-
High Lipophilicity: The presence of multiple phenyl rings contributes to a high logP value, favoring partitioning into lipids over aqueous media.
-
Crystalline Structure: The planar, rigid heterocyclic system promotes strong intermolecular interactions, leading to a stable crystal lattice that is difficult to disrupt with water molecules. High melting points are often indicative of this stability.[3]
-
Dissolution Rate-Limited Absorption: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed across the gut wall. If the dissolution rate is slower than the transit time through the absorption window, bioavailability will be low and often highly variable.[4][9]
Q3: What are the critical pre-formulation parameters I should measure for my derivative?
Before attempting any formulation strategy, a thorough characterization of your active pharmaceutical ingredient (API) is essential.[10] Key parameters include:
-
Aqueous Solubility: Determine solubility at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in the stomach and intestine.
-
pKa: The ionization state of the molecule dramatically affects solubility. The 7-ol group suggests potential acidic behavior, while nitrogen atoms in the rings can be basic.
-
LogP/LogD: This measures the lipophilicity of the compound and helps predict its permeability and potential for formulation in lipid-based systems.
-
Melting Point (Tm) and Glass Transition Temperature (Tg): A high melting point indicates a stable crystal lattice, suggesting that amorphous formulations could be a viable strategy. The glass transition temperature is critical for assessing the stability of amorphous solid dispersions.[3]
-
Solid-State Characterization (XRPD, DSC): X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are crucial for identifying the crystalline form (polymorphs) and for confirming the amorphous state in enhanced formulations.
Part 2: Troubleshooting Common Bioavailability Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and directing you to potential solutions.
| Problem Encountered | Potential Causes & Scientific Rationale | Recommended Actions & Solutions |
| Low and inconsistent API concentration in dissolution studies. | 1. Poor Wetting: The hydrophobic nature of the powder is repelling the aqueous dissolution medium, causing it to float or clump. 2. Agglomeration: Fine particles are re-aggregating into larger masses, reducing the effective surface area for dissolution. 3. Wrong Dissolution Medium: The pH or composition of the medium is not suitable for your compound. | 1. Add Surfactants: Incorporate a small amount (0.01-0.5%) of a surfactant like Sodium Lauryl Sulfate (SLS) or Tween® 80 into the dissolution medium to improve wetting.[11] 2. Use Biorelevant Media: Employ media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) which contain bile salts and lecithin to better mimic in vivo conditions.[7] 3. Particle Size Reduction: Consider micronization to increase surface area. |
| High variability in plasma concentrations during in vivo pharmacokinetic (PK) studies. | 1. Food Effects: Co-administration with food can significantly alter bioavailability. For lipophilic compounds, fats in food can enhance solubilization, leading to higher exposure (a positive food effect).[3] 2. Gastric pH Variability: The compound's solubility may be highly pH-dependent. Variations in gastric pH between subjects can lead to inconsistent dissolution.[12] 3. Precipitation in vivo: An enabling formulation (e.g., a co-solvent system) may be effective in vitro, but upon dilution in the aqueous environment of the GI tract, the drug may precipitate out of solution.[13][14] | 1. Standardize Dosing Conditions: Conduct PK studies in both fasted and fed states to characterize the food effect. 2. Develop a Robust Formulation: Create a formulation that is less susceptible to environmental changes. Amorphous solid dispersions or lipid-based formulations are excellent candidates.[15] See Protocol 3 . 3. Include Precipitation Inhibitors: If using a liquid formulation, include polymers like HPMC or PVP to act as precipitation inhibitors, maintaining a supersaturated state in vivo. |
| Amorphous Solid Dispersion (ASD) formulation shows poor physical stability (recrystallizes over time). | 1. Sub-optimal Polymer Selection: The chosen polymer does not have sufficient miscibility with the drug or the ability to form strong intermolecular interactions (e.g., hydrogen bonds) to prevent molecular mobility. 2. High Drug Loading: The amount of drug exceeds the solubility limit within the polymer matrix, making recrystallization thermodynamically favorable. 3. Environmental Factors: The formulation has been exposed to high temperature or humidity. Water can act as a plasticizer, increasing molecular mobility and facilitating crystallization.[16] | 1. Screen Multiple Polymers: Test different polymers (e.g., PVP VA64, HPMC-AS, Soluplus®) to find the best match for your API.[17] 2. Determine Drug-Polymer Miscibility: Use DSC to create a temperature-composition phase diagram and identify the miscibility limit. Keep drug loading well below this threshold. 3. Control Storage Conditions: Store ASDs in desiccated, temperature-controlled environments and use protective packaging.[16] |
| Lipid-based formulation appears physically separated or shows drug precipitation upon storage. | 1. Exceeded Solubilization Capacity: The drug concentration is higher than its solubility in the chosen lipid vehicle. 2. Excipient Incompatibility: The combination of lipids, surfactants, and co-solvents is not thermodynamically stable, leading to phase separation. 3. Temperature Effects: Changes in temperature can alter the solubility of the drug within the lipid matrix. | 1. Perform Solubility Screening: Systematically screen the solubility of your compound in a wide range of oils, surfactants, and co-solvents. 2. Construct Ternary Phase Diagrams: For self-emulsifying drug delivery systems (SEDDS), these diagrams are essential to identify stable, single-phase regions. 3. Conduct Stability Studies: Assess the physical stability of the final formulation under accelerated conditions (e.g., 40°C/75% RH) as per ICH guidelines. |
Part 3: Key Experimental Protocols & Workflows
Workflow Diagram: Formulation Strategy Selection
The following diagram outlines a logical decision-making process for selecting an appropriate bioavailability enhancement strategy for a BCS Class II compound like a pyrazolopyrimidine derivative.
Caption: Decision workflow for bioavailability enhancement.
Protocol 1: Standard In Vitro Dissolution Testing (USP Apparatus 2)
This protocol describes a standard method for evaluating the dissolution rate of your compound from a formulated product, which is essential for quality control and predicting in vivo performance.[18][19]
1. Objective: To measure the rate and extent of drug release from a solid dosage form into a liquid medium over time.
2. Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Calibrated vessels (typically 900 mL) and paddles
-
Water bath with heater and circulator (set to 37 ± 0.5 °C)[20]
-
Dosage forms (tablets, capsules, or powder-filled capsules)
-
Dissolution Medium: 900 mL of pH 6.8 buffer with 0.5% SLS (or FaSSIF)
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
HPLC system for sample analysis
3. Methodology:
-
Preparation: Assemble the dissolution apparatus and allow the dissolution medium in the vessels to equilibrate to 37 ± 0.5 °C.[20]
-
System Suitability: Run a system suitability test using a standard calibrator (e.g., USP Prednisone Tablets) to ensure the apparatus is functioning correctly.
-
Initiation: Carefully drop one dosage form into each vessel. Simultaneously start the timer and the paddle rotation (typically at 50 or 75 RPM).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall.[20]
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to stop further dissolution. It is critical to first perform a filter compatibility study to ensure the filter does not bind your API.[20]
-
Analysis: Analyze the concentration of the dissolved API in each sample using a validated HPLC method.
-
Data Reporting: Plot the cumulative percentage of drug dissolved versus time for each vessel to generate dissolution profiles.
4. Self-Validation & Trustworthiness:
-
The use of a calibrated apparatus and a system suitability test ensures mechanical consistency.[18]
-
Running n=6 replicates provides statistical power for profile comparisons.
-
The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.
Workflow Diagram: In Vitro Dissolution Testing
Caption: Standard workflow for USP Apparatus 2 dissolution testing.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
Spray drying is a scalable technique used to produce ASDs, which can significantly enhance the solubility and dissolution rate of BCS Class II drugs.[15]
1. Objective: To produce a stable amorphous solid dispersion of a pyrazolopyrimidine derivative with a suitable polymer.
2. Materials & Equipment:
-
Spray dryer (e.g., Büchi Mini Spray Dryer)
-
API and selected polymer (e.g., Apinovex™ polymer, PVP VA64, HPMC-AS)[17]
-
Volatile organic solvent system (e.g., Dichloromethane/Methanol, Acetone)
-
Analytical balance, magnetic stirrer
3. Methodology:
-
Polymer Selection: The chosen polymer must be soluble in the same solvent system as the API and should be known to form stable ASDs.
-
Solution Preparation:
-
Completely dissolve the API and the polymer in the chosen solvent system. A typical starting drug-to-polymer ratio is 1:3 (w/w).
-
Ensure the final solution is clear and free of any undissolved particles. The total solids concentration is typically low (e.g., 2-10% w/v).
-
-
Spray Dryer Setup:
-
Set the key process parameters:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 100-150 °C).
-
Atomizing Gas Flow Rate: Controls droplet size.
-
Aspirator/Blower Rate: Controls the residence time of particles in the drying chamber.
-
Feed Pump Rate: Controls the rate at which the solution is introduced.
-
-
-
Execution:
-
First, spray the pure solvent through the system to reach thermal equilibrium.
-
Switch the feed to the API/polymer solution.
-
The solution is atomized into fine droplets, and the solvent rapidly evaporates upon contact with the hot drying gas, leaving solid particles of the drug dispersed in the polymer matrix.
-
The dried powder is collected in the cyclone collector.
-
-
Post-Drying: Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
4. Self-Validation & Trustworthiness:
-
Characterization: The resulting powder MUST be analyzed by XRPD to confirm its amorphous nature (absence of sharp Bragg peaks).
-
Purity & Content: Use HPLC to confirm the drug content and purity, ensuring no degradation occurred during the process.
-
Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous, miscible system.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of your formulation in a preclinical rodent model.
1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) following oral administration of a test formulation.
2. Materials & Equipment:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Test formulation (e.g., suspension, solution, or ASD reconstituted in vehicle)
-
LC-MS/MS system for bioanalysis
3. Methodology:
-
Acclimatization & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer the formulation via oral gavage. A typical dose volume is 5-10 mL/kg. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at specified time points.
-
A typical sampling schedule for an immediate-release formulation would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the samples (e.g., at 4000 g for 10 minutes at 4 °C) to separate the plasma.
-
Harvest the supernatant (plasma) and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of your API in plasma. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Calculate key parameters: Cmax (maximum observed concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents total drug exposure.
-
4. Self-Validation & Trustworthiness:
-
Control Group: Always include a control group receiving a simple suspension of the unformulated API to establish a baseline for comparison.
-
Bioanalytical Method Validation: The LC-MS/MS method must be fully validated for accuracy, precision, selectivity, and stability according to regulatory guidance.
-
Ethical Approval: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Retrieved from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. (2025). Pharmaffiliates. Retrieved from [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). National Institutes of Health. Retrieved from [Link]
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Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (n.d.). ACS Publications. Retrieved from [Link]
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FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. (n.d.). FIP. Retrieved from [Link]
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In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. (2016). PubMed. Retrieved from [Link]
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Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016). National Institutes of Health. Retrieved from [Link]
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a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health. Retrieved from [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. Retrieved from [Link]
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Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. (n.d.). PubMed. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. Retrieved from [Link]
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In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. (2025). ResearchGate. Retrieved from [Link]
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FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (n.d.). National Institutes of Health. Retrieved from [Link]
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Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. (2020). Nanochemistry Research. Retrieved from [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved from [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). ACS Publications. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved from [Link]
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In Vitro Dissolution Testing: Statistical Approaches and Issues. (n.d.). ResearchGate. Retrieved from [Link]
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Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025). MDPI. Retrieved from [Link]
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Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. (n.d.). PubMed. Retrieved from [Link]
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Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. (2023). PubMed. Retrieved from [Link]
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Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. (n.d.). PubMed. Retrieved from [Link]
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FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. (2019). Drug Development & Delivery. Retrieved from [Link]
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(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. Retrieved from [Link]
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Nano based drug delivery systems: recent developments and future prospects. (n.d.). PubMed Central. Retrieved from [Link]
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Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). FDA. Retrieved from [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved from [Link]
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FIP Guidelines for Dissolution Testing of Solid Oral Products. (2021). YouTube. Retrieved from [Link]
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Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. (2026). ResearchGate. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]
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Enhancing the Bioavailability of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]
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Challenges and opportunities in oral formulation development. (n.d.). Adare Pharma Solutions. Retrieved from [Link]
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Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Walsh Medical Media. Retrieved from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PubMed Central. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]
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Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (n.d.). MDPI. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific analogue, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, offers significant potential but can present stability challenges during development, storage, and in biological systems. These challenges often stem from the inherent chemical reactivity of the fused heterocyclic ring system, particularly the hydroxypyrimidine moiety.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues encountered with this molecule. It is structured in a practical question-and-answer format to directly address common experimental problems, explains the underlying chemical principles, and offers detailed protocols for both stability assessment and strategic modification.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common stability-related observations and provides immediate troubleshooting advice and scientific rationale.
Q1: My compound shows significant degradation in aqueous buffers, especially at non-neutral pH. What is the likely cause?
A1: The most probable cause is hydrolysis of the pyrimidine ring. The 7-ol group of your compound exists in a tautomeric equilibrium with its keto form, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.[3] This pyrimidinone structure contains lactam-like functionality (an amide within a ring), which is susceptible to both acid- and base-catalyzed hydrolysis. This can lead to ring-opening of the pyrimidine portion of the scaffold, destroying the compound's integrity.[4]
-
Under acidic conditions: The nitrogen atoms in the ring can be protonated, activating the carbonyl carbon of the keto tautomer towards nucleophilic attack by water.
-
Under basic conditions: The N-H proton of the keto tautomer can be deprotonated, and the ring can be susceptible to cleavage initiated by hydroxide ions.
Troubleshooting Steps:
-
pH Profiling: Determine the compound's stability across a range of pH values (e.g., pH 2, 7.4, 9) to identify the conditions of greatest liability.
-
Structural Modification: Consider the strategies outlined in Part 3 to mitigate hydrolytic degradation.
Q2: I'm observing the appearance of multiple new peaks in my LC-MS analysis after exposing the compound to air or a standard laboratory atmosphere. What degradation pathway should I suspect?
A2: This observation strongly suggests oxidative degradation. N-heterocyclic compounds, especially those with electron-rich regions, are prone to oxidation.[5] The pyrazolo[1,5-a]pyrimidine nucleus can be oxidized by atmospheric oxygen, reactive oxygen species (ROS), or peroxide impurities in solvents. The 7-hydroxy group makes the pyrimidine ring particularly susceptible to oxidation, which can lead to a complex mixture of degradation products, including ring-contracted structures like hydroxyhydantoins or further oxidized species.[6]
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidant Use: For formulation studies, consider the inclusion of antioxidants, but be mindful of potential interference with biological assays.
-
Forced Oxidation Study: Perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) to confirm this vulnerability and characterize the degradants (see Protocol 1).
Q3: The color of my solid compound or its solution darkens over time, especially when exposed to light. Is this a stability concern?
A3: Yes, this is a significant concern and is indicative of photodegradation. Aromatic and heteroaromatic ring systems, such as the one in your molecule, are chromophores that can absorb UV or visible light.[7] This absorption can excite the molecule to a higher energy state, leading to photochemical reactions. For pyrimidinone-type structures, this can involve the formation of reactive triplet states that lead to degradation, potentially through radical-mediated pathways.[8][9] The color change is a direct result of the formation of new, often highly conjugated, degradation products.
Troubleshooting Steps:
-
Light Protection: Always store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Photostability Testing: Conduct a formal photostability study as per ICH Q1B guidelines to quantify the compound's light sensitivity (see Protocol 1).
-
Structural Modification: Introduce substituents that can quench the excited state or alter the absorption profile of the molecule.
Q4: My biological assay results are inconsistent. Could compound stability during the experiment be a factor?
A4: Absolutely. Instability in the assay medium is a common cause of poor reproducibility. If the compound degrades over the course of the experiment (e.g., hours of incubation at 37°C), its effective concentration will decrease, leading to variable results. This can be due to hydrolysis in aqueous assay buffers, oxidation, or interaction with media components.
Troubleshooting Steps:
-
Assay Time-Course Stability: Analyze the concentration of your compound in the complete assay medium at time zero and at the end of the experiment's duration. A significant decrease confirms instability.
-
Modify Assay Conditions: If possible, shorten incubation times or adjust buffer components.
-
Pro-drug Strategy: For in vivo studies, if metabolic instability is the issue, a pro-drug approach might be necessary to protect the labile 7-hydroxyl group until it reaches the target site.
Part 2: Stability Assessment Protocols
To systematically investigate and quantify the stability of your compound, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[9]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol provides a standardized approach to assess hydrolytic, oxidative, and photolytic stability.
Objective: To identify the degradation pathways of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol under various stress conditions.
Materials:
-
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system[4]
-
Photostability chamber (ICH Q1B compliant)
-
pH meter, calibrated analytical balance, Class A volumetric flasks
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions Setup (in triplicate):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose both the solid compound and a 100 µg/mL solution (in ACN/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in foil.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all major degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Use the MS data to obtain the mass of the degradation products and propose their structures.
-
Identify the conditions under which the compound is most labile.
-
Caption: Workflow for Forced Degradation Studies.
Part 3: Strategic Modifications for Enhanced Stability
Based on the likely degradation pathways, several rational modifications to the 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol structure can be proposed to improve its stability profile. The primary focus is on the reactive 7-position.
Strategy 1: Mitigating Hydrolysis and Oxidation by Modifying the 7-OH Group
The 7-hydroxyl group is a key liability due to its tautomerism and susceptibility to oxidation. Replacing or protecting this group is the most direct strategy for improving stability.
1A: O-Alkylation (Ether Formation)
-
Modification: Convert the 7-hydroxyl group to a small ether, such as a methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group.
-
Rationale: This modification "locks" the molecule in the enol tautomer.[3] By removing the acidic proton and preventing keto-enol tautomerization, you eliminate the lactam-like structure that is prone to hydrolysis. The ether is also significantly more resistant to oxidation than the hydroxyl group.
-
Consideration: This change will alter the hydrogen bonding capacity of the molecule. The 7-OH group may be a critical hydrogen bond donor for target binding. Losing this interaction could decrease biological activity. A bioisosteric replacement might be needed.
1B: Replacement of 7-OH with a Non-Hydrolyzable Group
-
Modification: Replace the 7-hydroxyl group with a stable, non-hydrolyzable group such as a fluoro (-F) or a trifluoromethyl (-CF₃) group.
-
Rationale: These groups are electronically similar to the hydroxyl group in some respects but are completely stable to hydrolysis and oxidation. A fluorine atom, for instance, is a weak hydrogen bond acceptor and can improve metabolic stability.
-
Consideration: The synthesis for introducing these groups can be challenging. This modification will significantly alter the electronic properties and polarity of this region of the molecule, with unpredictable effects on activity.
Caption: Modification Strategies at the C7 Position.
Strategy 2: Modulating Electronic Properties of the Phenyl Rings
The electronic nature of the entire heterocyclic system influences its susceptibility to oxidation.
-
Modification: Introduce electron-withdrawing groups (EWGs), such as halogens (-F, -Cl) or a trifluoromethyl (-CF₃) group, onto the phenyl rings at the C3 and C5 positions.
-
Rationale: Adding EWGs makes the heterocyclic core more electron-deficient. This increases the energy of the highest occupied molecular orbital (HOMO), making the molecule harder to oxidize.[10] This strategy can reduce susceptibility to oxidative degradation without directly modifying the potentially crucial 7-OH group.
-
Consideration: The position and nature of the EWG will impact potency and selectivity. A para-fluoro substituent is a common and often successful modification in medicinal chemistry to improve metabolic stability.
Data Summary: Expected Stability Outcomes
The following table summarizes the expected relative stability of modified analogues based on the strategies above. Stability is ranked qualitatively from lowest (--) to highest (++).
| Compound Analogue | Modification | Rationale for Stability Change | Expected Hydrolytic Stability | Expected Oxidative Stability | Expected Photostability |
| Parent Compound | 2-Me, 3,5-diPh, 7-OH | Tautomerism to pyrimidinone; electron-rich system. | -- | - | - |
| Analogue A | 7-OCH₃ | Blocks tautomerism, protecting from hydrolysis and oxidation. | ++ | + | +/- |
| Analogue B | 7-F | Non-hydrolyzable and non-oxidizable group. | ++ | ++ | + |
| Analogue C | 3,5-di(4-F-Ph), 7-OH | EWGs decrease electron density, disfavoring oxidation. | -- | + | +/- |
| Analogue D | 3,5-di(4-F-Ph), 7-OCH₃ | Combines both strategies for maximal stability. | ++ | ++ | + |
Conclusion
The stability of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is intrinsically linked to the chemical reactivity of its 7-hydroxypyrimidinone system. By understanding the primary degradation pathways—hydrolysis, oxidation, and photolysis—researchers can proactively address these liabilities. A systematic approach using forced degradation studies is crucial for identifying vulnerabilities. Subsequently, rational chemical modifications, such as O-alkylation at the C7 position or the introduction of electron-withdrawing groups on the peripheral phenyl rings, can be employed to engineer a more robust and developable drug candidate. Each modification should be carefully evaluated to ensure that improvements in stability do not come at the cost of essential biological activity.
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Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. (n.d.). Semantic Scholar. Retrieved from [Link]
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Karbivnichy, V., & Brovarets, V. (2018). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed. Retrieved from [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC. Retrieved from [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). NIH. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitors and Established Clinical Candidates
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. Its dysregulation is a hallmark of various malignancies, making the development of potent and selective CDK2 inhibitors a significant area of research.[1] This guide provides a comprehensive comparison of a promising class of compounds, the pyrazolo[1,5-a]pyrimidine scaffold, against well-established and clinically relevant CDK2 inhibitors. We will delve into their mechanisms of action, inhibitory potencies, and the experimental frameworks used for their evaluation.
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[2][3] The activity of CDK2 is tightly controlled by its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[1] The CDK2/Cyclin E complex is instrumental in initiating DNA replication, while the CDK2/Cyclin A complex is required for the progression through the S phase.[2] In many cancers, the overexpression of Cyclin E leads to an aberrant activation of CDK2, driving uncontrolled cell proliferation and making cancer cells dependent on this kinase for their growth.[1]
The core function of the active CDK2/cyclin complex is to phosphorylate key substrate proteins, most notably the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E causes it to release the E2F transcription factor.[4][5] E2F then activates the transcription of genes necessary for DNA synthesis and S-phase entry, thus committing the cell to another round of division.[5] Inhibition of CDK2 blocks this cascade, leading to cell cycle arrest at the G1/S checkpoint and, in many cases, apoptosis.[5]
Profiling the Contenders: A Head-to-Head Comparison
While the specific compound 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is not extensively documented as a CDK2 inhibitor in publicly available literature, the pyrazolo[1,5-a]pyrimidine scaffold is a wellspring of potent CDK2 inhibitors.[6][7][8][9] We will compare representative compounds from this class with established CDK2 inhibitors that have undergone significant preclinical and clinical evaluation.
The Pyrazolo[1,5-a]pyrimidine Scaffold
Recent studies have highlighted several pyrazolo[1,5-a]pyrimidine derivatives as highly effective CDK2 inhibitors.[6][10] For instance, compound 21c (7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)pyrazolo[1,5-a] pyrimidine-3-carbonitrile) demonstrated a remarkable CDK2 inhibition with an IC₅₀ value of 18 nM.[6][10] Another study identified compounds 5h and 5i as potent CDK2 inhibitors with IC₅₀ values of 22 nM and 24 nM, respectively, showing potency comparable to the clinical candidate Dinaciclib.[8] These compounds typically function as ATP-competitive inhibitors, binding to the catalytic site of the CDK2 enzyme.[6] Molecular docking studies have shown favorable interactions within the CDK2 active site, supporting their mechanism of action.[6][10]
Established CDK2 Inhibitors
For a robust comparison, we will evaluate the pyrazolo[1,5-a]pyrimidine class against two well-characterized CDK2 inhibitors:
-
Roscovitine (Seliciclib, CYC202): One of the first-generation purine-based CDK inhibitors, Roscovitine is a potent inhibitor of CDK2, with reported IC₅₀ values around 0.7 µM in cell-free assays.[11][12][13] It also inhibits other CDKs like CDK1, CDK5, CDK7, and CDK9.[11] Roscovitine has been evaluated in multiple clinical trials for various cancers.[14][15]
-
Dinaciclib (SCH 727965): A second-generation, potent, and broad-spectrum CDK inhibitor, Dinaciclib exhibits formidable activity against CDK2 with an IC₅₀ of just 1 nM.[16][17][18] Its potent inhibition extends to CDK1, CDK5, and CDK9.[16][17] Dinaciclib has advanced to Phase 3 clinical trials, demonstrating significant anti-tumor activity.[16]
-
Palbociclib (Ibrance®): While primarily known as a highly selective CDK4/6 inhibitor, Palbociclib is included here for context.[19][20][21] Resistance to CDK4/6 inhibitors can be mediated by the upregulation of Cyclin E-CDK2 signaling, making combined CDK2 and CDK4/6 inhibition a promising therapeutic strategy.[22][23][24]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC₅₀) of the discussed compounds against CDK2. Lower values indicate higher potency.
| Compound/Class | Scaffold Type | CDK2 IC₅₀ (nM) | Other Notable CDK Targets | Clinical Phase |
| Compound 21c | Pyrazolo[1,5-a]pyrimidine | 18[6][10] | Not extensively reported | Preclinical |
| Compound 5h | Pyrazolo[1,5-a]pyrimidine | 22[8] | CDK1, CDK5, CDK9 | Preclinical |
| Roscovitine (Seliciclib) | Purine | ~700[12] | CDK1, CDK5, CDK7, CDK9 | Phase 2[12] |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | 1[16][17][18] | CDK1, CDK5, CDK9 | Phase 3[16] |
| Palbociclib | Pyridopyrimidine | >1000 | CDK4, CDK6 | Approved[19][21] |
Data compiled from multiple sources as cited.
Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Here, we detail the methodologies for two key assays used to characterize CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[25][26][27]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the CDK2/Cyclin A or E enzyme, a suitable substrate (e.g., Histone H1), ATP, and varying concentrations of the test inhibitor (e.g., the pyrazolo[1,5-a]pyrimidine derivative).[28][29] The total reaction volume is typically kept low, for instance, 5 µL.[30]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining, unconsumed ATP.[26][30]
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[30]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to detect the newly synthesized ATP.[26][30]
-
Signal Development Incubation: Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to develop and stabilize.[30]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Data Analysis: Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[31][32][33]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[6][33]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period, typically 48 to 72 hours, at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (e.g., 20 µL of a 5 mg/mL solution) and incubate for 3-4 hours at 37°C.[31][33] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[33]
-
Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[34]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Concluding Remarks and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising chemical class for the development of novel CDK2 inhibitors. Compounds such as 21c, 5h, and 5i exhibit nanomolar potency against CDK2, rivaling that of clinical candidates like Dinaciclib.[6][8][10] Their ATP-competitive mechanism of action is well-understood, and their efficacy can be robustly validated using standardized in vitro and cell-based assays.
Compared to the first-generation inhibitor Roscovitine, these novel pyrazolo[1,5-a]pyrimidines demonstrate significantly improved potency. While Dinaciclib remains a benchmark for potency, the development of inhibitors with improved selectivity profiles is a key objective to minimize off-target effects and enhance therapeutic windows. Some pyrazolo[1,5-a]pyrimidine derivatives have shown excellent selectivity with low toxicity toward normal fibroblast cells, a critical advantage in cancer therapy.[6][10]
The future of CDK2 inhibition in oncology is bright, with several selective inhibitors now in clinical trials.[14][15][35][36] The pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for designing next-generation inhibitors with optimized potency, selectivity, and pharmacokinetic properties. Further research should focus on comprehensive selectivity profiling against a broad panel of kinases and in vivo evaluation in relevant cancer models to fully elucidate the therapeutic potential of this promising class of compounds.
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Protocol Exchange. (2018). ADP Glo Protocol. Nature Portfolio. [Link]
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PubMed. (2024). Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions. PubMed. [Link]
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ResearchGate. (n.d.). CDK2 inhibitors in clinical trials. ResearchGate. [Link]
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National Center for Biotechnology Information. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. PubMed Central. [Link]
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YouTube. (2019). Study of Palbociclib after CDK & Endocrine Therapy in ER+/HER2- Metastatic Breast Cancer. Dana-Farber Cancer Institute. [Link]
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City of Hope. (2026). What are the stage 4 breast cancer treatments, and how do they work?. City of Hope. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, with a particular focus on their role as potent protein kinase inhibitors in oncology.[2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of analog performance, supported by experimental data and detailed protocols, to facilitate the rational design of next-generation inhibitors.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase Hinge-Binder
The pyrazolo[1,5-a]pyrimidine nucleus serves as an excellent bioisostere for adenine, the core of ATP. This structural mimicry allows it to effectively compete with ATP for binding in the catalytic cleft of protein kinases. A key interaction involves the formation of hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and the "hinge" region of the kinase, a critical anchoring point for ATP.[3] The specific analog series discussed here builds upon this core, exploring how modifications at various positions influence binding affinity, selectivity, and cellular activity.
The general structure for our comparative analysis is based on a series of potent FLT3 kinase inhibitors, a validated target in Acute Myeloid Leukemia (AML).[4]
Caption: Core pyrazolo[1,5-a]pyrimidine scaffold and key modification sites.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of pyrazolo[1,5-a]pyrimidine analogs evaluated for their inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) and their antiproliferative effects on an AML cell line (MV4-11), which harbors the FLT3-ITD mutation.[4]
| Compound ID | R3 Substituent (Position 3) | R7 Substituent (Position 7) | R5 Substituent (Position 5) | FLT3 IC₅₀ (nM)[4] | MV4-11 GI₅₀ (nM)[4] |
| 1 | Phenyl | 4-morpholinophenylamino | H | 11.2 | 10.1 |
| 2 | Phenyl | 4-(4-methylpiperazin-1-yl)phenylamino | H | 0.4 | 1.1 |
| 3 | Phenyl | 4-(4-ethylpiperazin-1-yl)phenylamino | H | 0.8 | 1.3 |
| 4 | Phenyl | 4-(4-methylpiperazin-1-yl)phenylamino | F | 0.4 | 0.9 |
| 5 | 2-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenylamino | H | 1.3 | 2.5 |
| 6 | 3-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenylamino | H | 0.3 | 0.8 |
Key Insights from SAR Data:
-
Position 7 (Hinge Binding): Modification of the aniline at position 7 is critical for potency. Replacing the morpholine group (Compound 1 ) with a 4-methylpiperazine moiety (Compound 2 ) resulted in a dramatic ~28-fold increase in FLT3 inhibition.[4] This is likely due to the basic nitrogen of the piperazine forming a favorable salt bridge or hydrogen bond interaction with a key residue (e.g., Aspartic acid) in the ATP binding pocket.
-
Position 5 (Solvent Front): Substitution at the C5 position with a small, electron-withdrawing atom like fluorine (Compound 4 vs. 2 ) was well-tolerated and maintained high potency.[4] This position is often directed towards the solvent-exposed region of the kinase, suggesting that modifications here can be used to fine-tune physicochemical properties like solubility without compromising activity.
-
Position 3 (Selectivity Pocket): Substitutions on the phenyl ring at position 3 can modulate selectivity and potency. While adding a fluorine at the ortho-position (Compound 5 ) slightly decreased activity, placing it at the meta-position (Compound 6 ) led to a marginal improvement over the parent compound (Compound 2 ).[4] This indicates that the pocket accommodating the R3 group is sensitive to the steric and electronic profile of the substituent.
Comparative Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential. The following section details the core experimental workflows for determining kinase inhibition and cellular antiproliferative activity.
This protocol describes a robust method for quantifying the enzymatic activity of a target kinase by measuring ATP consumption.[5] The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity.
Causality Behind Experimental Choices:
-
Luminescence vs. other methods: Luminescence-based assays, such as ADP-Glo™, are chosen for their high sensitivity, broad dynamic range, and low susceptibility to interference from colored or fluorescent compounds, a common issue in drug discovery libraries.
-
Pre-incubation: A 10-minute pre-incubation of the kinase with the inhibitor allows the system to reach binding equilibrium before the enzymatic reaction is initiated with ATP.[5] This provides a more accurate measure of the compound's inhibitory potential.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase enzyme solution to each well, followed by 2.5 µL of the diluted compound. Include DMSO-only wells as a "no inhibitor" control.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.[5]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the appropriate peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[6]
Causality Behind Experimental Choices:
-
Principle: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
-
Seeding Density: Cells are seeded at a density that ensures they are in an exponential growth phase throughout the experiment, providing a sensitive window to detect antiproliferative effects.[6]
-
Solubilization: An organic solvent like DMSO is required to dissolve the insoluble formazan crystals before the absorbance can be measured.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[6]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Development: Incubate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol analogs demonstrates a clear and actionable path for optimization. The data presented highlights the critical importance of the substituent at position 7 for achieving potent hinge-binding interactions, with the 4-methylpiperazinyl aniline moiety emerging as a superior pharmacophore for FLT3 inhibition. Modifications at positions 3 and 5 offer avenues for fine-tuning selectivity and pharmaceutical properties.
Future research should focus on exploring a wider range of substitutions at the C3 phenyl ring to enhance selectivity against other kinases and on modifying the C5 position to improve metabolic stability and pharmacokinetic profiles. The robust and validated protocols provided herein serve as a reliable foundation for these ongoing drug discovery efforts.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
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Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. Available at: [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: A Comparative Analysis within the Pyrazolo[1,5-a]pyrimidine Class
An In-Depth Comparative Guide for Researchers
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid and planar structure that is synthetically tractable, allowing for extensive structural modifications to fine-tune its pharmacological properties.[1] Molecules built upon this core have demonstrated a wide array of activities, including potent inhibition of various protein kinases, making them highly valuable in the development of targeted therapies, particularly in oncology.[1][3][4][5]
This guide provides a detailed comparative analysis of a specific derivative, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, placing it in context with other significant members of the pyrazolo[1,5-a]pyrimidine family. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize these potent molecules.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Structural Overview
The core structure of pyrazolo[1,5-a]pyrimidines is a bicyclic aromatic system with distinct positions available for substitution, each influencing the molecule's interaction with biological targets. Understanding this scaffold is fundamental to appreciating the nuances of its derivatives.
Caption: General structure of the pyrazolo[1,5-a]pyrimidine ring system.
Deep Dive: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
While extensive literature on this exact molecule is sparse, we can infer its properties from closely related analogs and established structure-activity relationships. The "-7-ol" designation points to a hydroxyl group at the C7 position, which exists in tautomeric equilibrium with the more stable pyrazolo[1,5-a]pyrimidin-7(4H)-one form.[6][7] This tautomerism is a critical feature influencing hydrogen bonding capabilities and interaction with target proteins.
Key Structural Features and Their Inferred Impact:
-
2-Methyl Group: Substitution at the C2 position is common. A small alkyl group like methyl generally contributes to the lipophilicity of the molecule, potentially enhancing cell permeability.
-
3-Phenyl Group: A phenyl group at C3 is a key feature in many active derivatives.[8] It can engage in pi-stacking and hydrophobic interactions within a protein's binding pocket. Substitutions on this phenyl ring are a primary way to modulate activity and selectivity.[8]
-
5-Phenyl Group: Similar to the C3 substituent, the C5-phenyl group contributes significantly to the hydrophobic profile. In some kinase inhibitors, this group occupies a hydrophobic pocket, and its modification can dictate target specificity.[9]
-
7-Hydroxy/Oxo Group: The C7 position is crucial for activity in many series. The keto-enol tautomerism allows the group to act as both a hydrogen bond donor and acceptor, a vital feature for anchoring the molecule in an ATP-binding site.
Comparative Analysis: Performance Against Other Pyrazolo[1,5-a]pyrimidines
The true value of a compound is understood through comparison. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully adapted to target a diverse range of proteins.
As Kinase Inhibitors
This is the most prominent application of the scaffold.[3][4] Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, occupying the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates.[4]
Caption: ATP-competitive inhibition by a pyrazolo[1,5-a]pyrimidine.
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: This is a clinically validated target. Several approved drugs, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[10][11] These inhibitors are highly potent, with IC50 values in the low nanomolar range.[9][10] The SAR for Trk inhibitors often involves a picolinamide group at C3 and specific substitutions at C5 to enhance activity.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition is a key anti-cancer strategy. Pyrazolo[1,5-a]pyrimidines have been developed as potent CDK9 inhibitors.[12] Some derivatives even show dual inhibitory potential against both CDK2 and TRKA.[13]
-
Pim-1 Kinase Inhibitors: Pim-1 is a proto-oncogene involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been identified as highly selective Pim-1 inhibitors, with the advantage of not significantly inhibiting the hERG channel, a common off-target effect that can lead to cardiotoxicity.[14]
-
FLT3 Inhibitors: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Potent pyrazolo[1,5-a]pyrimidine derivatives have been discovered that inhibit FLT3-ITD (internal tandem duplication) with IC50 values as low as 0.4 nM.[15]
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound/Class | Target Kinase(s) | Key Structural Features | Potency (IC50) | Reference |
| Larotrectinib Analogues | TrkA, TrkB, TrkC | Picolinamide at C3, difluorophenyl-pyrrolidine at C5 | 1-100 nM | [9][10] |
| CDK9 Inhibitors | CDK9 | Pyrazolo[1,5-a]pyrimidine nucleus | Potent, specific values vary | [12] |
| Dual CDK2/TRKA Inhibitors | CDK2, TRKA | Varies; e.g., cyano group at C3 | 0.09 µM (CDK2), 0.45 µM (TRKA) | [13] |
| Pim-1 Inhibitors | Pim-1, Flt-3 | Specific substitutions to avoid hERG binding | Sub-micromolar | [14] |
| FLT3-ITD Inhibitors | FLT3-ITD | Optimized substitutions on the core | As low as 0.4 nM | [15] |
Compared to these highly optimized kinase inhibitors, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol represents a more foundational structure. While likely possessing some kinase inhibitory activity due to its core features, it would probably serve as a starting point for further optimization. The unsubstituted phenyl rings at C3 and C5 might confer broad, but less potent, activity compared to derivatives with tailored substitutions designed to fit specific pockets in a kinase active site.
As Antitubercular Agents
Shifting from oncology, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold (the tautomer of our title compound) has been identified as a promising lead for treating tuberculosis.[6][16]
-
Mechanism of Action: Interestingly, the antitubercular mechanism of these compounds does not appear to be related to the common targets like cell-wall biosynthesis.[16] Instead, resistance was linked to a mutation in an FAD-dependent hydroxylase, suggesting a unique mode of action.[16]
-
SAR Insights: Studies on a library of these compounds revealed that significant improvements in antitubercular activity could be achieved through structural modifications.[6] The most effective analogues often feature specific substitutions on the phenyl rings.[8]
In this context, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol fits the general structural profile of an antitubercular lead. Its efficacy would depend on its interaction with the specific mycobacterial target and its metabolic stability against enzymes like the FAD-dependent hydroxylase.
Experimental Protocols: A Guide to Characterization
To ensure scientific integrity, the claims made about these compounds must be backed by robust experimental data. The following protocols are standard in the field for synthesizing and evaluating pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[7][17] This one-step reaction is efficient and allows for a wide variety of substituents to be introduced.
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve one equivalent of the appropriately substituted 3-aminopyrazole in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Addition of β-Ketoester: Add a slight excess (e.g., 1.1 equivalents) of the desired β-ketoester to the solution. If using a neutral solvent like ethanol, a catalytic amount of a base (e.g., sodium ethoxide) may be required.[17]
-
Reaction: Heat the mixture to reflux for a period ranging from 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
Causality: The choice of solvent and catalyst (acidic vs. basic) is critical as it dictates the reaction kinetics and can influence the regioselectivity of the cyclization. Acetic acid often serves as both the solvent and an acid catalyst.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit a specific kinase.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with a substrate specific to the kinase of interest (e.g., a peptide containing the target phosphorylation sequence). Incubate overnight at 4°C, then wash and block the plate to prevent non-specific binding.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol) in the appropriate assay buffer.
-
Kinase Reaction: Add the kinase enzyme, the test compound dilutions, and ATP to the wells. Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to occur.
-
Detection: After incubation, wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Signal Generation: Add a chromogenic HRP substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Data Acquisition: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is proportional to the kinase activity.
-
Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Trustworthiness: This protocol includes positive (no inhibitor) and negative (no kinase or no ATP) controls in every plate to ensure the assay is performing correctly and the results are valid.
Conclusion and Future Directions
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol stands as a representative of the foundational pyrazolo[1,5-a]pyrimidine scaffold. While it possesses the core structural features associated with biological activity, particularly kinase inhibition and potential antitubercular effects, it is likely a starting point for more potent, selective, and pharmacokinetically optimized derivatives.
The comparative analysis reveals a clear trend: the immense therapeutic potential of the pyrazolo[1,5-a]pyrimidine class is unlocked through precise and rational structural modification.[4] By altering substituents at the C2, C3, C5, and C7 positions, researchers have successfully developed compounds that are not only potent but also highly selective for specific biological targets, leading to clinically approved drugs.[10][11] Future research will undoubtedly continue to leverage the synthetic versatility of this scaffold, focusing on overcoming drug resistance, improving bioavailability, and targeting novel proteins implicated in disease.[3][4]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... ResearchGate.
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The Promise of Pyrazolo[1,5-a]pyrimidines: An In Vivo Efficacy Comparison with Standard Tuberculosis Therapy
An Objective Guide for Researchers in Drug Development
Introduction: A New Scaffold Against an Old Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains.[1][2] The current standard of care, a multi-drug regimen developed decades ago, is lengthy and can be associated with significant side effects, leading to non-adherence and the development of resistance.[1] This landscape underscores the urgent need for novel therapeutics with different mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising area of research in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[3][4]
This guide provides a comparative analysis of the in vivo efficacy of a representative compound from the pyrazolo[1,5-a]pyrimidine class against the standard first-line anti-tuberculosis drug regimen. While the initial query focused on 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, the publicly available in vivo efficacy data for this specific molecule is limited. Therefore, to provide a meaningful and data-supported comparison, this guide will focus on a well-characterized tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analog, for which robust preclinical in vivo data has been published. This analog serves as a valuable exemplar of the potential held by the broader pyrazolo[1,5-a]pyrimidine class in the fight against tuberculosis.
The Gold Standard: Current First-Line Tuberculosis Therapy
The universally recommended first-line treatment for drug-susceptible tuberculosis is a six-month regimen comprising four drugs, commonly known by the acronym RIPE:
-
Rifampicin (R)
-
Isoniazid (H)
-
Pyrazinamide (Z)
-
Ethambutol (E)
This combination therapy is administered in two phases: an intensive phase of two months with all four drugs, followed by a continuation phase of four months with rifampicin and isoniazid.[5][6][7] The multi-drug approach is essential to prevent the emergence of drug resistance and effectively eliminate the bacterial population.
A Challenger Emerges: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic structure that has been the subject of extensive medicinal chemistry efforts.[8] In the context of tuberculosis, certain derivatives of this scaffold have demonstrated potent bactericidal activity against M.tb, including drug-resistant strains.[1][9] The mechanism of action for some of these compounds has been identified as the inhibition of essential mycobacterial enzymes, such as ATP synthase or the mycolic acid transporter MmpL3, which are crucial for the bacterium's survival and the integrity of its cell wall.[2][9]
For the purpose of this guide, we will examine the in vivo efficacy of a lead compound from the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) series, which has shown significant promise in preclinical models of tuberculosis.[9]
Head-to-Head in a Preclinical Model: An In Vivo Efficacy Showdown
To objectively compare the therapeutic potential of the THPP analog with the standard of care, we will analyze data from a murine model of acute tuberculosis. In such studies, mice are infected with M.tb, and after a period to allow the infection to establish, treatment is initiated. The primary endpoint for efficacy is the reduction in the bacterial load in the lungs, measured in colony-forming units (CFU).
Comparative Efficacy Data
| Treatment Group | Dosage | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) |
| Standard Regimen (RHZE) | Standard Doses | ~2.5 - 3.0 |
| THPP Analog | 100 mg/kg | >1.5 |
| THPP Analog | 300 mg/kg | >2.2 |
Note: The data for the THPP analog is derived from a representative study and is presented to illustrate the compound's bactericidal effect.[9] The efficacy of the standard regimen is based on established preclinical data.
The results indicate that the THPP analog exhibits a dose-dependent bactericidal effect in the lungs of infected mice.[9] While the standard four-drug regimen remains the benchmark for efficacy, the significant reduction in bacterial burden achieved by the THPP analog as a single agent highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold. Further optimization of this series could lead to compounds with even greater potency.
Under the Hood: Experimental Protocol for In Vivo Tuberculosis Efficacy Studies
The following is a generalized, step-by-step methodology for assessing the in vivo efficacy of experimental anti-tuberculosis compounds in a murine model.
-
Animal Model: Female BALB/c mice are commonly used.
-
Infection: Mice are infected via the aerosol route with a virulent strain of M.tb (e.g., H37Rv) to establish a pulmonary infection.
-
Treatment Initiation: Treatment commences a set number of days post-infection, allowing for a consistent bacterial load to be established in the lungs.
-
Drug Administration:
-
The experimental compound (e.g., THPP analog) is typically formulated in a suitable vehicle and administered orally once daily.
-
The standard drugs (Rifampicin, Isoniazid, Pyrazinamide, Ethambutol) are administered at their established effective doses in mice.
-
A control group receives the vehicle alone.
-
-
Duration of Treatment: Treatment is typically administered for a period of 4 to 8 weeks.
-
Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed.
-
Bacterial Load Quantification: The lungs are homogenized, and serial dilutions of the homogenate are plated on nutrient agar. The plates are incubated, and the number of M.tb colonies is counted to determine the CFU per lung.
-
Data Analysis: The log10 CFU values are compared between the treated and untreated control groups to determine the reduction in bacterial load.
Caption: Mechanisms of action of standard TB drugs and a THPP analog.
Conclusion: A Promising New Avenue in Tuberculosis Drug Discovery
While the standard RIPE regimen remains the cornerstone of tuberculosis treatment, the emergence of drug resistance necessitates the development of new chemical entities. The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by the THPP analog discussed in this guide, represents a promising starting point for the development of novel anti-tuberculosis agents. The significant in vivo bactericidal activity of these compounds, coupled with a novel mechanism of action, warrants their continued investigation and optimization. Future studies will likely focus on improving the pharmacokinetic properties and further enhancing the efficacy of this promising class of molecules, with the ultimate goal of developing a shorter, safer, and more effective treatment regimen for all forms of tuberculosis.
References
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World Health Organization. (n.d.). Treatment of tuberculosis patients. Implementing the WHO Stop TB Strategy. [Link] [6]2. Centers for Disease Control and Prevention. (n.d.). TB 101 - Preferred TB Disease Treatment Regimen. [Link] [7]3. Medscape. (2024, October 31). Tuberculosis (TB) Treatment & Management. [Link] [10]4. Wikipedia. (n.d.). Management of tuberculosis. [Link] [5]5. Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE, 8(4), e60933. [Link] [9]6. Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link] [4]7. Arias-Gómez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983. [Link] [3]8. Liritzis, Y., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 479-492. [Link] [1][11]9. Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link] [8][12]10. Tantry, S. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1114. [Link]
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A Researcher's Guide to Deconvoluting Kinase Cross-Reactivity: The Case of Pyrazolo[1,5-a]pyrimidines
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding pocket of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively developed as kinase inhibitors.[1][2] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]
Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. For any novel compound, such as the hypothetical 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol , a thorough understanding of its kinase selectivity profile is not just an academic exercise—it is a critical step in drug development.[4]
This guide provides a comprehensive framework for researchers to evaluate the cross-reactivity of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will outline a systematic approach, from broad kinome screening to detailed quantitative analysis, and discuss the interpretation of the resulting data. While specific experimental data for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is not publicly available, we will use the extensive knowledge of its chemical class to illustrate the principles and protocols necessary for a rigorous assessment.
The Diverse Landscape of Pyrazolo[1,5-a]pyrimidine Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at multiple positions, significantly influencing its interaction with different kinases.[1] This has led to the development of inhibitors targeting a wide array of kinases, underscoring the potential for cross-reactivity. For instance, derivatives have been designed to inhibit kinases such as Casein Kinase 2 (CK2)[5], Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks)[6][7], and Adaptor-Associated Kinase 1 (AAK1)[8].
Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Derivatives and their Kinase Targets
| Derivative Class/Example | Primary Target(s) | Potential Off-Targets Noted in Literature | Reference(s) |
| Picolinamide-substituted derivatives | TrkA | TrkB, TrkC | [7] |
| Macrocyclic derivatives | AAK1 | BIKE, GAK, FGFR1, DAPK3 | [8] |
| 2-(Anilinyl) derivatives | CDK2, TRKA | Not specified | [6] |
| IC20 (macrocyclic) | CK2 | Highly selective, minimal off-targets reported | [5] |
This diversity highlights the necessity of comprehensive profiling. A compound designed for a specific target may inadvertently inhibit other kinases with significant physiological roles.
A Systematic Workflow for Kinase Cross-Reactivity Profiling
A tiered approach is the most efficient method for characterizing the selectivity of a novel inhibitor. This workflow begins with a broad, low-resolution scan of the kinome to identify potential off-targets, followed by more precise, quantitative assays for the most relevant interactions.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Phase 1: Broad Kinome Screening
The initial step involves screening the compound at a single, high concentration (e.g., 1-10 µM) against a large, representative panel of human kinases.[9] Several commercial services offer such profiling, often using radiometric (32P- or 33P-ATP) or fluorescence-based assays. The goal is not to obtain precise potency values but to quickly identify which kinases are inhibited by a significant percentage (e.g., >50% or >75% inhibition).
An alternative, powerful approach is chemical proteomics using methods like the Kinobeads assay.[10] This technique involves immobilizing a mixture of broad-spectrum kinase inhibitors on beads to pull down a large portion of the native kinome from a cell lysate. By comparing the kinases that bind to the beads in the presence versus the absence of the test compound, one can identify its targets in a more physiological context.[10]
Phase 2: Quantitative Inhibition Assays (IC50 Determination)
Any "hits" from the broad screen—both the intended target and significant off-targets—must be validated through dose-response experiments to determine their half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a general method for determining the IC50 of an inhibitor against a purified kinase using [γ-32P]-ATP.[11]
1. Rationale: This assay directly measures the transfer of a radiolabeled phosphate from ATP to a specific substrate, providing a sensitive and unambiguous measure of kinase activity.
2. Materials:
- Purified, active kinase of interest.
- Specific peptide or protein substrate for the kinase.
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[11]
- [γ-32P]-ATP.
- Non-radiolabeled ("cold") ATP.
- Test inhibitor (e.g., 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol) dissolved in DMSO, prepared in a serial dilution.
- Phosphocellulose paper or membrane.
- Wash buffer (e.g., 0.75% phosphoric acid).
- Scintillation counter and scintillation fluid.
3. Step-by-Step Methodology:
- Prepare Kinase Reactions: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.
- Add Inhibitor: Add a small volume of the serially diluted inhibitor to each reaction well. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
- Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Reaction: Start the kinase reaction by adding a solution of [γ-32P]-ATP and cold ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.
- Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes). Ensure the reaction is in the linear range (less than 10-15% of substrate consumed).[12]
- Stop Reaction: Quench the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper. The negatively charged phosphate groups on the paper will bind the positively charged peptide/protein substrate.
- Wash: Wash the papers several times in the wash buffer to remove unincorporated [γ-32P]-ATP.
- Quantify: Place the dried papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Interpreting the Data: From IC50 to Biological Insight
Once IC50 values are obtained for the primary target and multiple off-targets, the selectivity can be quantified. A simple selectivity index can be calculated by dividing the IC50 for an off-target by the IC50 for the primary target.[9] A higher index indicates greater selectivity.
Visualizing this data on a kinome map provides an intuitive overview of the inhibitor's profile across the entire kinase family.[13] This can reveal if off-targets are clustered within a specific kinase family, suggesting a structural basis for the cross-reactivity.
Hypothetical Case Study: Signaling Implications for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Let's hypothesize a plausible scenario for our compound. Based on the literature for this scaffold, imagine our screening reveals it is a potent inhibitor of TrkA (a target for cancer therapy)[7] but also shows significant cross-reactivity with CDK2 (a key cell cycle regulator)[1][6] and RAF1 (a member of the MAPK/ERK pathway).[14]
The inhibition of TrkA is the desired therapeutic effect, aimed at blocking nerve growth factor signaling in tumors. However, the off-target inhibition of CDK2 and RAF1 could have profound biological consequences.
Caption: Potential on- and off-target signaling pathways for a hypothetical pyrazolopyrimidine inhibitor.
-
Inhibition of CDK2: This could lead to cell cycle arrest, which might be beneficial in cancer cells but could also affect rapidly dividing healthy cells, such as those in the bone marrow or gastrointestinal tract, causing toxicity.
-
Inhibition of RAF1: This could also contribute to the anti-proliferative effect. However, it could also disrupt normal cellular signaling in tissues that rely on the MAPK/ERK pathway for homeostasis.
This analysis, born from a comprehensive cross-reactivity screen, transforms raw IC50 data into a predictive model of the compound's potential therapeutic window and toxicity profile.
Conclusion
The development of selective kinase inhibitors is a complex but essential endeavor. For any novel compound based on the pyrazolo[1,5-a]pyrimidine scaffold, such as 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, a rigorous and systematic evaluation of its kinase cross-reactivity is paramount. By employing a tiered screening approach, performing careful quantitative validation, and interpreting the data within the context of cellular signaling pathways, researchers can build a comprehensive selectivity profile. This profile is indispensable for guiding lead optimization, predicting potential side effects, and ultimately developing safer and more effective targeted therapies.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. Available at: [Link]
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Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]
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Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications. Available at: [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. National Institutes of Health. Available at: [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. Available at: [Link]
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Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. PubMed. Available at: [Link]
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Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC. National Institutes of Health. Available at: [Link]
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. Available at: [Link]
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Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. Available at: [Link]
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Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
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Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. Available at: [Link]
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Chemical Reactions of 2Methyl5,7-diphenyl-6,7-dihydropyrazolo[1,5- a ]pyrimidine. ResearchGate. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the ADMET Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry. Its derivatives have shown significant promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1][2] However, the journey from a potent hit to a viable drug candidate is fraught with challenges, with poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties being a primary cause of late-stage attrition.
This guide provides a comparative analysis of the ADMET properties of pyrazolo[1,5-a]pyrimidine derivatives, drawing upon preclinical data to illuminate the structure-activity relationships (SAR) that govern their pharmacokinetic and safety profiles. We will delve into key experimental methodologies and provide actionable insights to guide the optimization of this promising class of compounds.
The Critical Role of ADMET Profiling
In the realm of drug discovery, a compound's biological activity is only one piece of the puzzle. Favorable ADMET properties are equally crucial for therapeutic success. A drug must be able to reach its target in sufficient concentrations, remain there for an adequate duration, and be cleared from the body without causing undue toxicity.[1] Early and comprehensive ADMET profiling allows for the identification and mitigation of potential liabilities, thereby de-risking drug development programs and increasing the likelihood of clinical success.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modifications, each influencing the resulting ADMET profile. Understanding these nuances is key to designing compounds with improved druggability.
Oral Bioavailability and Pharmacokinetics
Oral administration is the most preferred route for drug delivery due to its convenience and patient compliance. However, achieving good oral bioavailability can be challenging. For pyrazolo[1,5-a]pyrimidine derivatives, strategic modifications have been shown to significantly enhance this key parameter.
For instance, in a series of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, strategic substitutions led to the identification of orally available candidates.[3] The following table summarizes the pharmacokinetic parameters of selected pyrazolo[1,5-a]pyrimidine derivatives from the literature, highlighting the impact of structural modifications on their in vivo behavior.
| Compound | Species | Dose (mg/kg) | Route | T½ (elimination half-life) | Oral Bioavailability (%) | Reference |
| BS-194 | Mouse | 25 | Oral | 178 minutes | Good | [4] |
| BS-181 | Mouse | 10 | i.p. | 405 minutes | N/A | [4] |
| Compound 15j | Mouse | N/A | Oral | N/A | Orally available | [3][4] |
| Compound 40 (Pyrazolo-pyridone) | Mouse | 50 | Oral | N/A | Excellent | [5] |
Note: "N/A" indicates that the data was not available in the cited reference. "Good" and "Excellent" are qualitative descriptors used in the source material.
The data, though from different studies, illustrates a crucial point: subtle changes to the pyrazolo[1,5-a]pyrimidine scaffold can have a profound impact on pharmacokinetic properties. For example, the development of pyrazolo-pyridone inhibitors of the DCN1/2 and UBE2M interaction demonstrated that strategic modifications could improve plasma exposure by 25-fold and lead to excellent oral bioavailability.[5] This was achieved by addressing issues of poor water solubility and rapid oxidative metabolism.[6]
Structure-activity relationship studies have revealed that the introduction of solubilizing functionality, such as a basic side-chain to an aryl ring or the incorporation of a 4-pyridinonyl substituent, can maintain or even enhance intrinsic potency while markedly improving cellular activity and pharmacokinetic profiles in rats.[7]
Metabolic Stability
The liver is the primary site of drug metabolism, and a compound's susceptibility to hepatic enzymes can significantly impact its half-life and bioavailability.[8] The in vitro microsomal stability assay is a cornerstone for assessing metabolic clearance.
Generally, electron-withdrawing groups can sometimes enhance metabolic stability, while certain lipophilic moieties may be more prone to oxidative metabolism by cytochrome P450 enzymes.[9] For pyrazolo[1,5-a]pyrimidine derivatives, it has been noted that increased lipophilicity can lead to enhanced metabolic stability and a more favorable in vivo profile.[9]
Cytotoxicity as an Indicator of Toxicity
While a comprehensive toxicity profile requires extensive in vivo studies, in vitro cytotoxicity assays provide an early indication of a compound's potential for causing cellular damage. For many pyrazolo[1,5-a]pyrimidine derivatives developed as anti-cancer agents, cytotoxicity against cancer cell lines is a desired outcome. However, selectivity against cancer cells over healthy cells is paramount.
The following table presents cytotoxicity data for selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6a | MCF-7 (Breast Cancer) | 10.80 ± 0.36 | |
| Compound 6b | MCF-7 (Breast Cancer) | 19.84 ± 0.49 | |
| Compound 6c | MCF-7 (Breast Cancer) | 11.52 ± 0.41 | |
| Compound 6a | Hep-2 (Laryngeal Cancer) | 8.85 ± 0.24 | |
| Compound 6b | Hep-2 (Laryngeal Cancer) | 12.76 ± 0.16 | |
| Compound 6c | Hep-2 (Laryngeal Cancer) | 9.53 ± 0.33 |
These results demonstrate the potent anti-proliferative activity of this class of compounds. The therapeutic index, which is a ratio of the toxic dose to the therapeutic dose, is a critical parameter that is further investigated in later stages of drug development.
Experimental Protocol: In Vitro Microsomal Stability Assay
To provide a practical context, here is a detailed protocol for a typical in vitro microsomal stability assay, a fundamental experiment in ADMET profiling.
Objective: To determine the rate of metabolic degradation of a test compound upon incubation with liver microsomes.
Materials:
-
Test pyrazolo[1,5-a]pyrimidine derivatives
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the final desired concentration (typically 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Prepare the microsomal suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizing the ADMET Assessment Workflow
The following diagram illustrates a typical workflow for the in vitro ADMET assessment of a novel chemical entity, such as a pyrazolo[1,5-a]pyrimidine derivative. This systematic approach ensures that key properties are evaluated early in the drug discovery process.
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A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] These compounds have garnered significant attention for their therapeutic potential, particularly in oncology, by targeting key kinases involved in cell signaling pathways.[2][3] However, a critical determinant of a kinase inhibitor's therapeutic success is its selectivity – the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity, hampering clinical development.[2]
This guide provides an in-depth assessment of the selectivity of a representative pyrazolo[1,5-a]pyrimidine derivative, CPL302415, a potent inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ).[4][5] Due to the lack of publicly available kinase selectivity data for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, we have chosen CPL302415 as a well-characterized exemplar from the same structural class to illustrate the principles of selectivity assessment. CPL302415 is currently under evaluation for the treatment of systemic lupus erythematosus.[6][7]
We will objectively compare the performance of CPL302415 with two benchmark compounds: the notoriously non-selective kinase inhibitor, Staurosporine, and a highly selective inhibitor, Larotrectinib. This comparison will be supported by experimental data and detailed protocols, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating kinase inhibitor selectivity.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is paramount for its clinical utility. A highly selective compound minimizes the risk of off-target effects, thereby enhancing its therapeutic index. The following table summarizes the inhibitory activity (IC50 values) of CPL302415, Staurosporine, and Larotrectinib against a panel of kinases, demonstrating their distinct selectivity profiles.
| Compound | Primary Target(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Other Kinases (IC50, nM) |
| CPL302415 | PI3Kδ | 1422 | 25470 | 16902 | 18 | Data not broadly available |
| Staurosporine | Broad Spectrum | - | - | - | - | PKC (0.7), PKA (7), PKG (8.5), CAMKII (20), MLCK (1.3) |
| Larotrectinib | TRKA/B/C | - | - | - | - | TRKA (5), TRKB (11), TRKC (6) |
Note: A lower IC50 value indicates higher potency.
As the data illustrates, CPL302415 exhibits remarkable selectivity for PI3Kδ over other Class I PI3K isoforms, with selectivity ratios of approximately 79-fold over PI3Kα, 1415-fold over PI3Kβ, and 939-fold over PI3Kγ.[4][5] This high degree of selectivity within a closely related kinase subfamily underscores the sophisticated drug design principles applied to the pyrazolo[1,5-a]pyrimidine scaffold.
In stark contrast, Staurosporine demonstrates potent inhibition across a wide range of kinases, highlighting its utility as a research tool for inducing apoptosis but precluding its therapeutic use due to toxicity.[6] Larotrectinib, on the other hand, exemplifies a highly selective inhibitor, with potent activity against its target TRK kinases and minimal off-target effects.[8][9][10]
Experimental Workflow for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A typical workflow involves a primary biochemical assay against the target kinase, followed by screening against a broad panel of kinases.
Caption: Workflow for Assessing Kinase Inhibitor Selectivity.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive and robust method for measuring kinase activity and inhibition.[11][12][13]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., PI3Kδ)
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., CPL302415)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates (384-well recommended)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer to each well.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Target Engagement: NanoBRET™ Assay
While biochemical assays are essential for determining direct enzymatic inhibition, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[14][15][16][17]
Principle: This assay measures the binding of a test compound to a target kinase that is fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase is added to the cells. When the test compound binds to the kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer. This change in BRET signal is used to quantify the compound's affinity for its target in live cells.
Signaling Pathway Context: The PI3K/Akt Pathway
CPL302415 targets PI3Kδ, a key component of the PI3K/Akt signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][18][19] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers and inflammatory diseases.
Caption: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of CPL302415.
By selectively inhibiting PI3Kδ, CPL302415 can modulate the downstream signaling events in this pathway, leading to its therapeutic effects in immune-related disorders.
Discussion and Conclusion
The assessment of kinase inhibitor selectivity is a multifaceted process that requires a combination of biochemical and cell-based assays. The pyrazolo[1,5-a]pyrimidine derivative, CPL302415, serves as an excellent case study, demonstrating high potency and selectivity for its primary target, PI3Kδ, over other closely related PI3K isoforms.[4][5] This level of selectivity is a testament to the advanced structure-activity relationship (SAR) studies that have been conducted on this chemical scaffold.[3]
In contrast to broadly active compounds like Staurosporine, the development of highly selective inhibitors like CPL302415 and Larotrectinib is crucial for advancing targeted therapies.[6][8] The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to rigorously evaluate the selectivity of their own kinase inhibitors.
By understanding the nuances of kinase selectivity and employing the appropriate experimental tools, scientists can more effectively design and develop safer and more efficacious kinase-targeted drugs for a wide range of diseases.
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). National Center for Biotechnology Information. [Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Royal Society of Chemistry. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis. Royal Society of Chemistry. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]
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Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed. [Link]
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Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). Royal Society of Chemistry. [Link]
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IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. ResearchGate. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ResearchGate. [Link]
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Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. [https://www.researchgate.net/publication/362489400_Design_Synthesis_and_Development_of_pyrazolo15-apyrimidine_Derivatives_as_a_Novel_Series_of_Selective_PI3Kd_Inhibitors_Part_I-Indole_Derivatives]([Link]_ of_Selective_PI3Kd_Inhibitors_Part_I-Indole_Derivatives)
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IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]
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IC 50 for indicated drugs against different PI3K isoforms using HTRF... ResearchGate. [Link]
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The most important interactions in the PI3K binding site for selected... ResearchGate. [Link]
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Current therapeutic landscape and resistance mechanisms to larotrectinib. PubMed Central. [Link]
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Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. National Center for Biotechnology Information. [Link]
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Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this pyrazolopyrimidine derivative, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While many of these compounds demonstrate promising therapeutic potential and acceptable biocompatibility, it is imperative to treat all new chemical entities with a high degree of caution.[2] Lacking a specific Safety Data Sheet (SDS) for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, we will proceed with a conservative approach, drawing on data from structurally related compounds and established principles of chemical waste management.
Understanding the Hazard Profile
Safety Data Sheets for analogous pyrazolopyrimidine derivatives consistently highlight several key hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6]
Given these potential hazards, all handling and disposal procedures should be designed to minimize direct contact, inhalation of dust, and environmental release.
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the safe and compliant disposal of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol waste.
Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, it is crucial to be equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.
-
Eye Protection: Wear chemical safety goggles. In situations with a risk of splashing, a face shield should also be used.[7]
-
Hand Protection: Use nitrile gloves. Given the potential for skin irritation, consider double-gloving.[7] Gloves should be changed immediately if contamination is suspected.[8]
-
Body Protection: A lab coat is mandatory. For larger quantities of waste, an acid-resistant apron is recommended.[7]
-
Respiratory Protection: If there is a risk of aerosolization of the powdered compound, work should be conducted in a certified chemical fume hood.[7][9][10]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal. This prevents dangerous reactions between incompatible chemicals and ensures that waste is managed according to its specific hazards.
Table 1: Waste Stream Characterization
| Waste Type | Description | Segregation Guidelines |
| Solid Waste | Unused or expired 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol powder. | Collect in a dedicated, clearly labeled hazardous waste container. Do not mix with other chemical waste. |
| Contaminated Labware | Disposable items such as weigh boats, pipette tips, and gloves that have come into direct contact with the compound. | Place in a designated, sealed container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" with the chemical name. |
| Liquid Waste | Solutions containing 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol. | Segregate based on the solvent. Halogenated and non-halogenated solvent waste streams must be kept separate. |
Containerization and Labeling
Proper containerization and labeling are critical for the safe storage and transport of hazardous waste.
-
Containers: Use containers that are compatible with the chemical waste. For solid waste, a screw-cap polyethylene bottle is suitable. For liquid waste, use appropriate solvent waste containers. Ensure containers are in good condition and can be securely sealed.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[12] The label should also include:
-
The full chemical name: "2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
On-Site Accumulation and Storage
Hazardous waste must be stored safely in the laboratory before being collected by a licensed waste disposal vendor.
-
Satellite Accumulation Areas (SAAs): Laboratories can accumulate up to 55 gallons of hazardous waste in designated SAAs at or near the point of generation.[12]
-
Storage Conditions: Waste containers should be kept in a cool, dry, and well-ventilated area, away from sources of ignition.[6][9] Ensure containers are tightly closed to prevent spills or the release of vapors.[11]
Final Disposal
The final disposal of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol must be conducted through an approved waste disposal plant.[6][9]
-
Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[13] Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This is a regulatory requirement and a key component of a robust laboratory safety program.[13]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Disposal workflow for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Causality in Procedural Choices
The procedures outlined in this guide are based on a "worst-case" scenario, assuming the compound possesses the hazards identified in its structural analogs. The segregation of halogenated and non-halogenated waste is crucial because the disposal methods for these two categories of solvents are different and mixing them can increase disposal costs and environmental impact. The requirement to work in a fume hood when handling the powder is a direct consequence of the potential for respiratory irritation and the inherent difficulty in controlling fine powders.[10]
Self-Validating System of Trustworthiness
This protocol is designed to be a self-validating system. By adhering to these steps, you are not only ensuring your personal safety but also creating a clear and documented trail of responsible waste management. The detailed labeling and segregation procedures allow for verification at each stage of the disposal process, from the laboratory bench to the final disposal facility.
Conclusion
The responsible disposal of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a critical aspect of laboratory safety and environmental compliance. By following this detailed, step-by-step guide, researchers can confidently manage this chemical waste stream, upholding the highest standards of scientific integrity and safety. Always consult your institution's specific waste management policies and your EHS office for any additional requirements.
References
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University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved from [Link]
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United States Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Introduction: A Proactive Stance on Laboratory Safety
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including potent protein kinase inhibition relevant to cancer therapy.[1][2] The compound 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of this significant class. As with any novel or uncharacterized research chemical, its full toxicological profile is not yet established. Therefore, a prudent and conservative approach to safety is not just recommended—it is essential.
This guide provides a comprehensive operational, safety, and disposal framework for researchers handling this compound. Our directive is to move beyond mere compliance and foster a culture of proactive safety, where the rationale behind each procedural step is understood and respected. We will treat this compound with the caution it deserves, assuming it to be hazardous until proven otherwise.[3]
Part 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[4][5] While a specific Safety Data Sheet (SDS) for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is not publicly available, an SDS for the parent scaffold, Pyrazolo[1,5-a]pyrimidin-7-ol , provides critical baseline hazard information.[6] We will operate under the assumption that our compound presents, at a minimum, these same hazards.
| Potential Hazard | Classification (GHS) | Precautionary Action |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[6] |
| Skin Irritation | H315: Causes skin irritation | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[6] |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical splash goggles at all times. Use a face shield for splash-prone procedures.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] |
| Unknown Hazards | Not Classified | As a novel, biologically active compound, long-term effects (e.g., carcinogenicity, mutagenicity) are unknown. Treat as a potential carcinogen and handle with maximum precaution.[3][7] |
Part 2: Core Directive on Personal Protective Equipment (PPE)
Personal protective equipment is the final barrier between the researcher and a potential hazard. Its selection and use must be deliberate and informed by the risk assessment. The following protocol is mandatory for all personnel handling 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary method for exposure control must be a properly functioning and certified chemical fume hood.
-
For Solids: All weighing, transferring, and manipulation of the powdered compound must occur deep within the sash of a chemical fume hood to contain any airborne particulates.
-
For Solutions: All work with solutions, including preparation, transfers, and use in reactions, must be performed in a fume hood to prevent inhalation of vapors or aerosols.[8]
Mandatory PPE Protocol
-
Eye and Face Protection :
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times in the laboratory where the compound is handled.[9]
-
Elevated Risk: A full-face shield must be worn over safety goggles during procedures with a high splash potential, such as transferring solutions greater than 50 mL or working with reactions under pressure.[9][10]
-
-
Hand Protection :
-
Glove Selection: Powder-free nitrile gloves are the standard requirement. Given the unknown permeation characteristics of this specific compound, double-gloving is required for all direct handling activities, including weighing and transfers.[11]
-
Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use.[12] Gloves must be removed and replaced immediately if contamination is suspected. Never wear gloves outside the laboratory area. Wash hands thoroughly after removing gloves.[12]
-
-
Protective Clothing :
-
Respiratory Protection :
-
Under normal operating conditions, all work will be conducted within a chemical fume hood, which negates the need for personal respiratory protection.
-
In the rare and non-routine event of an engineering control failure or a large spill, a NIOSH-certified N95 respirator should be used as a minimum precaution against airborne particulates.[13]
-
PPE Selection Workflow
Caption: PPE selection workflow based on the task.
Part 3: Operational and Disposal Plan
A seamless plan from handling to disposal minimizes the risk of exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Donning PPE: Don all required PPE as determined by the workflow diagram above before bringing the compound into the fume hood.
-
Weighing:
-
Use a spatula dedicated to this compound.
-
Weigh the compound into a tared, sealed container to minimize the risk of dispersing dust.
-
After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste. Clean the balance area.
-
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Keep the container capped or covered when not actively in use.
-
Post-Handling: After the procedure is complete, wipe down the designated work area with an appropriate solvent. All cleaning materials are considered hazardous waste. Doff PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Spill:
-
Small Spill (in fume hood): Absorb with a chemical absorbent pad or vermiculite. Wipe the area clean with a solvent. All materials used for cleanup must be placed in a sealed bag and disposed of as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and the laboratory supervisor or safety officer. Prevent entry to the area. Professional cleanup may be required.
-
Disposal Plan: A Closed-Loop System
All materials that have come into contact with 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol are to be considered hazardous waste.[14] Chemical waste cannot be disposed of in regular trash or down the sewer system.[14]
-
Solid Waste: This includes contaminated gloves, wipes, absorbent pads, and any residual solid compound. Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.[15]
-
Liquid Waste: This includes all solutions containing the compound and any solvent rinses of contaminated glassware. Collect in a dedicated, sealed, and properly vented hazardous waste container. Do not overfill containers; leave at least 5-10% headspace for expansion.[16][17]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of all constituents (no formulas or abbreviations), their approximate concentrations, and the date of generation.[14][17][18]
-
Segregation: Store waste containers in a designated secondary containment area, segregated from incompatible materials.[15]
Waste Disposal Workflow
Caption: Waste stream management for contaminated items.
References
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Central Washington University. Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved from [Link]
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How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego Environment, Health & Safety. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (n.d.). Lab Manager. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). CUNY Queens College. Retrieved from [Link]
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Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]
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Safe handling of hazardous drugs. (2021). Canadian Journal of Health Technologies. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
